molecular formula C₉₃H₁₆₂N₃₂O₃₄ B612679 Flagellin 22 CAS No. 304642-91-9

Flagellin 22

Cat. No.: B612679
CAS No.: 304642-91-9
M. Wt: 2272.48
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Description

Flagelin 22 (Flagellin 22), a fragment of bacterial flagellin, is an effective elicitor in both plants and algae.

Properties

CAS No.

304642-91-9

Molecular Formula

C₉₃H₁₆₂N₃₂O₃₄

Molecular Weight

2272.48

sequence

One Letter Code: QRLSTGSRINSAKDDAAGLQIA

Synonyms

Flagellin 22

Origin of Product

United States

Foundational & Exploratory

Flagellin 22: A Technical Guide to its Role in PAMP-Triggered Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flagellin 22 (flg22)

This compound (flg22) is a highly conserved 22-amino acid peptide derived from the N-terminal region of bacterial flagellin, the primary protein component of the bacterial flagellum.[1][2] Recognized as a pathogen-associated molecular pattern (PAMP), flg22 is a potent elicitor of PAMP-triggered immunity (PTI) in a wide range of plants.[1] Its perception by the host plant's immune system initiates a cascade of defense responses aimed at preventing pathogenic infection. The synthetic peptide with the sequence H-QRLSTGSRINSAKDDAAGLQIA-OH is commonly used in research to study plant immune responses.[1]

The flg22-FLS2 Signaling Pathway in PAMP-Triggered Immunity

The canonical signaling pathway for flg22 perception and the subsequent activation of PTI is initiated by the binding of flg22 to the leucine-rich repeat (LRR) receptor kinase FLAGELLIN-SENSING 2 (FLS2).[3] This binding event triggers a series of molecular interactions and phosphorylation events that culminate in a robust immune response.

Upon binding of flg22 to the extracellular LRR domain of FLS2, FLS2 rapidly heterodimerizes with another LRR receptor-like kinase, BRI1-ASSOCIATED KINASE 1 (BAK1).[3][4] This association is crucial for the activation of the receptor complex. The crystal structure of the FLS2-BAK1-flg22 complex reveals that both FLS2 and BAK1 directly interact with the flg22 peptide.[3][4][5]

Prior to flg22 perception, FLS2 is associated with the cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1). The formation of the FLS2-BAK1 complex upon flg22 binding leads to the phosphorylation and subsequent release of BIK1 from the receptor complex. Released and activated BIK1 then phosphorylates downstream targets, including the NADPH oxidase RBOHD, which is responsible for the production of reactive oxygen species (ROS).

The activated FLS2-BAK1 complex also initiates a mitogen-activated protein kinase (MAPK) cascade. This typically involves the sequential activation of a MAPKKK (e.g., MEKK1), MKK4/5, and finally MPK3/6.[6] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to large-scale transcriptional reprogramming and the expression of defense-related genes.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2_inactive FLS2 Inactive flg22->FLS2_inactive Binding FLS2_BAK1_complex FLS2-BAK1-flg22 Active FLS2_inactive->FLS2_BAK1_complex BIK1_inactive BIK1 (associated with FLS2) BAK1 BAK1 BAK1->FLS2_BAK1_complex BIK1_active BIK1-P (released) FLS2_BAK1_complex->BIK1_active Phosphorylation & Release MAPKKK MAPKKK FLS2_BAK1_complex->MAPKKK Activation RBOHD RBOHD ROS ROS Burst RBOHD->ROS BIK1_active->RBOHD Phosphorylation MKK4_5 MKK4/5 MAPKKK->MKK4_5 Phosphorylation MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylation Transcription_Factors Transcription Factors MPK3_6->Transcription_Factors Phosphorylation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes ros_burst_workflow start Start prepare_solutions Prepare flg22 and Assay Buffer start->prepare_solutions excise_discs Excise Leaf Discs prepare_solutions->excise_discs incubate_overnight Incubate Leaf Discs Overnight excise_discs->incubate_overnight transfer_to_plate Transfer Discs to 96-well Plate incubate_overnight->transfer_to_plate add_assay_buffer Add Assay Buffer transfer_to_plate->add_assay_buffer measure_background Measure Background Luminescence add_assay_buffer->measure_background add_flg22 Add flg22 (or Control) measure_background->add_flg22 measure_luminescence Measure Luminescence over Time add_flg22->measure_luminescence analyze_data Analyze Data (RLU vs. Time) measure_luminescence->analyze_data end End analyze_data->end

References

A Technical Guide to Flagellin 22 (flg22) from Pseudomonas aeruginosa for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract: This document provides a comprehensive technical overview of the 22-amino acid flagellin peptide (flg22) from Pseudomonas aeruginosa, a potent elicitor of the innate immune response in both plants and mammals. It details the peptide's sequence, its recognition by pattern recognition receptors, and the subsequent signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and therapeutic development.

Introduction

Flagellin, the primary protein component of the bacterial flagellum, is a well-characterized pathogen-associated molecular pattern (PAMP). A highly conserved 22-amino acid sequence at the N-terminus of flagellin, known as flg22, is recognized by the innate immune systems of a wide range of eukaryotes. The flg22 peptide from Pseudomonas aeruginosa is one of the most studied PAMPs and serves as a powerful tool to investigate plant and animal immunity. In plants, flg22 is recognized by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2), initiating a signaling cascade that leads to PAMP-triggered immunity (PTI). In mammals, the Toll-like receptor 5 (TLR5) recognizes flagellin, triggering pro-inflammatory responses. Understanding the molecular interactions and signaling pathways initiated by flg22 is crucial for the development of novel strategies to enhance plant disease resistance and for the design of new adjuvants and immunomodulatory drugs in humans.

The Flg22 Peptide from Pseudomonas aeruginosa

The canonical 22-amino acid sequence of flg22 from Pseudomonas aeruginosa is:

QRLSTGSRINSAKDDAAGLQIA [1][2]

This peptide is commercially available from various suppliers and is typically provided in lyophilized form.[1] For experimental use, it is usually dissolved in sterile, deionized water.[3] It is important to note that peptides can adhere to plastic and glass surfaces, which can lead to a significant loss of material at low concentrations.[3]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of flg22 from P. aeruginosa with its receptors and the downstream cellular responses.

ParameterOrganism/SystemValueReference
FLS2-flg22 Binding
Binding Affinity (Kd)Arabidopsis thalianaHigh-affinity binding site demonstrated, but specific Kd value not consistently reported in initial searches. Further targeted quantitative studies are needed for a precise value.[4]
EC50 for Downstream Responses
Medium AlkalinizationArabidopsis thaliana seedlingsSaturating concentration reported as 1 µM.[5]
ROS BurstArabidopsis thaliana leaf discsStrong induction at 100 nM.
Gene Expression (FLARE genes)Arabidopsis thaliana cell cultures100 nM used for significant induction.[6]
Seedling Growth InhibitionArabidopsis thalianaProminent effect at 0.1 µM.[7]
Gene Expression Fold Change (30 min post-treatment with 1µM flg22 in Arabidopsis thaliana)
At1g56240 (PP2-B13)Arabidopsis thaliana~10-fold increase (log2 scale)[8]
At1g69900 (ACLP1)Arabidopsis thaliana~8-fold increase (log2 scale)[8]
Various Defense-Related GenesArabidopsis thaliana2 to >10-fold increase[9][6][8][10]

Signaling Pathways

Plant Signaling Pathway: FLS2-BAK1 Cascade

In plants, the perception of flg22 initiates a well-defined signaling cascade that is central to PTI.

FLS2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2_inactive FLS2 flg22->FLS2_inactive Binding FLS2_BAK1_complex FLS2-BAK1 Complex FLS2_inactive->FLS2_BAK1_complex Recruits BAK1 BAK1_inactive BAK1 BAK1_inactive->FLS2_BAK1_complex BIK1 BIK1 FLS2_BAK1_complex->BIK1 Phosphorylation MAPK_cascade MAPK Cascade FLS2_BAK1_complex->MAPK_cascade Activation ROS_burst ROS Burst BIK1->ROS_burst Ca_influx Ca2+ Influx BIK1->Ca_influx Gene_expression Defense Gene Expression Ca_influx->Gene_expression MAPK_cascade->Gene_expression

Flg22-induced FLS2-BAK1 signaling cascade in plants.

Upon binding of flg22 to the extracellular LRR domain of FLS2, FLS2 rapidly heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[11][12] This association leads to trans-phosphorylation and activation of their intracellular kinase domains. The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1). Activated BIK1, in turn, initiates several downstream responses, including the production of reactive oxygen species (ROS), an influx of calcium ions (Ca2+), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[9][11][13] These signaling events ultimately converge on the nucleus to induce the expression of a large number of defense-related genes, leading to a broad-spectrum immune response.[5][9][6][8][10]

Mammalian Signaling Pathway: TLR5-MyD88 Cascade

In mammals, flagellin is primarily recognized by TLR5, which is expressed on the surface of various immune cells, including intestinal epithelial cells.

TLR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Flagellin Flagellin TLR5 TLR5 Flagellin->TLR5 Binding MyD88 MyD88 TLR5->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_pathway->AP1 Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->Cytokines

Flagellin-induced TLR5 signaling cascade in mammals.

The binding of flagellin to TLR5 induces receptor dimerization and the recruitment of the intracellular adaptor protein MyD88.[6][14] MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6.[14] This leads to the activation of the TAK1 complex, which subsequently activates two major downstream pathways: the IκB kinase (IKK) complex and the MAPK pathway.[14] Activation of the IKK complex results in the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[14] The MAPK pathway leads to the activation of the transcription factor AP-1. Both NF-κB and AP-1 induce the expression of a wide range of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study flg22-mediated signaling.

Solid-Phase Peptide Synthesis (SPPS) of flg22

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Washing1 3. Washing Deprotection1->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Repeat->Deprotection1 Cleavage 6. Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification 7. Purification and Lyophilization Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA, TIS, water)

  • HPLC system for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Coupling: Add the next Fmoc-protected amino acid and coupling reagents to the resin and allow the reaction to proceed.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the flg22 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.[15][16][17][18][19]

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1

CoIP_Workflow Cell_Lysis 1. Cell Lysis Pre_Clearing 2. Pre-clearing Lysate Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Antibody Incubation (anti-FLS2) Pre_Clearing->Antibody_Incubation Bead_Incubation 4. Protein A/G Bead Incubation Antibody_Incubation->Bead_Incubation Washing 5. Washing Bead_Incubation->Washing Elution 6. Elution Washing->Elution Western_Blot 7. Western Blot (probe for BAK1) Elution->Western_Blot

General workflow for Co-Immunoprecipitation (Co-IP).

Materials:

  • Arabidopsis thaliana seedlings expressing tagged FLS2 and BAK1

  • Co-IP lysis buffer

  • Antibody against the FLS2 tag (e.g., anti-HA, anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against the BAK1 tag for Western blotting

Procedure:

  • Plant Material and Treatment: Grow Arabidopsis seedlings and treat with 1 µM flg22 for a short duration (e.g., 5-15 minutes) to induce FLS2-BAK1 interaction. Include an untreated control.

  • Protein Extraction: Harvest and grind the seedlings in liquid nitrogen. Lyse the tissue in Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the FLS2 tag overnight at 4°C.

  • Bead Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the BAK1 tag to detect the co-immunoprecipitated protein.[13][20][21][22][23][24][25][26][27]

Reactive Oxygen Species (ROS) Burst Assay

Materials:

  • Plant leaf discs

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • flg22 solution

  • 96-well microplate

  • Luminometer

Procedure:

  • Sample Preparation: Collect leaf discs from plants and float them in water overnight in a 96-well plate.

  • Assay Solution: Prepare an assay solution containing luminol and HRP.

  • Elicitation: Replace the water with the assay solution containing the desired concentration of flg22 (e.g., 100 nM).

  • Measurement: Immediately place the plate in a luminometer and measure the luminescence over time (e.g., every 2 minutes for 30-60 minutes). The luminescence is proportional to the amount of ROS produced.[3][28][11][14][29][30]

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

Materials:

  • Plant seedlings or cell cultures

  • Protein extraction buffer

  • Phospho-p44/42 MAPK (Erk1/2) antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treatment and Protein Extraction: Treat plant material with flg22 for various time points (e.g., 0, 5, 15, 30 minutes). Harvest the samples and extract total protein.

  • Western Blotting: Separate the protein extracts by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific MAPK antibody. This antibody recognizes the activated, dually phosphorylated form of MAPKs.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the activated MAPKs. The intensity of the bands corresponds to the level of MAPK activation.[5][31][32][33]

Conclusion

The flg22 peptide from Pseudomonas aeruginosa is an indispensable tool for dissecting the mechanisms of innate immunity in both plants and animals. This guide provides a foundational resource for researchers and drug development professionals by consolidating the core knowledge of its amino acid sequence, the signaling pathways it triggers, and the experimental methodologies used to study its effects. The provided quantitative data and detailed protocols are intended to streamline experimental design and facilitate the generation of reproducible and impactful results. Further research into the precise quantitative aspects of flg22-receptor interactions and the downstream signaling events will continue to enhance our understanding of host-microbe interactions and open new avenues for therapeutic intervention and crop improvement.

References

The Sentinel's Awakening: A Technical Guide to the Discovery and History of Flagellin 22 as a Plant Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though seemingly passive, possess a sophisticated innate immune system to defend against a barrage of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs). This recognition triggers a robust immune response termed PAMP-Triggered Immunity (PTI). Among the most extensively studied PAMPs is flagellin, the primary protein component of the bacterial flagellum. This technical guide provides an in-depth exploration of the discovery and history of Flagellin 22 (flg22), a 22-amino acid peptide derived from flagellin, as a potent elicitor of the plant immune response. We will delve into the key experiments, quantitative data, and signaling pathways that have shaped our understanding of this fundamental aspect of plant-microbe interactions.

The Dawn of a Discovery: From Whole Bacteria to a Defined Peptide

Early research into plant defense mechanisms focused on the ability of plants to recognize and respond to whole bacteria or crude bacterial extracts. It was observed that plants could mount defense responses, such as the production of antimicrobial compounds and localized cell death, upon exposure to pathogenic and even non-pathogenic bacteria. A pivotal moment in this field was the realization that specific, conserved molecules from these microbes were responsible for triggering these defenses.

The journey to pinpointing the active component of flagellin began with studies demonstrating that purified flagellin protein could elicit defense responses in plants. A significant breakthrough came from the work of Felix and Boller's group, who systematically dissected the flagellin protein to identify the minimal region responsible for its elicitor activity. Through a series of experiments involving synthetic peptides of varying lengths, they identified a highly conserved 22-amino acid sequence at the N-terminus of flagellin as the core eliciting moiety. This peptide was named flg22.[1]

Key Milestones in the Discovery of flg22 and its Receptor

The elucidation of the flg22-mediated immune response has been a stepwise process built upon the contributions of numerous research groups. The following table summarizes the key discoveries that have been instrumental in our understanding of this signaling pathway.

YearDiscoveryKey Researchers/InstitutionSignificance
1999Identification of flg22 as the minimal, highly conserved elicitor-active peptide from flagellin.Felix, G., Duran, J. D., Volko, S., & Boller, T.Narrowed down the active component of flagellin to a specific, synthetically accessible peptide, revolutionizing the study of this PAMP.
2000Identification of FLAGELLIN-SENSITIVE 2 (FLS2) as the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) responsible for flg22 perception in Arabidopsis thaliana.[2]Gómez-Gómez, L., & Boller, T.Identified the first receptor for a PAMP in plants, providing a molecular basis for flagellin recognition.
2006Demonstration of direct, specific binding of flg22 to the FLS2 protein using chemical cross-linking and immunoprecipitation.[2]Chinchilla, D., Bauer, Z., Robatzek, S., Boller, T., & Felix, G.Provided conclusive evidence that FLS2 is the bona fide receptor for flg22.
2007Identification of BRI1-ASSOCIATED KINASE 1 (BAK1) as a co-receptor that forms a complex with FLS2 upon flg22 binding.[3]Chinchilla, D., Zipfel, C., Robatzek, S., Kemmerling, B., Nürnberger, T., Jones, J. D., Felix, G., & Boller, T.Revealed the requirement of a co-receptor for the full activation of the FLS2 signaling pathway.
2013Elucidation of the crystal structure of the FLS2-BAK1-flg22 ternary complex.[4][5][6][7]Sun, Y., Li, L., Macho, A. P., Han, Z., Hu, Z., Zipfel, C., Zhou, J.-M., & Chai, J.Provided atomic-level insight into how flg22 is recognized by FLS2 and how this interaction facilitates the recruitment of BAK1 to initiate signaling.

Quantitative Aspects of flg22-Induced Responses

The interaction between flg22 and its receptor, as well as the downstream cellular responses, are highly sensitive and rapid. The following table summarizes key quantitative data from various studies.

ParameterValuePlant System/ConditionsReference
Flg22 Concentration for Elicitation
Medium Alkalinization (saturating)1 µMArabidopsis thaliana seedlings[8]
FLS2-dependent responseSubnanomolar concentrationsArabidopsis thaliana cells[9]
Timeline of Cellular Responses
FLS2-BAK1 complex formationWithin secondsArabidopsis thaliana[3]
Reactive Oxygen Species (ROS) burstWithin minutesTomato and Arabidopsis thaliana[10]
FLS2 internalization into vesicles20-40 minutesArabidopsis thaliana[11]
FLS2 degradation~60 minutesArabidopsis thaliana[3]
Increased FLS2 mRNA levelsWithin 1 hourArabidopsis thaliana[3]
Binding Affinity
125I-labeled Tyr-flg22 to tomato cell membranesHigh-affinity, single class of sitesTomato cell cultures[12]

Experimental Protocols

A cornerstone of the research on flg22 has been the development of robust experimental protocols to synthesize the peptide and to measure the plant's response.

Solid-Phase Peptide Synthesis (SPPS) of flg22

The synthesis of flg22 and its derivatives is typically achieved through solid-phase peptide synthesis.[13]

  • Resin Preparation: A solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid of the flg22 sequence (Alanine) is coupled to the resin. The process involves the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group from the resin, followed by the activation of the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and its subsequent reaction with the deprotected amino group on the resin.

  • Iterative Cycles: This deprotection and coupling cycle is repeated for each amino acid in the flg22 sequence (QRLSTGSRINSAKDDAAGLQIA) in the C- to N-terminal direction.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

  • Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final flg22 peptide are confirmed by mass spectrometry.

Measurement of Reactive Oxygen Species (ROS) Burst

The production of ROS is a rapid and hallmark response to flg22 elicitation. A common method to quantify this is the luminol-based chemiluminescence assay.

  • Plant Material Preparation: Leaf discs are excised from mature plant leaves and floated overnight in water to reduce wounding-induced stress.

  • Assay Preparation: The leaf discs are transferred to a white 96-well plate containing a solution of luminol and horseradish peroxidase (HRP).

  • Elicitation and Measurement: Flg22 is added to the wells to the desired final concentration. The chemiluminescence, produced by the reaction of luminol with ROS in the presence of HRP, is immediately and continuously measured over time using a luminometer.

  • Data Analysis: The integrated light emission over a specific time course is calculated to quantify the total ROS production.

Visualizing the flg22 Signaling Pathway and Discovery Workflow

To better understand the complex interactions and experimental logic, the following diagrams were generated using the Graphviz DOT language.

Flg22 Signaling Pathway

This diagram illustrates the key molecular events that occur upon the perception of flg22 by the FLS2 receptor at the plant cell membrane.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 LRR-RLK flg22->FLS2 Binding BAK1 BAK1 LRR-RLK FLS2->BAK1 Recruitment & Heterodimerization BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation Immune_Response Immune Response Genes TFs->Immune_Response Transcriptional Regulation

Caption: The flg22 signaling cascade begins with ligand binding to FLS2.

Experimental Workflow for Identifying flg22's Elicitor Activity

This diagram outlines the logical progression of experiments that led to the identification and characterization of flg22 as a potent plant immune elicitor.

flg22_discovery_workflow cluster_discovery Discovery Phase cluster_identification Identification & Characterization cluster_validation Validation & Mechanistic Studies A Observation of plant defense response to bacteria B Use of purified flagellin protein as an elicitor A->B C Synthesis of overlapping flagellin peptides B->C D Bioassays to test peptide elicitor activity (e.g., ROS burst) C->D E Identification of the minimal active peptide: flg22 D->E F Chemical synthesis of pure flg22 E->F G Identification of the FLS2 receptor F->G H Demonstration of direct flg22-FLS2 binding G->H I Elucidation of the downstream signaling pathway H->I

Caption: A logical workflow from initial observation to mechanistic understanding.

Conclusion

The discovery of flg22 as a potent plant elicitor and the subsequent elucidation of its perception and signaling pathway represent a landmark achievement in the field of plant pathology and molecular biology. This body of research has not only provided fundamental insights into the mechanisms of plant innate immunity but has also opened up new avenues for the development of novel strategies to enhance crop resistance to diseases. The journey from observing a general plant defense response to dissecting a specific molecular interaction at the atomic level serves as a powerful example of how curiosity-driven research can lead to profound scientific understanding with significant practical implications. The continued exploration of PAMP-triggered immunity, with the flg22-FLS2 system as a paradigm, promises to yield further discoveries that will be crucial for ensuring global food security in the face of emerging plant diseases.

References

The Core of Bacterial Motility: A Technical Guide to the Structure and Conserved Domains of Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial flagellin, the principal protein component of the flagellar filament, is a remarkable molecular machine. It self-assembles into a long, helical propeller that enables bacterial motility, a key factor in pathogenesis and environmental adaptation. Beyond its role in locomotion, flagellin is a potent pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system, primarily through Toll-like receptor 5 (TLR5). This dual functionality makes flagellin a critical subject of study for understanding bacterial virulence and for the development of novel vaccines and therapeutics. This in-depth technical guide provides a comprehensive overview of the structure and conserved domains of bacterial flagellin, complete with quantitative data, detailed experimental protocols, and visualizations of key biological processes.

The Architectural Blueprint of Flagellin: Domain Organization

Bacterial flagellin is a modular protein, typically with a molecular mass of around 40-60 kDa, comprised of four distinct domains designated D0, D1, D2, and D3.[1][2] These domains are arranged sequentially along the polypeptide chain in a unique manner: the N- and C-termini fold together to form the inner domains (D0 and D1), while the central portion of the protein sequence loops out to form the exposed outer domains (D2 and D3).[3][4]

The Conserved Core: D0 and D1 Domains

The D0 and D1 domains constitute the highly conserved structural core of the flagellar filament.[5][6] These domains are crucial for the polymerization of flagellin monomers and the overall stability of the filament.[4] The N- and C-terminal regions of flagellin, which form the D0 and D1 domains, are largely alpha-helical and assemble into a coiled-coil structure that forms the inner channel of the filament.[3] This channel serves as a conduit for the transport of new flagellin subunits to the distal end of the growing filament.[4]

The D1 domain, in particular, plays a critical role in the interaction with TLR5, initiating an innate immune response.[7] Specific conserved residues within the N- and C-terminal helices of the D1 domain are recognized by TLR5, leading to receptor dimerization and downstream signaling.[8][9]

The Hypervariable Exterior: D2 and D3 Domains

In contrast to the conserved core, the D2 and D3 domains are hypervariable in both sequence and structure, even between different serovars of the same bacterial species. These domains are located on the outer surface of the flagellar filament and are the primary targets of the host adaptive immune system, serving as the H-antigens in serotyping.[5] The structural diversity of the D2 and D3 domains is thought to be a mechanism for immune evasion.[5] In some bacterial species, these outer domains are involved in adhesion and can even possess enzymatic activity.[5][10]

Quantitative Analysis of Flagellin Domains

The size and amino acid composition of flagellin and its domains vary across different bacterial species. The following table summarizes available quantitative data for flagellin from several well-studied bacteria.

Bacterial SpeciesFlagellin (FliC)Total ResiduesTotal Mass (kDa)D0/D1 (N-term) Residues (approx.)D0/D1 (C-term) Residues (approx.)D2/D3 (Central) Residues (approx.)
Salmonella typhimuriumFliC49551.6~180~100~215
Escherichia coli (K12)FliC49851.3~190~100~208
Pseudomonas aeruginosa (PAK)FliC45 kDa (apparent)45Conserved N- and C-terminiConserved N- and C-terminiVariable central region
Vibrio choleraeFlaA--N-terminal D1 domain is critical--

Note: The apparent molecular weight on SDS-PAGE can differ from the calculated mass. The residue counts for domains are approximate and based on conserved region analysis.[3][5][11][12][13][14][15]

Experimental Protocols for Flagellin Research

Purification of Native Flagellin

This protocol describes a common method for the purification of native flagellin from bacterial cultures.[16][17]

Materials:

  • Bacterial culture (e.g., Salmonella enterica)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-speed centrifuge and ultracentrifuge

  • Mechanical blender or homogenizer

  • 0.1 M HCl

  • 1 M NaOH

  • Dialysis tubing (10 kDa MWCO)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • SDS-PAGE reagents

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium to a high density.

  • Harvesting Cells: Centrifuge the culture at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Repeat this washing step twice.

  • Flagellar Shearing: Resuspend the washed cell pellet in a minimal volume of PBS. Shear the flagella from the cells using a mechanical blender or homogenizer on high speed for 2-3 minutes.

  • Cell Removal: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Flagella Precipitation: Transfer the supernatant containing the sheared flagella to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the flagellar filaments.

  • Depolymerization: Resuspend the flagella pellet in a small volume of 0.1 M HCl and incubate at room temperature for 30 minutes to depolymerize the filaments into flagellin monomers.

  • Neutralization and Dialysis: Neutralize the solution by adding 1 M NaOH dropwise to a final pH of 7.4. Dialyze the flagellin solution against PBS overnight at 4°C with multiple buffer changes.

  • Clarification and Concentration: Centrifuge the dialyzed solution at 15,000 x g for 10 minutes to remove any precipitates. Concentrate the purified flagellin using a centrifugal filter unit (10 kDa MWCO).

  • Quantification and Analysis: Determine the protein concentration using a standard protein assay. Verify the purity of the flagellin by SDS-PAGE and Coomassie blue staining.

Site-Directed Mutagenesis of Flagellin Domains

This protocol provides a general workflow for introducing point mutations into a flagellin gene (e.g., fliC) cloned into an expression vector.[18][19][20][21]

Materials:

  • Plasmid DNA containing the flagellin gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., Pfu or KOD)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be located in the middle of the primers with ~10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

    • Denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 5 minutes

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells using a standard heat-shock or electroporation protocol.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

TLR5 Activation Assay using HEK293 Reporter Cells

This protocol describes how to measure the activation of TLR5 by flagellin using a common reporter cell line.[22][23][24][25]

Materials:

  • HEK293 cells stably transfected with human TLR5 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Purified flagellin.

  • 96-well cell culture plates.

  • Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay kit).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the HEK-Blue™ hTLR5 cells into a 96-well plate at a density of ~25,000 cells per well in 180 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Flagellin Stimulation: Prepare serial dilutions of the purified flagellin in cell culture medium. Add 20 µL of each flagellin dilution to the appropriate wells. Include a negative control (medium only) and a positive control (a known TLR5 agonist).

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay (SEAP):

    • Add 20 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a plate reader.

  • Data Analysis: The level of reporter gene expression is proportional to the activation of TLR5. Plot the absorbance values against the flagellin concentration to generate a dose-response curve.

Structural Determination by X-ray Crystallography and Cryo-Electron Microscopy

The three-dimensional structure of flagellin and the flagellar filament can be determined at high resolution using X-ray crystallography and cryo-electron microscopy (cryo-EM).[26][27][28][29][30][31][32]

X-ray Crystallography of Flagellin Monomers:

  • Protein Expression and Purification: Overexpress a truncated version of flagellin (often lacking the flexible D0 domain) in E. coli and purify it to high homogeneity using affinity and size-exclusion chromatography.[29]

  • Crystallization: Screen for crystallization conditions using the sitting-drop or hanging-drop vapor diffusion method with various precipitants, buffers, and additives.[26]

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[26]

  • Structure Determination: Process the diffraction data and determine the crystal structure using molecular replacement or other phasing methods.

Cryo-Electron Microscopy of Flagellar Filaments:

  • Filament Purification: Purify intact flagellar filaments as described in Protocol 3.1.

  • Sample Vitrification: Apply the purified filament solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to embed the filaments in a thin layer of vitreous ice.[28]

  • Data Collection: Collect a large dataset of images of the frozen-hydrated filaments using a transmission electron microscope equipped with a direct electron detector.[28]

  • Image Processing and 3D Reconstruction: Use helical reconstruction software to process the images and generate a high-resolution three-dimensional map of the flagellar filament.[33][10]

  • Model Building: Build an atomic model of the flagellin subunit into the cryo-EM density map.[33]

Visualizing Flagellin Biology: Signaling and Workflows

TLR5 Signaling Pathway

Monomeric flagellin in the extracellular space is recognized by TLR5 on the surface of various host cells, including epithelial cells and immune cells. This recognition event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[8][12]

TLR5_Signaling_Pathway Flagellin Flagellin (monomer) TLR5 TLR5 Flagellin->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Nucleus->Cytokines Gene Transcription

Caption: TLR5 signaling cascade initiated by flagellin binding.

Experimental Workflow for Flagellin Structure-Function Analysis

The following diagram illustrates a typical experimental workflow for investigating the structure-function relationships of bacterial flagellin.

Flagellin_Workflow Start Start: Bacterial Strain with Target Flagellin Purification Flagellin/Filament Purification Start->Purification Mutagenesis Site-Directed Mutagenesis Start->Mutagenesis Structural Structural Analysis (X-ray/Cryo-EM) Purification->Structural Functional Functional Assays Purification->Functional Expression Expression of Mutant Flagellin Mutagenesis->Expression PurifyMutant Purification of Mutant Flagellin Expression->PurifyMutant PurifyMutant->Structural PurifyMutant->Functional End Structure-Function Correlation Structural->End TLR5Assay TLR5 Activation Assay Functional->TLR5Assay MotilityAssay Motility Assay Functional->MotilityAssay PolymerizationAssay Polymerization Kinetics Functional->PolymerizationAssay TLR5Assay->End MotilityAssay->End PolymerizationAssay->End

Caption: Workflow for flagellin structure-function studies.

Conclusion

The study of bacterial flagellin's structure and its conserved domains is a vibrant and critical area of research. A thorough understanding of its architecture, from the conserved core that drives assembly and innate immune recognition to the hypervariable exterior that interacts with the adaptive immune system, provides a wealth of opportunities for therapeutic and preventative strategies against bacterial infections. The experimental approaches detailed in this guide offer a robust framework for researchers to further unravel the complexities of this fascinating protein and harness its potential for the development of next-generation drugs and vaccines.

References

The Gatekeeper of Immunity: FLS2 and the Perception of Flagellin 22 in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate world of plant-pathogen interactions, the ability to recognize potential threats is paramount for survival. Arabidopsis thaliana, a model organism for plant biology, employs a sophisticated innate immune system to detect conserved microbial patterns. Central to this system is the FLAGELLIN-SENSING 2 (FLS2) receptor, a leucine-rich repeat receptor kinase (LRR-RK) that acts as a vigilant gatekeeper at the cell surface. This technical guide provides an in-depth exploration of the pivotal role of FLS2 in perceiving flagellin 22 (flg22), a conserved 22-amino acid epitope from bacterial flagellin, and initiating a robust immune response. We will delve into the molecular intricacies of the FLS2 signaling pathway, present key quantitative data, and provide detailed experimental protocols for studying this fundamental aspect of plant immunity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development seeking to understand and manipulate this critical defense mechanism.

The FLS2 Signaling Pathway: A Molecular Cascade of Defense

The perception of flg22 by FLS2 initiates a rapid and complex signaling cascade, leading to the activation of downstream defense responses. This process involves a series of protein-protein interactions, phosphorylation events, and the production of signaling molecules.

Ligand Perception and Receptor Complex Formation

Upon binding of flg22 to the extracellular leucine-rich repeat (LRR) domain of FLS2, a conformational change is induced, triggering the formation of a ternary complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This ligand-dependent association is a critical early step in the activation of the signaling pathway.[1] Prior to flg22 perception, FLS2 is associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[3][4]

Kinase Activation and Downstream Signaling

The formation of the FLS2-flg22-BAK1 complex initiates a series of trans-phosphorylation events between the intracellular kinase domains of FLS2 and BAK1. This activation leads to the phosphorylation and release of BIK1 from the receptor complex.[3][5] The released and activated BIK1 then phosphorylates downstream targets, including the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[6][7] This phosphorylation is crucial for the production of reactive oxygen species (ROS), a hallmark of the plant immune response.[6][7]

Simultaneously, the activated FLS2-BAK1 complex initiates a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of transcription factors and subsequent large-scale transcriptional reprogramming in the nucleus.[8][9] This results in the expression of a wide array of defense-related genes.[8][10]

Signal Attenuation

To prevent continuous and potentially damaging immune activation, the FLS2 signaling pathway is tightly regulated. Following activation, the FLS2 receptor is internalized into the cell via endocytosis and targeted for degradation.[11][12][13] This process is dependent on receptor activation and involves the cytoskeleton and the proteasome.[11]

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 1. Binding BAK1 BAK1 FLS2->BAK1 2. Association BIK1 BIK1 FLS2->BIK1 BAK1->BIK1 3. Phosphorylation MAPK_Cascade MAPK Cascade BAK1->MAPK_Cascade Activation RbohD RbohD ROS ROS Burst RbohD->ROS 5. Production BIK1->RbohD 4. Phosphorylation Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming Nuclear Signaling Defense_Responses Defense Responses ROS->Defense_Responses Transcriptional_Reprogramming->Defense_Responses

Caption: FLS2 Signaling Pathway in Arabidopsis.

Quantitative Data in FLS2-Mediated Immunity

The following table summarizes key quantitative data related to the perception of flg22 by FLS2 and the subsequent downstream responses.

ParameterValueOrganism/SystemReference
FLS2-flg22 Interaction
flg22 Binding Competition (IC50)~5 nMArabidopsis thaliana cell cultures[14][15]
Protein Complex Formation
FLS2-BAK1 Complex Formation TimeWithin minutes of flg22 stimulationArabidopsis thaliana[2]
Downstream Signaling Events
Peak ROS Production~10-15 minutes post-elicitationArabidopsis thaliana leaf discs[16]
Transcriptional Reprogramming
Number of Differentially Expressed Genes (30 min post-flg22)3,579 induced (>2-fold), 4,159 repressed (<0.5-fold)Arabidopsis thaliana seedlings[5]
Number of Differentially Expressed Genes (1 hour post-flg22)2,586Arabidopsis thaliana seedlings
Fold Change of WRKY22 (1 hour post-flg22)Sustained upregulationArabidopsis thaliana seedlings
Fold Change of FRK1 (30 min post-flg22)Strongly inducedArabidopsis thaliana seedlings[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the FLS2 signaling pathway.

Co-Immunoprecipitation (Co-IP) of FLS2 and Associated Proteins

This protocol is designed to isolate FLS2 and its interacting partners from Arabidopsis thaliana tissues.

Materials:

  • Arabidopsis thaliana seedlings or leaf tissue

  • Liquid nitrogen

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Nonidet P-40 (or equivalent non-ionic detergent), 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail

  • Anti-FLS2 antibody

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Nonidet P-40

  • Elution Buffer: 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5

  • Microcentrifuge and tubes

  • Rotating wheel or shaker

Procedure:

  • Protein Extraction:

    • Harvest approximately 1-2 grams of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

    • Resuspend the powder in 2-3 volumes of ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotating wheel.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-FLS2 antibody and incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

    • Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

  • Elution:

    • To elute the protein complexes, add Elution Buffer and incubate for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • If using glycine elution, immediately neutralize the eluate with Neutralization Buffer.

    • Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FLS2 and suspected interacting partners (e.g., BAK1, BIK1).

CoIP_Workflow A Plant Tissue Homogenization B Protein Extraction in Lysis Buffer A->B C Pre-clearing with Beads B->C D Incubation with anti-FLS2 Antibody C->D E Capture with Protein A/G Beads D->E F Washing Steps E->F G Elution of Protein Complexes F->G H SDS-PAGE and Western Blot Analysis G->H

Caption: Co-Immunoprecipitation Workflow.
In Vitro Kinase Assay

This assay is used to determine the phosphorylation activity of FLS2 and its substrates.

Materials:

  • Purified recombinant kinase domain of FLS2 and potential substrate (e.g., kinase-dead BIK1).

  • Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

  • [γ-³²P]ATP or unlabeled ATP.

  • SDS-PAGE sample buffer.

  • Phosphorimager or appropriate detection method for unlabeled ATP (e.g., Phos-tag gels or phospho-specific antibodies).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified FLS2 kinase domain and the substrate protein in the Kinase Reaction Buffer.

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

    • Incubate the reaction at 30°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • For radioactive assays, dry the gel and expose it to a phosphor screen.

    • For non-radioactive assays, perform a Western blot and probe with phospho-specific antibodies or stain the gel with a phosphoprotein stain.

Reactive Oxygen Species (ROS) Burst Assay

This luminol-based assay quantifies the production of ROS in response to flg22 elicitation.

Materials:

  • Arabidopsis thaliana leaves

  • 4 mm biopsy punch

  • 96-well white microplate

  • Luminol solution (e.g., 100 µM)

  • Horseradish peroxidase (HRP) solution (e.g., 10 µg/mL)

  • flg22 peptide solution

  • Plate luminometer

Procedure:

  • Sample Preparation:

    • Excise 4 mm leaf discs from 4-5 week old Arabidopsis plants, avoiding the midvein.

    • Float the leaf discs in sterile water in a 96-well plate overnight in the dark to allow wound responses to subside.

  • Assay:

    • Replace the water with a reaction solution containing luminol and HRP.

    • Place the plate in a luminometer and measure the baseline luminescence for a few cycles.

    • Add the flg22 elicitor to the desired final concentration.

    • Immediately begin measuring luminescence at regular intervals (e.g., every 2 minutes) for a total of 40-60 minutes.

  • Data Analysis:

    • Plot the relative light units (RLU) over time to visualize the kinetics of the ROS burst.

    • The total ROS production can be quantified by calculating the area under the curve.

Conclusion and Future Directions

The FLS2 receptor plays an indispensable role in the first line of defense against bacterial pathogens in Arabidopsis thaliana. The perception of flg22 by FLS2 triggers a sophisticated and tightly regulated signaling cascade that culminates in a robust immune response. The methodologies outlined in this guide provide a framework for the continued dissection of this important pathway.

While significant progress has been made in understanding FLS2-mediated immunity, several questions remain. Future research should focus on obtaining more precise quantitative data, such as the dissociation constant (Kd) for the FLS2-flg22 interaction and the stoichiometry of the FLS2-BAK1 complex in vivo. A deeper understanding of the spatial and temporal dynamics of the signaling components within the cell, potentially through advanced imaging techniques, will also be crucial. Furthermore, the identification of novel components of the FLS2 signalosome and the elucidation of their functions will provide a more complete picture of this vital defense mechanism. A comprehensive understanding of the FLS2 pathway holds significant promise for the development of novel strategies to enhance disease resistance in crop plants, thereby contributing to global food security.

References

Unraveling the Molecular Handshake: A Technical Guide to flg22 Binding with the FLS2-BAK1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) constitutes the first line of defense in plant innate immunity. A paradigm for this interaction is the binding of the bacterial flagellin-derived peptide, flg22, to the leucine-rich repeat (LRR) receptor-like kinase (RLK) FLAGELLIN-SENSING 2 (FLS2) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This binding event initiates a phosphorylation cascade, leading to the activation of downstream immune responses. This technical guide provides an in-depth exploration of the mechanism of flg22 binding to the FLS2-BAK1 complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions.

The Ternary Complex: Structural Insights

The cornerstone of our understanding of this interaction is the crystal structure of the flg22-FLS2-BAK1 ectodomain complex, which has been resolved at 3.06 Å.[1][2][3][4][5] This structural data reveals a ternary complex where flg22 acts as a "molecular glue," facilitating the heterodimerization of FLS2 and BAK1.[6]

Key Structural Features:

  • FLS2 Recognition of flg22: The inner, concave surface of the FLS2 LRR domain directly interacts with the flg22 peptide.[2][4][5]

  • BAK1 as a Co-receptor: BAK1 is recruited to the complex upon flg22 binding to FLS2.[2][4][5]

  • flg22-Mediated Interface: The C-terminal region of flg22 plays a crucial role in creating a composite binding surface that is recognized by BAK1.[2][4][5]

Quantitative Analysis of Binding Interactions

While the structural details are well-defined, quantitative data on the binding affinities of these interactions are less commonly reported in the literature. The primary method for demonstrating the interaction in vivo has been co-immunoprecipitation. However, techniques like Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying these interactions in solution.

InteractionTechniqueDissociation Constant (Kd)Reference
flg22 - FLS2Radioligand Binding Assay (IC50)~5 nM[1]
flg22 variants - FLS2/BAK1(Predicted ΔΔG)Not a direct Kd value[7]

Note: The table will be updated as more specific quantitative data from techniques like SPR and ITC become available through ongoing research.

Signaling Pathway Activation

The binding of flg22 and the subsequent formation of the FLS2-BAK1 complex trigger a rapid and robust signaling cascade.

flg22_FLS2_BAK1_signaling flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds Complex flg22-FLS2-BAK1 Complex FLS2->Complex BAK1 BAK1 BAK1->Complex Transphosphorylation Transphosphorylation Complex->Transphosphorylation Induces Downstream Downstream Signaling Transphosphorylation->Downstream Activates CoIP_Workflow PlantTissue Plant Tissue Expressing Epitope-Tagged FLS2 and BAK1 Lysis Cell Lysis (Non-denaturing buffer) PlantTissue->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Immunoprecipitation Immunoprecipitation (Antibody against one tag) Clarification->Immunoprecipitation Washing Washing Steps Immunoprecipitation->Washing Elution Elution of Protein Complex Washing->Elution Analysis Analysis by Immunoblotting (Antibody against the other tag) Elution->Analysis

References

Downstream Signaling Cascade After flg22 Recognition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is the first line of inducible defense in plants, known as PAMP-triggered immunity (PTI). One of the best-characterized PAMP-PRR interactions is the perception of bacterial flagellin, or a conserved 22-amino acid peptide thereof (flg22), by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1][2] This recognition event initiates a rapid and complex downstream signaling cascade, leading to broad-spectrum disease resistance. This technical guide provides a detailed overview of the core signaling events following flg22 perception, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the signaling pathways.

I. The flg22 Recognition and Initial Receptor Complex Activation

The signaling cascade is initiated at the plasma membrane. In the resting state, FLS2 is thought to exist in a pre-formed complex with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[3] Upon binding of flg22 to the extracellular LRR domain of FLS2, a rapid heterodimerization occurs with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), within seconds.[4] This ligand-induced association is a critical step for the activation of the receptor complex.[4]

Activation involves a series of trans-phosphorylation events between the cytoplasmic kinase domains of FLS2 and BAK1.[2] Subsequently, the activated FLS2-BAK1 complex phosphorylates BIK1.[3][5] Phosphorylated BIK1 is then released from the receptor complex to phosphorylate downstream targets, thereby propagating the signal.[3]

Quantitative Data: Early Receptor Complex Dynamics
EventTimingKey Proteins InvolvedNotes
FLS2-BAK1 HeterodimerizationWithin seconds of flg22 perceptionFLS2, BAK1, flg22Ligand-dependent and essential for signaling.
FLS2 and BAK1 PhosphorylationWithin 15 seconds of flg22 stimulationFLS2, BAK1Trans-phosphorylation between the two kinases.
BIK1 PhosphorylationWithin 1 minute of flg22 treatmentFLS2, BAK1, BIK1Dependent on FLS2 and BAK1 kinase activity.
BIK1 DissociationFollowing phosphorylationBIK1, FLS2-BAK1 complexReleases BIK1 to activate downstream targets.

II. Downstream Signaling Branches

The activation of the FLS2-BAK1-BIK1 complex triggers several rapid downstream signaling events, which can be broadly categorized into ion fluxes, production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming.

A. Ion Fluxes: The Calcium Signal

One of the earliest detectable responses to flg22 is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[6] This cytosolic Ca²⁺ elevation acts as a crucial second messenger, decoding the initial signal and relaying it to further downstream components. The increase in cytosolic Ca²⁺ concentration is required for the full activation of the ROS burst and contributes to the activation of calcium-dependent protein kinases (CDPKs).

B. The Oxidative Burst: Reactive Oxygen Species (ROS) Production

Flg22 perception leads to a rapid and transient production of apoplastic ROS, primarily hydrogen peroxide (H₂O₂), in a phenomenon known as the oxidative burst. This is a key component of PTI, contributing to cell wall strengthening, acting as a direct antimicrobial agent, and functioning as a signaling molecule. The primary enzyme responsible for this ROS production is the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).

BIK1, upon its release from the FLS2-BAK1 complex, directly phosphorylates RBOHD, which is a crucial step for its activation.[7] Additionally, Ca²⁺ signaling plays a role in potentiating RBOHD activity through CDPKs.

Quantitative Data: ROS Burst Dynamics
ParameterValueTime to PeakDurationKey Regulator
ROS ProductionVaries by tissue and conditions10-15 minutes post-elicitationReturns to near-basal levels within 40-60 minutesRBOHD
C. Mitogen-Activated Protein Kinase (MAPK) Cascade

Flg22 recognition activates a MAPK signaling cascade, which is a conserved signaling module in eukaryotes for transducing extracellular signals into intracellular responses. In Arabidopsis, the canonical flg22-activated MAPK cascade consists of MEKK1 (a MAPKKK), MKK4/MKK5 (MAPKKs), and MPK3/MPK6 (MAPKs). The activation of this cascade is essential for the subsequent transcriptional reprogramming that underpins many of the induced defense responses.

D. Transcriptional Reprogramming

The culmination of the early signaling events is a massive and rapid reprogramming of the plant transcriptome. Within 30 to 60 minutes of flg22 treatment, hundreds of genes, termed "Flagellin Rapidly Elicited" (FLARE) genes, are differentially expressed.[1] These genes largely encode for other signaling components, such as transcription factors (e.g., WRKYs), protein kinases, and phosphatases, as well as proteins involved in defense, such as pathogenesis-related (PR) proteins and enzymes for antimicrobial compound biosynthesis.[1] This transcriptional response is largely dependent on the aforementioned MAPK cascade.

Quantitative Data: Selected FLARE Gene Expression
GeneFunctionFold Change (30 min post-flg22)Fold Change (60 min post-flg22)
WRKY29Transcription Factor~5-fold~10-fold
FRK1Receptor-like Kinase~20-fold~40-fold
At2g17740Cysteine-rich RLK~15-fold~30-fold
At1g51890NAC Domain Protein~8-fold~15-fold

Note: Fold changes are approximate and can vary based on experimental conditions.

III. Signaling Pathway Visualization

flg22_signaling_cascade cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation Ca_channel Ca²⁺ Channel BIK1->Ca_channel Activation MAPKKK MEKK1 BIK1->MAPKKK Activation ROS ROS RBOHD->ROS Production Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx CDPKs CDPKs Ca_ion->CDPKs Activation MAPKK MKK4/MKK5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/MPK6 MAPKK->MAPK Phosphorylation WRKYs WRKY TFs MAPK->WRKYs Phosphorylation CDPKs->RBOHD Potentiation FLARE_genes FLARE Genes WRKYs->FLARE_genes Transcription Defense_responses Defense Responses FLARE_genes->Defense_responses Translation

Caption: Downstream signaling cascade after flg22 recognition.

IV. Experimental Protocols

A. Co-Immunoprecipitation of FLS2-BAK1 Complex

This protocol is designed to verify the flg22-induced interaction between FLS2 and BAK1 in plant tissues.

Materials:

  • Arabidopsis seedlings (wild-type and relevant mutants)

  • flg22 peptide (1 µM working solution)

  • Co-IP buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1x protease inhibitor cocktail)

  • Anti-FLS2 and anti-BAK1 antibodies

  • Protein A/G magnetic beads

  • Wash buffer (Co-IP buffer with 0.1% Nonidet P-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Treat Arabidopsis seedlings with 1 µM flg22 or a mock solution for 10 minutes.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in Co-IP buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and pre-clear by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads and incubate the supernatant with an anti-FLS2 antibody overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using anti-FLS2 and anti-BAK1 antibodies.

B. In Vitro Kinase Assay for BIK1 and RBOHD

This assay determines if BIK1 can directly phosphorylate RBOHD.

Materials:

  • Purified recombinant BIK1 and RBOHD (e.g., GST or His-tagged)

  • Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE sample buffer

Protocol:

  • Set up the kinase reaction by combining purified BIK1 (kinase) and RBOHD (substrate) in kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to detect radiolabeled (phosphorylated) RBOHD.

C. Measurement of flg22-Induced ROS Burst using a Luminol-Based Assay

This protocol quantifies the production of ROS in leaf discs upon flg22 elicitation.[8]

Materials:

  • Arabidopsis leaf discs

  • Luminol solution (e.g., 100 µM)

  • Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)

  • flg22 peptide (100 nM working solution)

  • 96-well white plate

  • Luminometer

Protocol:

  • Excise leaf discs from 4-5 week old Arabidopsis plants and float them on water overnight in the dark to reduce wounding-induced ROS.

  • Replace the water with a solution containing luminol and HRP.

  • Place the 96-well plate in a luminometer and measure the background luminescence for 5-10 minutes.

  • Add flg22 or a mock solution to the wells.

  • Immediately start measuring luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.

  • The data is typically presented as relative light units (RLU) over time.

D. Measurement of Cytosolic Ca²⁺ Concentration Changes using Aequorin Luminescence

This protocol utilizes transgenic plants expressing the Ca²⁺-sensitive photoprotein aequorin to measure changes in cytosolic Ca²⁺ concentration.

Materials:

  • Transgenic Arabidopsis seedlings expressing cytosolic aequorin

  • Coelenterazine (aequorin substrate)

  • flg22 peptide (100 nM working solution)

  • Luminometer

Protocol:

  • Incubate aequorin-expressing seedlings in a solution containing coelenterazine for several hours to overnight in the dark to reconstitute the active aequorin.

  • Gently wash the seedlings to remove excess coelenterazine.

  • Place individual seedlings in the wells of a 96-well plate with water.

  • Place the plate in a luminometer and measure the basal luminescence.

  • Inject flg22 or a mock solution into the wells.

  • Immediately start recording luminescence at high frequency (e.g., every second) to capture the rapid Ca²⁺ transient.

  • At the end of the experiment, discharge the remaining aequorin with a solution of CaCl₂ and ethanol to measure the total luminescence for calibration.

  • The luminescence data can be converted to Ca²⁺ concentration using established algorithms.[9]

V. Logical and Experimental Workflow Visualization

experimental_workflow cluster_hypothesis Hypothesis Testing cluster_activity_assay Enzymatic Activity cluster_physiological_response Physiological Response cluster_gene_expression Gene Expression Analysis hypothesis Hypothesis: flg22 induces protein X-protein Y interaction co_ip Co-Immunoprecipitation hypothesis->co_ip western_blot Western Blot Analysis co_ip->western_blot hypothesis2 Hypothesis: Kinase A phosphorylates Substrate B kinase_assay In Vitro Kinase Assay hypothesis2->kinase_assay autoradiography Autoradiography kinase_assay->autoradiography hypothesis3 Hypothesis: flg22 induces ROS production ros_assay Luminol-based ROS Assay hypothesis3->ros_assay luminescence_measurement Luminescence Measurement ros_assay->luminescence_measurement hypothesis4 Hypothesis: flg22 induces expression of Gene Z rna_extraction RNA Extraction hypothesis4->rna_extraction chip_seq ChIP-seq (for TF binding) hypothesis4->chip_seq qrt_pcr qRT-PCR rna_extraction->qrt_pcr

Caption: General experimental workflow for studying flg22 signaling.

Conclusion

The downstream signaling cascade initiated by flg22 recognition is a cornerstone of plant innate immunity. Understanding the intricate molecular events, from the initial receptor complex formation to the massive reprogramming of the transcriptome, is crucial for developing novel strategies to enhance crop resilience. This guide provides a comprehensive overview of the core signaling components and their interactions, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows serves as a valuable resource for researchers, scientists, and drug development professionals in the field of plant biology and pathology. Further research into the crosstalk between these signaling branches and the identification of novel components will continue to refine our understanding of this fundamental defense mechanism.

References

Flagellin 22 as a Tool to Study Plant Innate Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flagellin 22 (flg22) as a potent elicitor for studying PAMP-triggered immunity (PTI) in plants. It details the flg22 signaling pathway, presents quantitative data on key immune responses, offers step-by-step experimental protocols, and includes visual diagrams to illustrate complex processes.

Introduction to this compound and Plant Innate Immunity

Plants possess a sophisticated innate immune system as their primary defense against pathogens. The initial line of defense involves the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition event triggers a signaling cascade known as PAMP-Triggered Immunity (PTI), leading to a broad-spectrum defense response.

A well-characterized PAMP is bacterial flagellin, the primary protein component of the bacterial flagellum. A conserved 22-amino acid peptide from its N-terminus, flg22, is recognized by the Leucine-Rich Repeat (LRR) receptor kinase FLAGELLIN-SENSING 2 (FLS2) in numerous plant species, including the model organism Arabidopsis thaliana. The use of synthetic flg22 peptide has become a cornerstone for researchers, enabling the dissection of plant innate immunity's molecular mechanisms in a controlled and reproducible manner.

This guide explores the fundamental aspects of utilizing flg22 to investigate plant immune responses, providing both the theoretical framework and practical methodologies for researchers in the field.

The this compound Signaling Pathway

The perception of flg22 by FLS2 initiates a rapid and intricate signaling cascade involving protein-protein interactions, phosphorylation events, and the generation of secondary messengers.

Receptor Complex Formation and Activation

Binding of flg22 to the extracellular LRR domain of FLS2 induces a conformational change, facilitating the recruitment of the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). The formation of the FLS2-BAK1 heterodimer brings their intracellular kinase domains into close proximity, enabling trans- and auto-phosphorylation, which in turn activates the receptor complex.

In its resting state, FLS2 is associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1). Following the formation of the FLS2-BAK1 complex, BIK1 is phosphorylated and dissociates from the receptor complex, subsequently phosphorylating downstream targets to propagate the immune signal.

FLS2_Activation cluster_pre_ligation Resting State (No flg22) cluster_post_ligation Active State (flg22 Perception) FLS2_pre FLS2 BIK1_pre BIK1 FLS2_pre->BIK1_pre association FLS2_BAK1 FLS2-BAK1 complex flg22 flg22 flg22->FLS2_pre binds BAK1 BAK1 BAK1->FLS2_pre recruited BIK1_p Phosphorylated BIK1 FLS2_BAK1->BIK1_p dissociation & phosphorylation

Figure 1. FLS2 receptor complex activation upon flg22 perception.

Downstream Signaling Events

The activated FLS2-BAK1 complex and the released, phosphorylated BIK1 trigger a series of downstream events:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, primarily in the apoplast, is one of the earliest responses. The NADPH oxidase RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D) mediates this "oxidative burst".[1]

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: A phosphorylation cascade involving a series of MAPKs is initiated. In Arabidopsis, this typically results in the activation of MPK3 and MPK6.[2]

  • Transcriptional Reprogramming: The activated MAPK cascade leads to the phosphorylation and activation of transcription factors, particularly from the WRKY family. These transcription factors then modulate the expression of numerous defense-related genes, including pathogenesis-related (PR) genes.[3]

Downstream_Signaling cluster_downstream Downstream Responses FLS2_BAK1 Activated FLS2-BAK1 MAPK_Cascade MAPK Cascade (MPK3, MPK6) FLS2_BAK1->MAPK_Cascade activates BIK1_p Phosphorylated BIK1 ROS_Burst ROS Burst (RBOHD) BIK1_p->ROS_Burst activates WRKYs WRKY Transcription Factors MAPK_Cascade->WRKYs activates Defense_Genes Defense Gene Expression (e.g., PR genes) WRKYs->Defense_Genes regulates

Figure 2. Key downstream signaling events triggered by flg22.

Quantitative Analysis of flg22-Induced Responses

The following tables summarize typical quantitative data for key immune responses induced by flg22 in Arabidopsis thaliana (ecotype Col-0).

Table 1: flg22-Induced Reactive Oxygen Species (ROS) Burst
ParameterValueConditionsCitation
flg22 Concentration100 nMStandard for robust response[4]
Time to Peak Luminescence14 - 22 minutesLuminol-based assay[4]
Key EnzymeRBOHDNADPH oxidase[1]
Note: Absolute RLU (Relative Light Units) values are highly dependent on the specific luminometer, reagents, and plant material, and thus are not directly comparable between different studies. The focus should be on the relative differences between treatments within a single experiment.
Table 2: flg22-Induced MAPK Activation
MAPKTime to Max ActivationDuration of ActivationMethod of DetectionCitation
MPK35 - 15 minutesTransient, decreases after 30-60 minWestern blot (anti-pTEpY)[2]
MPK65 - 15 minutesTransient, decreases after 30-60 minWestern blot (anti-pTEpY)[2]
Table 3: flg22-Induced Defense Gene Expression (Fold Change vs. Mock)
Gene30 minutes1 hour3 hoursCitation
WRKY18>10-fold--[3]
WRKY22-UpregulatedSustained upregulation[5]
WRKY33>15-fold--[3]
WRKY40>20-fold--[3]
PR1No significant changeNo significant changeSubstantially induced[5]
Note: The magnitude and timing of gene expression changes can vary based on experimental conditions such as plant age and light conditions.[6]

Experimental Protocols

Detailed methodologies for key experiments to study flg22-induced immunity are provided below.

Luminol-Based ROS Burst Assay

This assay measures the production of H₂O₂ in the apoplast of leaf tissue.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Sterile deionized water

  • 96-well white microplate

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • flg22 peptide stock solution (e.g., 100 µM in water)

  • Microplate luminometer

Procedure:

  • Leaf Disc Preparation:

    • Using a 4 mm biopsy punch, excise leaf discs from healthy, mature leaves, avoiding the midvein.

    • Float the leaf discs, abaxial side down, in a petri dish with sterile water and incubate overnight at room temperature to allow wound-induced ROS to subside.[7]

  • Assay Preparation:

    • One hour before the measurement, replace the water with fresh sterile water.

    • Transfer individual leaf discs to the wells of a 96-well white microplate, each containing 50 µL of sterile water.[7]

  • Measurement:

    • Prepare a 2x assay solution containing 40 µM luminol, 20 ng/mL HRP, and 200 nM flg22. For the mock control, substitute flg22 with water.

    • Set the luminometer to measure luminescence at regular intervals (e.g., every 2 minutes) for a total duration of 60-90 minutes.

    • Initiate the measurement by adding 50 µL of the 2x assay solution to each well, resulting in a final flg22 concentration of 100 nM.[7]

  • Data Analysis:

    • Plot the relative light units (RLU) over time.

    • Calculate the total ROS production by integrating the area under the curve.

ROS_Assay_Workflow start Start: 4-6 week old Arabidopsis leaf_disc Excise 4mm leaf discs start->leaf_disc overnight Float in water overnight leaf_disc->overnight plate Transfer to 96-well plate with water overnight->plate measure Add assay solution and measure luminescence plate->measure assay_solution Prepare 2x assay solution (Luminol, HRP, flg22) assay_solution->measure data_analysis Plot RLU vs. time and analyze data measure->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for the luminol-based ROS burst assay.

MAPK Activation Assay (Western Blot)

This protocol detects the activation of MAPKs through phosphorylation using a specific antibody.

Materials:

  • Arabidopsis thaliana seedlings or leaf discs

  • flg22 peptide

  • Liquid nitrogen

  • Protein extraction buffer (e.g., containing Tris-HCl, SDS, protease and phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody: anti-p44/42 MAPK (Erk1/2) (pTEpY)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Treatment and Sample Collection:

    • Treat seedlings or leaf discs with 1 µM flg22 or a mock solution for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, immediately freeze the samples in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder.

    • Add protein extraction buffer, vortex thoroughly, and boil for 5-10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-pTEpY antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

MAPK_Assay_Workflow start Start: Arabidopsis seedlings/leaf discs treatment Treat with flg22 for various time points start->treatment freeze Freeze samples in liquid nitrogen treatment->freeze extract Extract total protein freeze->extract sds_page SDS-PAGE and Western Blot extract->sds_page primary_ab Incubate with anti-pTEpY antibody sds_page->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect end End detect->end

Figure 4. Experimental workflow for the MAPK activation assay.

Gene Expression Analysis (qRT-PCR)

This method quantifies the transcript levels of defense-related genes.

Materials:

  • Arabidopsis thaliana seedlings

  • flg22 peptide

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treatment and Sample Collection:

    • Treat seedlings with flg22 or a mock solution for the desired time points (e.g., 0, 30 min, 1h, 3h).

    • Harvest and immediately freeze the samples in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using an RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA using a reverse transcriptase.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for your target genes (e.g., WRKY22, PR1) and a reference gene (e.g., UBQ10).

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the mock-treated control.

Conclusion

This compound is an indispensable tool for elucidating the intricacies of plant innate immunity. Its capacity to elicit a robust and reproducible PTI response provides a powerful system for investigating the molecular cascade from receptor activation to the expression of defense genes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the mechanisms of plant defense and to identify novel targets for enhancing crop disease resistance. The ongoing study of the flg22-FLS2 signaling pathway will continue to provide fundamental insights into the complex world of plant-microbe interactions.

References

Unraveling the Plant's First Line of Defense: A Technical Guide to Transcriptional Remodeling in Response to flg22

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate transcriptional changes that occur in plants upon treatment with flg22, a potent elicitor of plant immunity. This whitepaper provides an in-depth analysis of the signaling cascades, key transcriptional regulators, and global gene expression reprogramming that form the foundation of pattern-triggered immunity (PTI).

The perception of conserved microbial patterns, such as the bacterial flagellin-derived peptide flg22, triggers a robust defense response in plants known as pattern-triggered immunity (PTI). This response is underpinned by a massive and rapid reprogramming of the plant's transcriptome, leading to the activation of a wide array of defense mechanisms. This technical guide offers a detailed exploration of these transcriptional changes, providing valuable insights for professionals engaged in crop improvement and the development of novel disease control strategies.

The Flg22 Signaling Cascade: From Perception to Gene Activation

The recognition of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) initiates a complex signaling cascade that rapidly relays the signal from the cell surface to the nucleus.[1][2] This activation leads to the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) and the subsequent activation of a mitogen-activated protein kinase (MAPK) cascade.[3][4] This cascade, typically involving MEKK1, MKK4/MKK5, and MPK3/MPK6, plays a central role in phosphorylating and activating downstream transcription factors, which in turn orchestrate the large-scale transcriptional changes characteristic of PTI.[3][4][5][6]

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 Recruitment MEKK1 MEKK1 BAK1->MEKK1 Activation MKK4_5 MKK4/5 MEKK1->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 WRKYs WRKY TFs (e.g., WRKY22/29/33) MPK3_6->WRKYs ERFs ERF TFs MPK3_6->ERFs Gene_Expression Defense Gene Expression WRKYs->Gene_Expression ERFs->Gene_Expression

Flg22 signaling pathway leading to transcriptional activation.

Global Transcriptional Reprogramming in Response to flg22

Upon flg22 treatment, a significant portion of the plant genome undergoes rapid and dynamic changes in expression. Studies in the model plant Arabidopsis thaliana have revealed that within an hour of treatment, hundreds to thousands of genes are differentially expressed.[1][2][7][8] These "Flagellin Rapidly Elicited" (FLARE) genes are enriched for functions related to signal transduction, transcriptional regulation, and defense.[1][2]

The tables below summarize the quantitative data on differentially expressed genes (DEGs) from various studies, providing a comparative overview of the transcriptional response to flg22.

Time PointNumber of Up-regulated GenesNumber of Down-regulated GenesTotal DEGsPlant SystemMethodologyReference
30 min>1000 (induced)->1000Arabidopsis seedlingsMicroarray[9]
1 hour16729142586Arabidopsis seedlingsMicroarray[7]
3 hours4413-4413Arabidopsis seedlingsMicroarray[7]
1 hour~2000~2300~4300Arabidopsis thalianaRNA-seq[8]
9 hours~1500~1000~2500Arabidopsis thalianaRNA-seq[8]
24 hours~200~100~300Arabidopsis thalianaRNA-seq[8]
30 min256 (exclusive to flg22)107 (exclusive to flg22)-Arabidopsis seedlingsRNA-seq[10][11]
Gene CategoryDescriptionKey Examples
Transcription Factors A large number of transcription factor families are rapidly induced, acting as master regulators of downstream defense gene expression.WRKY (e.g., WRKY18, WRKY22, WRKY29, WRKY33, WRKY40), ERF, MYB
Protein Kinases Genes encoding receptor-like kinases (RLKs) and other protein kinases are induced, suggesting a complex network of phosphorylation events.FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1)
Defense-related Proteins Genes involved in the synthesis of antimicrobial compounds, cell wall reinforcement, and pathogenesis-related (PR) proteins are upregulated.PR proteins, enzymes for phytoalexin biosynthesis
Hormone Signaling Genes related to the biosynthesis and signaling of defense hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are modulated.ICS1, PAL1 (SA biosynthesis), ACS genes (ET biosynthesis)

Key Transcriptional Regulators: The WRKY Superfamily

Among the earliest and most prominent responders to flg22 are members of the WRKY family of transcription factors.[1][9] These proteins bind to the W-box cis-regulatory element in the promoters of target genes, thereby controlling their expression. Genome-wide studies have identified numerous genes directly targeted by WRKY transcription factors such as WRKY18, WRKY33, and WRKY40 following flg22 treatment.[9] These target genes are involved in a wide range of defense responses, including signal transduction, secondary metabolite production, and the regulation of other transcription factors, highlighting the existence of a complex WRKY sub-regulatory network.[9] For instance, WRKY22 and WRKY29 have been shown to be activated downstream of the MAPK cascade and play a crucial role in activating early defense genes.

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reproducible and comparable results in studies of flg22-induced transcriptional changes. The following sections detail the key experimental methodologies.

Plant Material and Growth Conditions

Arabidopsis thaliana seedlings are typically grown under sterile conditions on Murashige and Skoog (MS) medium. For experiments, seedlings are often transferred to liquid MS medium to facilitate uniform treatment with flg22.

flg22 Treatment

A synthetic flg22 peptide is used to elicit the immune response. The concentration of flg22 can vary between studies, but a concentration of 100 nM to 1 µM is commonly used.[1][7][12] Seedlings are submerged in the flg22 solution for the desired duration (e.g., 30 minutes, 1 hour, 3 hours). Control samples are treated with a mock solution (e.g., water or the solvent used to dissolve flg22).

RNA Extraction

High-quality RNA is essential for downstream applications like RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR). The following is a generalized protocol for RNA extraction from plant tissue:

  • Harvesting and Freezing: Immediately after treatment, harvest the plant material and flash-freeze it in liquid nitrogen to prevent RNA degradation.

  • Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Lysis: Add a suitable RNA extraction buffer (e.g., containing TRIzol or a CTAB-based buffer) to the powdered tissue and vortex vigorously to lyse the cells.[13][14]

  • Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous and organic phases. The RNA will remain in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 70-75% ethanol to remove residual salts and other impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking its integrity on an agarose gel or using a Bioanalyzer.[15]

experimental_workflow start Start: Arabidopsis Seedlings treatment Flg22 Treatment (e.g., 100 nM for 30 min) start->treatment control Mock Treatment start->control harvest Harvest and Flash Freeze in Liquid Nitrogen treatment->harvest control->harvest grind Grind Tissue to a Fine Powder harvest->grind lysis RNA Extraction: Lysis grind->lysis purification RNA Purification lysis->purification qc RNA Quality Control (Spectrophotometry, Gel/Bioanalyzer) purification->qc downstream Downstream Analysis: RNA-seq or qRT-PCR qc->downstream

A typical experimental workflow for studying transcriptional changes.
Transcriptome Analysis

RNA Sequencing (RNA-seq): A powerful high-throughput sequencing method to obtain a comprehensive snapshot of the transcriptome. The process involves library preparation (cDNA synthesis, adapter ligation) followed by sequencing on a platform like Illumina. The resulting sequence reads are then mapped to a reference genome to quantify gene expression levels.

Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression patterns of specific genes identified through RNA-seq or to analyze a smaller set of target genes. This technique relies on the reverse transcription of RNA into cDNA, followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye.

Conclusion and Future Directions

The study of transcriptional changes in response to flg22 has provided profound insights into the molecular mechanisms of plant immunity. The rapid and extensive reprogramming of gene expression highlights the plant's remarkable ability to sense and respond to potential threats. Future research will likely focus on dissecting the complex regulatory networks that fine-tune these transcriptional responses, identifying novel components of the PTI signaling pathway, and translating this fundamental knowledge into practical applications for enhancing disease resistance in crops. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of plant-microbe interactions.

References

Role of MAPK activation in the flg22 signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of MAPK Activation in the flg22 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is a fundamental component of innate immunity in plants, a process known as PAMP-triggered immunity (PTI). The bacterial PAMP flagellin, or its conserved 22-amino acid epitope flg22, is perceived by the receptor-like kinase FLS2, initiating a cascade of intracellular signaling events. A critical downstream signaling hub is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a detailed examination of the MAPK activation pathway in response to flg22, summarizing the core signaling components, presenting quantitative data on activation kinetics, detailing key experimental protocols for analysis, and visualizing the pathway and workflows using the Graphviz DOT language. This document serves as a comprehensive resource for researchers investigating plant immunity and professionals in the field of agrochemical and crop development.

The flg22-MAPK Signaling Cascade

The perception of flg22 at the cell surface is translated into a robust intracellular signaling response, with MAPK cascades playing a central role in signal amplification and diversification. The pathway can be dissected into three main stages: receptor complex activation, sequential phosphorylation of MAPK modules, and the activation of downstream transcription factors.

Receptor Complex Activation

The primary event in flg22 signaling is its binding to the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1] This binding induces the rapid heterodimerization of FLS2 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This association facilitates trans-phosphorylation between the kinase domains of FLS2 and BAK1, leading to the activation of the receptor complex. The activated complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), most notably BOTRYTIS-INDUCED KINASE 1 (BIK1), which dissociates from the receptor complex to propagate the signal.[2][3]

The MAP Kinase Modules

In Arabidopsis, flg22 perception activates at least two distinct MAPK cascades.[4]

  • Positive Regulatory Cascade: This well-characterized pathway is crucial for activating defense responses. It follows a canonical three-tiered kinase phosphorylation sequence. The activated RLCKs are thought to phosphorylate and activate MAP Kinase Kinase Kinases (MAPKKKs), such as MAPKKK3 and MAPKKK5.[5][6] These MAPKKKs then phosphorylate and activate the MAP Kinase Kinases (MAPKKs) MKK4 and MKK5.[4][7] Finally, MKK4 and MKK5 dually phosphorylate the TEY motif in the activation loop of the MAP Kinases MPK3 and MPK6, leading to their activation.[1][4]

  • Negative Regulatory Cascade: A second cascade, involving MEKK1, MKK1/MKK2, and MPK4, also responds to flg22.[4][8] This pathway was initially thought to be a negative regulator of immunity, as mutations in its components lead to constitutive defense responses.[8] However, it is now understood that this cascade is monitored by an immune receptor, SUMM2, and its primary role may be more complex than simple negative regulation.[4] MEKK1 is required for the flg22-induced activation of MPK4.[8]

The activation of these MAPK cascades leads to a wide array of cellular responses, including the production of reactive oxygen species (ROS), calcium influx, callose deposition, and extensive transcriptional reprogramming.[1][4]

flg22_MAPK_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 (PAMP) FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 (Co-receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 (RLCK) BAK1->BIK1 Phosphorylation MAPKKK MAPKKK3/5 BIK1->MAPKKK Activation MKK4_5 MKK4 / MKK5 MAPKKK->MKK4_5 Phosphorylation MPK3_6 MPK3 / MPK6 MKK4_5->MPK3_6 Phosphorylation (TEY motif) WRKYs WRKY22/29/33 (Transcription Factors) MPK3_6->WRKYs Phosphorylation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Transcriptional Activation

Caption: The flg22-induced MAPK signaling cascade.
Downstream Transcription Factors

Activated MPK3 and MPK6 translocate to the nucleus where they phosphorylate and activate various substrates, including transcription factors.[9] Among the most critical targets are members of the WRKY family, such as WRKY22, WRKY29, and WRKY33.[7][10] Phosphorylation of these transcription factors enhances their ability to bind to W-box elements in the promoters of defense-related genes, leading to their rapid transcriptional activation.[9] This results in the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and other key components of an effective immune response.[4]

Quantitative Dynamics of MAPK Activation

The cellular response to flg22 is tightly regulated, and the dynamics of MAPK activation are a key determinant of the signaling outcome. Activation is characteristically rapid and transient for PTI.

Temporal Profile of MAPK Phosphorylation

Upon treatment with flg22, the phosphorylation of MPK3 and MPK6 is detected within minutes. The response typically peaks between 10 to 15 minutes post-elicitation and returns to near-basal levels within 60 minutes.[1][11][12] This transient activation is a hallmark of PTI and is distinct from the sustained MAPK activation often observed during effector-triggered immunity (ETI).[11] The decline in signal is crucial for preventing autoimmunity and is achieved through the action of MAPK phosphatases (MKPs), which dephosphorylate and inactivate the MAPKs.

Table 1: Time-Course of flg22-Induced MAPK Activation in Arabidopsis

Time Point MAPK Phosphorylation Status Key Observations Reference
0 min Basal / Undetectable Pre-stimulation baseline. [11][13]
5-10 min Strong Increase Rapid activation is a key feature of PTI. [1][8][11]
15 min Peak Activation Maximum phosphorylation levels are typically observed. [12][13]

| 30-60 min | Declining / Return to Basal | Signal is transient and returns to baseline within an hour. |[11][12] |

Downstream Phosphorylation Events

Quantitative phosphoproteomic studies have been instrumental in identifying the downstream targets of the flg22-activated MAPK cascade. These analyses reveal hundreds of proteins that undergo changes in their phosphorylation status upon flg22 treatment, providing a global snapshot of the signaling network.

Table 2: Examples of Proteins Differentially Phosphorylated Following flg22-MAPK Activation

Protein Target Function Type of Regulation Reference
WRKY33 Transcription Factor Phosphorylated and activated by MPK3/MPK6. [10]
ERF104 Transcription Factor Interacts with MPK6; complex is disrupted by flg22. [10][14]
MKKK7 MAP Kinase Kinase Kinase Shows flg22-induced changes in phosphorylation. [3]
Clathrin Light Chain Vesicle Trafficking Identified as a phosphorylation target of MPK3/MPK4. [4]

| Various RLCKs | Kinases | Multiple RLCKs show differential phosphorylation. |[3] |

Key Experimental Methodologies

Analyzing MAPK activation is fundamental to studying the flg22 pathway. The two most common and robust methods are immunoblotting with phospho-specific antibodies and in-gel kinase assays.

Detection of MAPK Phosphorylation via Immunoblotting

This method provides a semi-quantitative measure of MAPK activation by detecting the dually phosphorylated TEY motif. It is highly specific and widely used.

Western_Blot_Workflow start 1. Sample Collection (e.g., flg22-treated leaf disks) extraction 2. Protein Extraction (Grind in liquid N2, add extraction buffer) start->extraction quant 3. Protein Quantification (e.g., Bradford assay) extraction->quant sds_page 4. SDS-PAGE (Separate proteins by size) quant->sds_page transfer 5. Protein Transfer (Move proteins to PVDF membrane) sds_page->transfer blocking 6. Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-pTEpY / Anti-p44/42) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit) primary_ab->secondary_ab detection 9. Detection (Chemiluminescence, e.g., ECL) secondary_ab->detection end Result: Bands at ~40kDa (MPK3) and ~42kDa (MPK6) detection->end

Caption: General workflow for Phospho-MAPK Western Blotting.

Detailed Protocol for Immunoblotting:

  • Sample Preparation: Treat Arabidopsis seedlings or leaf disks with 1 µM flg22 for various time points (e.g., 0, 10, 30 min). Immediately flash-freeze samples in liquid nitrogen.[13]

  • Protein Extraction: Grind tissue to a fine powder in liquid nitrogen. Add 2x Laemmli sample buffer directly to the frozen powder and vortex vigorously. Boil samples at 95°C for 5-10 minutes.[15]

  • SDS-PAGE: Centrifuge the extracts to pellet debris. Load 15-20 µg of total protein per lane on a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.[15][16]

  • Blotting: Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer method.[15]

  • Antibody Incubation: Block the membrane for 1 hour at room temperature (e.g., in 5% BSA or non-fat milk in TBST). Incubate the membrane overnight at 4°C with a primary antibody that recognizes the phosphorylated TEY motif of MAPKs, such as Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody, typically at a 1:2,000 dilution.[17][18]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16] A loading control, such as Ponceau S staining of the Rubisco large subunit, should be used to ensure equal protein loading.[11]

Measurement of Kinase Activity via In-Gel Assay

This technique directly measures the ability of MAPKs to phosphorylate a substrate embedded within the polyacrylamide gel, providing a direct readout of kinase activity.

In_Gel_Kinase_Workflow start 1. Protein Extraction (Non-denaturing buffer) gel 2. SDS-PAGE with Substrate (Gel co-polymerized with Myelin Basic Protein - MBP) start->gel wash 3. Denaturation & Renaturation (Wash with Triton X-100 to remove SDS and allow refolding) gel->wash react 4. Kinase Reaction (Incubate gel with reaction buffer containing [γ-32P]-ATP) wash->react stop 5. Stop & Wash (Wash extensively with TCA/NaPPi to remove unincorporated 32P) react->stop dry 6. Gel Drying stop->dry detect 7. Autoradiography (Expose gel to X-ray film or phosphor screen) dry->detect end Result: Radioactive bands corresponding to active kinase size detect->end

Caption: General workflow for an In-Gel Kinase Assay.

Detailed Protocol for In-Gel Kinase Assay:

  • Protein Extraction: Extract proteins from flg22-treated samples using a non-denaturing extraction buffer. Determine protein concentration.[19]

  • Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing an embedded MAPK substrate, typically 0.25 mg/mL Myelin Basic Protein (MBP). Load approximately 20-80 µg of total protein per lane and run the gel. Do not boil the samples before loading.[16][19][20]

  • Protein Renaturation: After electrophoresis, wash the gel multiple times (e.g., 3 x 30 min) in a wash buffer containing Triton X-100 to remove SDS. Then, incubate the gel overnight at 4°C in a renaturation buffer with several changes to allow the kinases to refold.[16][19]

  • Kinase Reaction: Equilibrate the gel in a kinase reaction buffer. Transfer the gel to the reaction buffer containing [γ-32P]-ATP and incubate for 1-2 hours at room temperature to allow the renatured kinases to phosphorylate the embedded MBP.[19]

  • Washing and Detection: Stop the reaction and wash the gel extensively with a solution containing trichloroacetic acid (TCA) and sodium pyrophosphate (NaPPi) to remove unincorporated radioactive ATP.[19] Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radioactive bands corresponding to the active kinases.[16]

Conclusion and Implications

The activation of MAPK cascades is a rapid, indispensable component of the plant's response to the bacterial PAMP flg22. The FLS2/BAK1-MKK4/5-MPK3/6 signaling module represents a core pathway that positively regulates immunity by initiating a massive transcriptional reprogramming, largely through the activation of WRKY transcription factors. The transient nature of this activation is critical for a balanced and effective immune response. The experimental protocols detailed herein provide robust methods for interrogating this pathway. For drug development professionals in the agricultural sector, components of this pathway, from the FLS2 receptor to the downstream kinases and transcription factors, represent potential targets for the development of novel compounds that can prime or enhance the plant's natural defense systems, leading to more resilient and productive crops.

References

A Technical Guide to Systemic Acquired Resistance (SAR) Induction by Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the induction of Systemic Acquired Resistance (SAR) by Flagellin 22 (flg22), a well-characterized pathogen-associated molecular pattern (PAMP). It details the underlying signaling pathways, presents quantitative data from key studies, and provides standardized experimental protocols for use in a research setting.

Introduction: Flg22 and Plant Immunity

Plants have evolved a sophisticated innate immune system to defend against microbial pathogens. The first line of defense, known as PAMP-Triggered Immunity (PTI), is initiated upon the recognition of conserved molecular patterns from microbes.[1] One of the most studied PAMPs is flagellin, the primary protein component of bacterial flagella.[2] A conserved 22-amino acid peptide from its N-terminus, flg22, is recognized by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3][4] The perception of flg22 by FLS2 triggers a cascade of downstream signaling events, leading to a robust local defense response.[4][5] Crucially, this localized PTI response can also lead to the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity in distal, uninfected parts of the plant.[6] This guide focuses on the mechanisms and experimental validation of flg22-induced SAR.

The Flg22-Induced SAR Signaling Pathway

The induction of SAR by flg22 is a multi-step process involving receptor activation, intracellular signaling cascades, transcriptional reprogramming, and the production of mobile signals.

2.1. Perception and Initial Signaling Events Upon binding of apoplastic flg22, FLS2 rapidly forms a heterodimer with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[5][7] This ligand-induced association is critical for initiating downstream signaling and is required for all known flg22 responses.[4] The activated FLS2-BAK1 complex then transphosphorylates the cytoplasmic kinase BIK1, which in turn activates the plasma membrane-localized NADPH oxidase RBOHD.[5][8] This leads to a rapid and transient production of extracellular reactive oxygen species (ROS), commonly referred to as the "oxidative burst," a hallmark of PTI.[3][4][9]

2.2. MAPK Cascade and Transcriptional Reprogramming The activated receptor complex also triggers a mitogen-activated protein kinase (MAPK) cascade.[3][4] In Arabidopsis, this involves the sequential activation of MAPKKKs, MKK4/MKK5, and finally MPK3 and MPK6.[7][10] These MAPKs phosphorylate various downstream targets, including transcription factors such as WRKY22 and WRKY29, leading to a massive transcriptional reprogramming of the cell.[11] Within 30 to 60 minutes of flg22 treatment, hundreds of genes, termed FLARE (Flagellin Rapidly Elicited) genes, are differentially regulated.[3][12] These genes encode signaling components, defense-related proteins, and enzymes involved in the biosynthesis of defense hormones.[3]

2.3. Role of Salicylic Acid (SA) and NPR1 Salicylic acid (SA) is a critical signaling molecule for the establishment of SAR.[13][14] Flg22 treatment leads to the accumulation of SA, which is dependent on the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1).[9][13] The accumulation of SA is essential for activating downstream defense responses in systemic tissues.[9] The master regulator of SA-mediated defense is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[7][13] While initial flg22-triggered MAPK activation appears independent of SA signaling, the potentiation or "priming" of these responses is NPR1-dependent.[7][10] Pretreatment with low concentrations of SA enhances flg22-induced responses, an effect that is lost in npr1 mutants.[10][15] This indicates that NPR1 is instrumental in priming the plant for a stronger response upon subsequent pathogen encounters, a key feature of SAR.

2.4. Downstream Defense Responses The culmination of this signaling cascade includes several key defense outputs:

  • Gene Expression: Upregulation of pathogenesis-related (PR) genes, such as PR1, which is a widely used marker for SAR.[2][7]

  • Cell Wall Reinforcement: Deposition of callose, a β-1,3-glucan polymer, at the cell wall to form papillae that act as physical barriers against pathogen penetration.[16][17]

  • Stomatal Closure: Rapid closure of stomata to prevent bacterial entry.[8]

SAR_Workflow start Start: 4-5 Week Old Plants day0 Day 0 start->day0 primary_treat Primary Treatment: Infiltrate 3 lower leaves with flg22 (Test) or Mock (Control) incubation Incubate for 2-3 Days (Allow SAR signal to travel) primary_treat->incubation day0->primary_treat day2 Day 2-3 incubation->day2 secondary_treat Secondary Challenge: Infiltrate 3 upper (systemic) leaves with virulent pathogen (e.g., Psm) day2->secondary_treat growth Allow Pathogen Growth (2-3 days) secondary_treat->growth day5 Day 4-6 growth->day5 quantify Quantify Bacterial Titer: - Harvest leaf discs - Homogenize - Plate serial dilutions day5->quantify analyze Analyze Data: Calculate CFU/cm² and compare flg22 vs. Mock treatments quantify->analyze end End: SAR Determined analyze->end

References

Flg22 Perception and Immune Response: A Comparative Technical Guide for Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of conserved microbial patterns by host immune receptors is a fundamental aspect of innate immunity across kingdoms. In plants, the perception of bacterial flagellin, a potent Microbe-Associated Molecular Pattern (MAMP), is a well-studied model for understanding plant-pathogen interactions. A 22-amino acid peptide from the conserved N-terminus of flagellin, known as flg22, is recognized by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2). This recognition event triggers a cascade of downstream signaling events, collectively known as Pattern-Triggered Immunity (PTI), which culminates in a broad-spectrum defense response.

While the core components of flg22 perception are conserved, significant differences exist in the signaling pathways and the magnitude of immune responses between monocotyledonous and dicotyledonous plants. This technical guide provides an in-depth comparative analysis of Flg22 perception and subsequent immune responses in the model dicot Arabidopsis thaliana and the model monocot Oryza sativa (rice). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways involved.

Data Presentation: Quantitative Analysis of Flg22-Induced Responses

A direct quantitative comparison of Flg22-induced immune responses between monocots and dicots is challenging due to the lack of standardized experimental conditions across published studies. The following tables summarize available quantitative data for Arabidopsis thaliana (dicot) and Oryza sativa (rice) (monocot) from individual studies.

Table 1: Flg22-FLS2 Binding Affinity

Plant SpeciesReceptorLigandDissociation Constant (Kd)Method
Arabidopsis thalianaAtFLS2125I-Tyr-flg22~5 nMRadioligand Binding Assay

Note: A comparable Kd value for Flg22 binding to OsFLS2 in rice has not been definitively reported in the reviewed literature.

Table 2: Flg22-Induced Reactive Oxygen Species (ROS) Burst

Plant SpeciesElicitor ConcentrationPeak ROS Production (Relative Light Units - RLU)Time to Peak
Arabidopsis thaliana (Col-0)1 µM flg22Varies significantly between experiments (e.g., thousands to tens of thousands of RLU)~10-20 minutes
Oryza sativa1 µM flg22Varies significantly between experiments~10-20 minutes

Note: ROS burst is a transient response, and the absolute RLU values are highly dependent on the experimental setup, including the luminometer, leaf disc size, and reagent concentrations. Direct comparison of RLU values between different studies is not recommended.

Table 3: Flg22-Induced Mitogen-Activated Protein Kinase (MAPK) Activation

Plant SpeciesElicitor ConcentrationActivated MAPKsTime to Peak Activation
Arabidopsis thaliana0.1 - 1 µM flg22MPK3, MPK4, MPK6, MPK11~5-15 minutes
Oryza sativa1 µM flg22OsMPK3, OsMPK6~10-30 minutes

Note: MAPK activation is typically assessed by immunoblotting with anti-phospho-ERK1/2 antibodies or by in-gel kinase assays. The intensity of the signal is often presented relative to a control.

Signaling Pathways

Flg22 Perception and Signaling in Dicots (Arabidopsis thaliana)

In Arabidopsis, the perception of flg22 is initiated by its direct binding to the leucine-rich repeat (LRR) domain of the receptor kinase FLS2.[1][2] This binding induces the heterodimerization of FLS2 with another LRR receptor-like kinase, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), which acts as a co-receptor.[3][4] The formation of the FLS2-BAK1 complex leads to a series of trans-phosphorylation events between their intracellular kinase domains, resulting in the activation of the receptor complex.

Activated FLS2-BAK1 then phosphorylates the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1) and its homologs.[4] This phosphorylation event causes the dissociation of BIK1 from the receptor complex, allowing it to phosphorylate downstream targets, including the NADPH oxidase RBOHD, which is responsible for the rapid production of reactive oxygen species (ROS), a hallmark of PTI.

The signal is further transduced through a mitogen-activated protein kinase (MAPK) cascade.[5][6][7][8] In Arabidopsis, flg22 perception activates MPK3, MPK4, MPK6, and MPK11.[7][8] These MAPKs, in turn, phosphorylate and activate various transcription factors, primarily from the WRKY family, such as WRKY22, WRKY29, WRKY18, WRKY33, and WRKY40.[3][6][9][10][11] These transcription factors then regulate the expression of a large number of defense-related genes, including those involved in the synthesis of antimicrobial compounds, cell wall reinforcement, and the production of the defense hormone salicylic acid (SA).[3][11]

Dicot_Flg22_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Flg22 Flg22 FLS2 FLS2 Flg22->FLS2 1. Binding BAK1 BAK1 FLS2->BAK1 2. Heterodimerization BIK1 BIK1 BAK1->BIK1 3. Phosphorylation RBOHD RBOHD BIK1->RBOHD 4. Phosphorylation MAPK_cascade MAPK Cascade (MPK3/4/6/11) BIK1->MAPK_cascade 5. Activation ROS ROS Burst RBOHD->ROS WRKYs WRKY TFs (WRKY22/29, etc.) MAPK_cascade->WRKYs 6. Activation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes 7. Transcription

Caption: Dicot Flg22 Signaling Pathway.

Flg22 Perception and Signaling in Monocots (Oryza sativa)

Similar to dicots, rice utilizes an FLS2 ortholog, OsFLS2, to perceive flg22.[4][12] However, a key difference lies in the co-receptor. While BAK1 is the primary co-receptor in Arabidopsis, in rice, a member of the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family, OsSERK2, has been shown to interact with and be required for OsFLS2-mediated signaling.[4] Upon flg22 perception, OsFLS2 and OsSERK2 form a complex, leading to their reciprocal phosphorylation and activation.[4]

The activated OsFLS2-OsSERK2 complex then phosphorylates downstream RLCKs. Two key RLCKs in rice, OsRLCK176 and OsRLCK185, have been identified as direct substrates of the activated receptor complex.[4] These RLCKs are crucial for transducing the signal to downstream components.

Similar to dicots, a MAPK cascade is activated in rice in response to flg22, involving OsMPK3 and OsMPK6.[13] This leads to the activation of downstream transcription factors, including members of the WRKY and ERF families, which in turn regulate the expression of defense-related genes such as pathogenesis-related (PR) genes.[13][14]

Monocot_Flg22_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Flg22 Flg22 OsFLS2 OsFLS2 Flg22->OsFLS2 1. Binding OsSERK2 OsSERK2 OsFLS2->OsSERK2 2. Heterodimerization OsRLCKs OsRLCK176/185 OsSERK2->OsRLCKs 3. Phosphorylation OsRBOHs OsRBOHs OsRLCKs->OsRBOHs 4. Activation OsMAPK_cascade MAPK Cascade (OsMPK3/6) OsRLCKs->OsMAPK_cascade 5. Activation ROS ROS Burst OsRBOHs->ROS TFs WRKY/ERF TFs OsMAPK_cascade->TFs 6. Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes 7. Transcription

Caption: Monocot Flg22 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and plant species.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in response to flg22 treatment.

ROS_Burst_Workflow start Start: Plant Leaf Tissue step1 1. Prepare Leaf Discs (e.g., 4 mm biopsy punch) start->step1 step2 2. Incubate Overnight in Water (in a 96-well plate) step1->step2 step3 3. Prepare Reaction Mix (Luminol, HRP, Flg22) step2->step3 step4 4. Add Reaction Mix to Wells step3->step4 step5 5. Measure Luminescence Immediately (Plate Reader, kinetic mode) step4->step5 end End: ROS Burst Curve step5->end

Caption: ROS Burst Assay Workflow.

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana, Oryza sativa)

  • 4 mm biopsy punch

  • 96-well white opaque microplate

  • Luminol (e.g., 20 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (e.g., 1 mg/mL stock in water)

  • flg22 peptide (e.g., 1 mM stock in water)

  • Distilled water

  • Plate reader with luminescence detection capabilities

Procedure:

  • Using a biopsy punch, carefully cut leaf discs from healthy, mature leaves, avoiding the midvein.

  • Float one leaf disc per well in a 96-well plate containing 100 µL of distilled water.

  • Incubate the plate overnight at room temperature in the dark to reduce wounding-induced ROS.

  • The next day, prepare the reaction solution. For a final volume of 100 µL per well, the final concentrations should be 100 µM luminol, 10 µg/mL HRP, and the desired concentration of flg22 (e.g., 1 µM).

  • Carefully remove the water from each well.

  • Add 100 µL of the reaction solution to each well.

  • Immediately place the plate in the luminometer and start measuring luminescence in kinetic mode for at least 60 minutes, with readings taken every 1-2 minutes.

In-Gel Kinase Assay for MAPK Activation

This method detects the activity of MAPKs following their separation by SDS-PAGE.

Materials:

  • Plant tissue (e.g., seedlings, leaves)

  • Protein extraction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, protease and phosphatase inhibitor cocktails)

  • SDS-PAGE reagents

  • Myelin Basic Protein (MBP) as a substrate (to be embedded in the gel)

  • SDS removal buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.5 mg/mL BSA, 0.1% Triton X-100)

  • Renaturation buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Wash buffer (e.g., 5% TCA, 1% sodium pyrophosphate)

Procedure:

  • Treat plant material with flg22 for the desired time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using an appropriate extraction buffer on ice.[5][15]

  • Quantify protein concentration (e.g., Bradford assay).

  • Prepare a 10% SDS-polyacrylamide gel containing 0.25 mg/mL MBP.

  • Load equal amounts of protein per lane and perform electrophoresis.

  • After electrophoresis, wash the gel with SDS removal buffer three times for 30 minutes each to remove SDS.

  • Renature the proteins in the gel by incubating in renaturation buffer at 4°C overnight with several buffer changes.[16][17]

  • Equilibrate the gel in kinase reaction buffer for 1 hour.

  • Incubate the gel in kinase reaction buffer containing [γ-32P]ATP (e.g., 50 µCi) for 1-2 hours at room temperature.[16]

  • Stop the reaction and wash the gel extensively with wash buffer to remove unincorporated ATP.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated MBP bands, which indicate MAPK activity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of defense-related genes.

qRT_PCR_Workflow start Start: Flg22-treated Plant Tissue step1 1. RNA Extraction start->step1 step2 2. DNase Treatment step1->step2 step3 3. cDNA Synthesis (Reverse Transcription) step2->step3 step4 4. qRT-PCR Reaction Setup (cDNA, Primers, SYBR Green) step3->step4 step5 5. Run qRT-PCR step4->step5 step6 6. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) step5->step6 end End: Relative Gene Expression step6->end

Caption: qRT-PCR Workflow.

Materials:

  • Flg22-treated and control plant tissue

  • RNA extraction kit (e.g., Trizol or column-based kits)

  • DNase I

  • Reverse transcription kit (with reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)

  • qRT-PCR master mix (containing SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Harvest plant tissue at desired time points after flg22 treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a preferred method, ensuring high quality and purity.[18][19]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA template using a reverse transcription kit.[18][19]

  • Prepare the qRT-PCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, forward and reverse primers for the gene of interest, and SYBR Green master mix. Include no-template controls and technical replicates for each sample.

  • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to one or more stable reference genes (e.g., Actin, Ubiquitin).[20]

Plant Protein Extraction for Western Blot Analysis

This protocol describes a general method for extracting total proteins from plant leaf tissue for subsequent analysis by Western blotting.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 2% SDS, 100 mM DTT, protease inhibitor cocktail)

  • Microcentrifuge tubes

Procedure:

  • Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[5][15]

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 2 volumes of extraction buffer (e.g., 200 µL of buffer for 100 mg of tissue).

  • Vortex vigorously to resuspend the powder and incubate on ice for 10-15 minutes.

  • Boil the samples at 95°C for 5-10 minutes to denature proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the total protein extract to a new tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay, as Bradford assay is not compatible with SDS).

  • The protein extract is now ready for SDS-PAGE and Western blot analysis.[21][22]

Conclusion

The perception of flg22 and the subsequent activation of PTI represent a conserved and fundamental aspect of plant immunity. However, this in-depth analysis reveals key distinctions between monocots and dicots, particularly at the level of co-receptor usage and the specific downstream signaling components. While Arabidopsis relies on BAK1 as the primary co-receptor for FLS2, rice employs OsSERK2, highlighting an evolutionary divergence in the initial steps of signal perception. The downstream MAPK cascades and the involvement of WRKY and ERF transcription factors are largely conserved, but the specific members and their regulatory networks may differ.

The provided experimental protocols offer a robust framework for investigating these responses in various plant systems. A deeper understanding of these species-specific differences is not only crucial for fundamental plant science but also holds significant potential for the development of novel strategies to enhance disease resistance in agriculturally important monocot and dicot crops. Future research focusing on direct comparative quantitative analyses and the elucidation of the complete downstream signaling networks in both plant lineages will be instrumental in advancing our knowledge in this field.

References

The Evolution of Flagellin Perception in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability of plants to recognize and respond to microbial invaders is fundamental to their survival. This innate immune system relies on the detection of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs), by cell surface Pattern Recognition Receptors (PRRs). One of the most well-studied MAMP-PRR interactions in plants is the perception of bacterial flagellin by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). This technical guide provides an in-depth overview of the evolution of flagellin perception across different plant species, focusing on the molecular mechanisms of recognition, signal transduction, and the experimental methodologies used to study these processes.

Core Concepts in Flagellin Perception

The primary MAMP derived from flagellin is a highly conserved 22-amino acid peptide, flg22.[1] In the model plant Arabidopsis thaliana, FLS2 directly binds to flg22, initiating a signaling cascade that leads to Pattern-Triggered Immunity (PTI).[2][3][4] This response involves a series of downstream events, including the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and large-scale transcriptional reprogramming, ultimately leading to enhanced resistance against bacterial pathogens.[5][6]

Upon flg22 binding, FLS2 rapidly forms a heterodimer with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[7] This ligand-induced association is crucial for the activation of their intracellular kinase domains and the subsequent phosphorylation of downstream targets, such as the BOTRYTIS-INDUCED KINASE 1 (BIK1) and other Receptor-Like Cytoplasmic Kinases (RLCKs).[8][9]

Evolutionary Diversification of Flagellin Recognition

While the FLS2-mediated perception of flg22 is conserved across many land plants, there is significant evolutionary variation in the specificity and sensitivity of this recognition. This diversity is a result of the ongoing co-evolutionary arms race between plants and pathogenic bacteria.

Quantitative Variation in flg22 Perception

Studies in Arabidopsis thaliana and its relatives have revealed extensive natural variation in the intensity of the response to flg22. This quantitative variation is not primarily due to differences in the binding affinity of FLS2 for flg22, but rather correlates with the abundance of the FLS2 protein at the cell surface.[10] Higher levels of FLS2 protein generally lead to a more robust immune response.

Recognition of Flagellin Variants

Different bacterial species and even different strains of the same species can possess variations in the flg22 epitope. Some of these variants are not recognized by the FLS2 receptors of certain plant species, allowing the bacteria to evade detection. For instance, the flg22 epitope from Agrobacterium tumefaciens (flg22Atum) is not recognized by Arabidopsis thaliana FLS2. However, some plant species, like the riverbank grape (Vitis riparia), have evolved FLS2 variants (e.g., VrFLS2XL) that can detect these divergent flg22 epitopes, providing resistance to pathogens that would otherwise be stealthy.[11]

Differences in Perception Between Dicots and Monocots

While FLS2 orthologs are present in both dicots and monocots, there can be differences in their signaling outputs and recognition specificities. For example, early studies indicated that rice (a monocot) responds to flg22, and the rice FLS2 ortholog (OsFLS2) can complement an Arabidopsis fls2 mutant, demonstrating a conserved signaling pathway. However, the downstream signaling network and the regulation of FLS2 expression can differ between these evolutionarily distant plant groups. Further comparative transcriptomic and proteomic studies are revealing the nuances of these differences.[12]

Data Presentation: Quantitative Analysis of Flagellin Perception

The following tables summarize quantitative data related to FLS2 expression, binding, and downstream signaling outputs.

Plant Species/EcotypeFLS2 Expression Level (Relative Quantification)Reference
Arabidopsis thaliana (Col-0)High FLS2 promoter activity in stomata, hydathodes, and lateral roots.[5][13][14]
Arabidopsis thaliana (Ws-0)Natural loss-of-function allele, no functional FLS2 protein.[2]
Arabidopsis thaliana (various ecotypes)Significant variation in FLS2 protein abundance.[10]
Brassica rapaFunctional FLS2 homologs present.[2]
LigandReceptorBinding Affinity (IC50)Plant SystemReference
125I-Tyr-flg22AtFLS2~5 nMArabidopsis thaliana[2][3]
flg22AtFLS2Sub-nanomolar elicitor activityArabidopsis thaliana[1]
flg15AtFLS2Weak competition at 100 nMArabidopsis thaliana[2]
flg22AtumAtFLS2Weak competition at 100 nMArabidopsis thaliana[2]
Plant GenotypeTreatmentDownstream ResponseQuantitative MeasurementReference
Arabidopsis thaliana (Col-0)1 µM flg22MAPK PhosphorylationPeak activation at 15 min[9]
Arabidopsis thaliana (Col-0)1 µM flg22FLS2 mRNA expression~2.5-fold increase after 1 hour[15]
Arabidopsis thaliana (Col-0)100 nM flg22Callose depositionSignificant increase[9]
Arabidopsis thaliana (fls2 mutant)1 µM flg22MAPK PhosphorylationNo activation[6]
Arabidopsis thaliana expressing FLS2S938A (phospho-dead)10 µM flg22FRK1 gene expressionSignificantly reduced compared to wild-type FLS2[9]
Arabidopsis thaliana expressing FLS2S938D (phospho-mimic)10 µM flg22FRK1 gene expressionSimilar to wild-type FLS2[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1

This protocol is used to verify the in vivo interaction between FLS2 and BAK1 upon flg22 elicitation.

Materials:

  • Nicotiana benthamiana or Arabidopsis thaliana plants expressing tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-Myc).

  • Agroinfiltration reagents (for transient expression in N. benthamiana).

  • flg22 peptide solution (1 µM).

  • Protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% IGEPAL CA-630, 1 mM EDTA, 1 mM PMSF, 1x protease inhibitor cocktail).

  • Anti-HA and anti-Myc antibodies.

  • Protein A/G magnetic beads.

  • Wash buffer (protein extraction buffer with 0.1% IGEPAL CA-630).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Infiltrate N. benthamiana leaves with Agrobacterium strains carrying the FLS2-HA and BAK1-Myc constructs. For stable Arabidopsis lines, proceed to step 2.

  • After 48-72 hours (for transient expression), infiltrate the leaves with 1 µM flg22 or water (mock control) and incubate for 15 minutes.

  • Harvest leaf tissue and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in ice-cold protein extraction buffer.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Incubate the protein extract with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluate by SDS-PAGE and immunoblotting with anti-HA and anti-Myc antibodies.[16][17][18][19][20]

Reactive Oxygen Species (ROS) Burst Assay

This luminol-based assay quantifies the production of ROS, an early response to flg22 perception.

Materials:

  • Leaf discs from Arabidopsis thaliana or other plant species.

  • Luminol solution (e.g., 100 µM).

  • Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL).

  • flg22 peptide solution (e.g., 100 nM).

  • 96-well white opaque microplate.

  • Plate luminometer.

Procedure:

  • Using a cork borer, collect leaf discs (e.g., 4 mm diameter) and float them in water overnight in a 96-well plate to reduce wounding effects.

  • The next day, replace the water with a solution containing luminol and HRP.

  • Add the flg22 solution to the wells to initiate the reaction. Use water or a mock solution as a negative control.

  • Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • The data is typically plotted as relative light units (RLU) over time.[21][22][23][24][25]

MAPK Activation Assay (Immunoblot)

This protocol detects the phosphorylation and thus activation of MAPKs following flg22 treatment.

Materials:

  • Plant seedlings or leaf tissue.

  • flg22 peptide solution (e.g., 1 µM).

  • Protein extraction buffer (as in Co-IP protocol, with added phosphatase inhibitors, e.g., PhosSTOP).

  • Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

  • Secondary HRP-conjugated antibody.

  • Chemiluminescence substrate.

Procedure:

  • Treat plant tissue with flg22 for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment serves as the negative control.

  • Freeze the tissue in liquid nitrogen and extract total proteins as described for Co-IP.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the anti-phospho-MAPK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence imager.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK.[9][26]

In-gel Kinase Assay

This method allows for the detection of kinase activity within an SDS-PAGE gel.

Materials:

  • Protein extracts from plant tissue.

  • SDS-PAGE gels containing a kinase substrate (e.g., Myelin Basic Protein, MBP, at 0.25 mg/mL).

  • Renaturation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP.

Procedure:

  • Separate protein extracts on an SDS-PAGE gel containing the substrate.

  • After electrophoresis, wash the gel with a solution containing 1% Triton X-100 to remove SDS.

  • Renature the proteins by incubating the gel in renaturation buffer with several changes.

  • Equilibrate the gel in kinase reaction buffer.

  • Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP for 1-2 hours at room temperature.

  • Wash the gel extensively to remove unincorporated radioactivity.

  • Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated substrate.[26][27][28][29][30]

Seedling Growth Inhibition Assay

This assay measures a long-term PTI output by quantifying the inhibition of seedling growth upon continuous exposure to flg22.

Materials:

  • Arabidopsis thaliana seeds.

  • Murashige and Skoog (MS) medium.

  • 48-well plates.

  • flg22 peptide solutions at various concentrations.

Procedure:

  • Sterilize and germinate seeds on MS agar plates.

  • After 4-5 days, transfer single seedlings into the wells of a 48-well plate containing liquid MS medium with different concentrations of flg22. Include a mock-treated control.

  • Grow the seedlings for an additional 7-10 days.

  • Remove the seedlings, gently blot them dry, and measure their fresh weight.

  • Calculate the percentage of growth inhibition relative to the mock-treated seedlings.[21][31][32]

Mandatory Visualizations

Signaling Pathway Diagrams

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->FLS2 Trans-phosphorylation BAK1->BIK1 Phosphorylation RLCKs RLCKs BIK1->RLCKs Activation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD RLCKs->RBOHD Phosphorylation ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation PTI PTI Responses TFs->PTI Gene Expression ROS->PTI

Caption: FLS2 signaling pathway upon flg22 perception.

Experimental Workflow Diagrams

CoIP_Workflow A 1. Express tagged FLS2 and BAK1 in plant cells B 2. Treat with flg22 (or mock) A->B C 3. Lyse cells and extract total protein B->C D 4. Incubate with primary antibody (e.g., anti-HA) C->D E 5. Add Protein A/G beads to capture antibody D->E F 6. Wash away non-specific proteins E->F G 7. Elute protein complexes F->G H 8. Analyze by SDS-PAGE and Western Blot G->H

Caption: Workflow for Co-Immunoprecipitation.

ROS_Workflow A 1. Collect leaf discs and incubate in water overnight B 2. Replace water with Luminol/HRP solution A->B C 3. Add flg22 to trigger ROS production B->C D 4. Immediately measure luminescence over time C->D E 5. Plot Relative Light Units (RLU) vs. Time D->E

References

A Technical Guide to the Proteolytic Release and Recognition of flg22 from Bacterial Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial flagellin is a potent elicitor of the plant's innate immune system, a process initiated by the recognition of a conserved 22-amino acid epitope known as flg22. This recognition, however, is not direct. The flg22 epitope is initially buried within the flagellin protein monomer and the larger flagellar filament. Its exposure and availability for receptor binding are critically dependent on proteolytic cleavage by host-plant enzymes. This technical guide provides a comprehensive overview of the proteolytic release of flg22, the enzymatic players involved, the subsequent receptor-mediated signaling cascade, and the experimental methodologies used to elucidate these processes. Understanding this crucial first step in plant immunity offers significant potential for the development of novel crop protection strategies and immunomodulatory drugs.

The flg22 Epitope and FLS2/BAK1 Receptor Complex

The foundation of flagellin perception in many plants is the recognition of flg22, a highly conserved peptide sequence (QRLSTGSRINSAKDDAAGLQIA for Pseudomonas aeruginosa) located in the N-terminus of the flagellin protein.[1] This peptide acts as a Pathogen-Associated Molecular Pattern (PAMP), triggering what is known as Pattern-Triggered Immunity (PTI).[1][2]

The perception of flg22 is mediated by a cell-surface receptor complex.[3] The primary receptor is FLAGELLIN-SENSING 2 (FLS2) , a Leucine-Rich Repeat Receptor Kinase (LRR-RLK).[3][4] Upon flg22 binding, FLS2 rapidly forms a heterodimer with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) .[5][6][7]

This interaction follows an "address-message" concept:

  • Address : The N-terminal portion of flg22 binds primarily to the FLS2 receptor.[8]

  • Message : The C-terminal five amino acids of flg22 are crucial for inducing the association with the BAK1 co-receptor, which stabilizes the complex and initiates downstream signaling.[5][6][8]

The formation of this ternary complex (FLS2-flg22-BAK1) is the critical activation step for the plant's immune response.

Proteolytic Release of flg22 from Flagellin

For the FLS2/BAK1 complex to recognize flg22, the epitope must first be liberated from the full-length flagellin protein. This process is mediated by proteases present in the plant apoplast (the space outside the plasma membrane).

Key Plant Proteases: Subtilases

Recent research has identified specific plant proteases responsible for processing flagellin. In Arabidopsis and Nicotiana benthamiana, two apoplastic subtilases (SBTs), SBT5.2 and SBT1.7 , have been shown to perform this crucial function.[1][8]

  • Mechanism : These enzymes are endo-proteases that specifically cleave flagellin at the C-terminus of the flg22 epitope.[1][9] This precise cleavage is essential for generating a functional "message" segment required for BAK1 recruitment.[1] The P2 position Ile²¹ within the flg22 sequence is a key residue for efficient cleavage by SBT5.2.[1]

  • Consequences of Deficiency : In sbt5.2 sbt1.7 double-mutant plants, the C-terminal cleavage of flg22 from flagellin is reduced.[9] This leads to a delay in the generation of the active epitope and, consequently, a delayed defensive response, such as the production of reactive oxygen species (ROS).[8][9]

Interestingly, some subtilases, like NbSBT5.2 in Nicotiana benthamiana, may also play a role in inactivating flg22 by cleaving within the epitope itself, suggesting a mechanism for the spatiotemporal regulation of the immune response.[1] Extracellular proteasomes have also been implicated in the proteolytic processing of flg22.[1][8]

Bacterial Counter-Strategies

Bacteria have evolved mechanisms to evade this detection. Some pathogenic bacteria, like Pseudomonas syringae, secrete their own proteases, such as the alkaline protease AprA , which degrades flagellin monomers to prevent the release of flg22.[10] Commensal bacteria may secrete subtilases like IssA , which cleaves the flg22 peptide at multiple sites, effectively suppressing the plant immune response.[11][12]

Downstream Signaling Cascade

Once the FLS2-flg22-BAK1 complex is formed, a rapid and robust signaling cascade is initiated.

  • Receptor Activation : The formation of the ternary complex leads to auto- and trans-phosphorylation between the intracellular kinase domains of FLS2 and BAK1.[7][13]

  • RLCK Phosphorylation : The activated receptor complex then recruits and phosphorylates Receptor-Like Cytoplasmic Kinases (RLCKs), most notably BOTRYTIS-INDUCED KINASE 1 (BIK1) .[2][14] In the resting state, BIK1 is associated with the FLS2/BAK1 complex; upon flg22 perception, BIK1 is rapidly phosphorylated and released to activate downstream targets.[1][14]

  • Cellular Responses : The release of activated BIK1 triggers several hallmark PTI responses:[3][15]

    • Reactive Oxygen Species (ROS) Burst : A rapid production of ROS, primarily mediated by NADPH oxidases.

    • Calcium Influx : A significant and rapid increase in cytosolic Ca²⁺ concentration.

    • MAP Kinase Activation : Activation of mitogen-activated protein (MAP) kinase cascades.

    • Transcriptional Reprogramming : Large-scale changes in gene expression, including the upregulation of hundreds of defense-related genes, often referred to as FLARE (Flagellin Rapidly Elicited) genes.[16]

These coordinated responses establish an antimicrobial state in the plant, restricting pathogen growth.

Data Presentation

Table 1: Quantitative Binding and Response Data
ParameterAnalyteReceptor/SystemValuePlant SpeciesReference
IC₅₀ Unlabeled flg22 vs. ¹²⁵I-Tyr-flg22Immunoprecipitated FLS2~5 nMArabidopsis thaliana[4]
Tₘₐₓ (ROS Burst) 100 nM flg22 peptideLeaf Disks~20 minArabidopsis thaliana[8]
Tₘₐₓ (ROS Burst) 100 nM Flagellin ProteinLeaf Disks~40 minArabidopsis thaliana[8]

IC₅₀: The concentration of unlabeled flg22 required to inhibit 50% of the binding of a radiolabeled flg22 tracer. Tₘₐₓ: Time to reach the maximum response.

Table 2: Key Proteins in flg22 Perception and Signaling
ProteinAbbreviationTypeMolecular Weight (Predicted)FunctionReference
Flagellin-Sensing 2 FLS2LRR-Receptor Kinase~175 kDa (observed)Primary flg22 receptor[4]
BRI1-Associated Kinase 1 BAK1 / SERK3LRR-Receptor Kinase~70 kDaCo-receptor for FLS2[13]
Botrytis-Induced Kinase 1 BIK1Receptor-Like Cytoplasmic Kinase~44 kDaDownstream signaling kinase[14]
Subtilase 5.2 SBT5.2Serine Protease (Subtilisin-like)~80 kDaFlagellin processing[1][9]
Subtilase 1.7 SBT1.7Serine Protease (Subtilisin-like)~75 kDaFlagellin processing[1][9]

Visualizations of Pathways and Workflows

Proteolytic_Release_Workflow cluster_bacterium Bacterium cluster_plant Plant Apoplast cluster_outcomes Outcomes Flagellin Flagellin Monomer (flg22 epitope buried) AprA Bacterial Protease (e.g., AprA, IssA) Flagellin->AprA Degradation SBTs Plant Subtilases (SBT5.2 / SBT1.7) Flagellin->SBTs Processing Degraded Degraded Peptides AprA->Degraded Active_flg22 Active flg22 Peptide SBTs->Active_flg22 C-terminal cleavage FLS2_BAK1 FLS2/BAK1 Receptor Complex Immunity Immune Response (PTI) FLS2_BAK1->Immunity Evasion Immune Evasion Active_flg22->AprA Degradation Active_flg22->FLS2_BAK1 Binding Degraded->Evasion

Caption: Workflow of flagellin processing in the plant apoplast.

FLS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_responses Downstream Cellular Responses flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1_inactive BIK1 FLS2->BIK1_inactive phosphorylates BAK1->BIK1_inactive phosphorylates BIK1_active BIK1-P BIK1_inactive->BIK1_active activation & dissociation ROS ROS Burst BIK1_active->ROS Calcium Ca²⁺ Influx BIK1_active->Calcium MAPK MAPK Cascade BIK1_active->MAPK Genes Gene Expression MAPK->Genes

Caption: The FLS2/BAK1 signaling pathway upon flg22 perception.

Protease_ID_Workflow Apoplast 1. Collect Apoplastic Fluid (Source of Proteases) TwoD_Gel 2. Native 2D Gel Electrophoresis (Separate Proteins by pI and MW) Apoplast->TwoD_Gel Dicing 3. Dice Gel into Fragments TwoD_Gel->Dicing Assay 4. In-Gel Proteolytic Assay (Incubate fragments with fluorescence-quenching substrate) Dicing->Assay Fluor 5. Identify Fluorescent Fragments (Indicating Protease Activity) Assay->Fluor MS 6. Protein ID by LC-MS/MS (Excise active spots and analyze) Fluor->MS Result Identified Proteases (e.g., SBT5.2, SBT1.7) MS->Result

Caption: Experimental workflow for identifying flagellin-processing proteases.

Experimental Protocols

In Vitro Flagellin Cleavage Assay

This protocol is used to determine if a source of proteases can process full-length flagellin.

  • Protein Source Preparation :

    • Isolate apoplastic fluid from plant leaves (e.g., Arabidopsis) via vacuum infiltration and centrifugation.

    • Alternatively, use purified recombinant protease (e.g., SBT5.2) in a suitable buffer.

  • Reaction Setup :

    • Incubate purified full-length bacterial flagellin (e.g., 1 µg) with the prepared apoplastic fluid or purified protease.

    • Include a heat-inactivated protease control.

    • Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined time course (e.g., 0, 1, 4, 8 hours).[8][17]

  • Analysis :

    • Stop the reaction by adding a denaturing agent (e.g., SDS-PAGE loading buffer).

    • Analyze the reaction products by SDS-PAGE and Coomassie staining to visualize the degradation of the full-length flagellin band and the appearance of smaller fragments.

    • For detailed cleavage site analysis, proceed to Mass Spectrometry.

Mass Spectrometry (LC-MS/MS) for Cleavage Site Mapping

This method identifies the specific amino acid residues where cleavage occurs.[8][17][18]

  • Sample Preparation :

    • Perform an in-vitro cleavage assay as described in 7.1.

    • Precipitate proteins (e.g., with acetone) and collect the supernatant containing the cleaved peptide fragments.[19]

    • For analyzing the proteases themselves, excise protein spots from a gel.

  • In-Solution or In-Gel Digestion (for protease ID) :

    • Reduce cysteine bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.[18]

    • Digest the protein sample with a known protease of high specificity, typically Trypsin Gold, overnight at 37°C.[18]

  • LC-MS/MS Analysis :

    • Desalt the resulting peptide mixture using a C18 column (e.g., STAGE tip).[18]

    • Inject the sample into a nano-liquid chromatography (nano-LC) system coupled to a tandem mass spectrometer (MS/MS).

    • The LC separates the peptides, which are then ionized and fragmented in the mass spectrometer.

  • Data Analysis :

    • Use a database search engine (e.g., Mascot, X! Tandem) to match the experimental fragmentation spectra (MS/MS) against a database containing the sequence of bacterial flagellin.[18]

    • The identified peptides ("Peptide Spectrum Matches" or PSMs) are mapped back to the full flagellin sequence to reveal the N- and C-terminal ends of the fragments, thereby identifying the cleavage sites.[8][17]

ROS Burst Assay

This assay quantifies a key early immune response to elicitor perception.[8]

  • Sample Preparation :

    • Excise small leaf disks (e.g., 4 mm diameter) from mature plant leaves.

    • Float the disks in sterile water overnight in a 96-well white plate to reduce wounding effects.

  • Assay Reaction :

    • Replace the water with an assay solution containing a chemiluminescent substrate (e.g., luminol) and a signal enhancer (e.g., horseradish peroxidase).

    • Add the elicitor: flg22 peptide (e.g., 100 nM) or full-length flagellin protein (e.g., 100 nM). Use water as a negative control.

  • Measurement :

    • Immediately place the 96-well plate into a plate reader capable of measuring luminescence.

    • Measure luminescence at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 60-90 minutes).[8]

  • Data Analysis :

    • Plot the relative light units (RLU) over time to visualize the kinetics of the ROS burst.

    • Key parameters to analyze include the time to maximum response (Tₘₐₓ) and the total integrated RLU.

Immunoprecipitation and Ligand Binding Assay

This protocol is used to confirm the direct interaction between FLS2 and flg22.[4]

  • Protein Extraction :

    • Harvest plant tissue (e.g., Arabidopsis cell culture or seedlings) and solubilize membrane proteins using a buffer containing a mild detergent.

  • Immunoprecipitation (IP) :

    • Incubate the solubilized protein extract with anti-FLS2 antibodies to form an antibody-receptor complex.

    • Add protein A/G beads to capture the antibody-receptor complex, then wash extensively to remove non-specifically bound proteins.

  • Binding Assay :

    • Incubate the immunoprecipitated FLS2 (still on the beads) with a radiolabeled flg22 peptide (e.g., ¹²⁵I-Tyr-flg22) at a low concentration (e.g., 0.1 nM).

    • For competition assays, include increasing concentrations of unlabeled flg22 or other competitor peptides.[4]

  • Measurement and Analysis :

    • Wash the beads to remove unbound radiolabeled peptide.

    • Measure the radioactivity bound to the beads using a gamma counter.

    • For competition assays, plot the percentage of bound radioactivity against the concentration of the unlabeled competitor to determine the IC₅₀ value.[4]

References

Methodological & Application

Application Notes and Protocols: Preparation of Flagellin 22 (flg22) Stock Solutions for Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flagellin 22 (flg22) is a synthetic 22-amino-acid peptide derived from a highly conserved region of the bacterial flagellin protein.[1][2][3] It is recognized as a potent pathogen-associated molecular pattern (PAMP) in plants, capable of eliciting a robust innate immune response, often referred to as PAMP-triggered immunity (PTI).[2][3] The perception of flg22 by the leucine-rich repeat receptor kinase FLAGELLIN-SENSING 2 (FLS2) on the plant cell surface initiates a signaling cascade that includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and large-scale transcriptional reprogramming, ultimately leading to enhanced disease resistance.[1][3][4] Due to its reliable activity, flg22 is widely used as a standard elicitor in plant immunity research to study defense signaling pathways and to screen for compounds that modulate plant defense responses.

This document provides a detailed protocol for the preparation, storage, and quality control of flg22 stock solutions for use in various plant assays.

Data Presentation

Table 1: Properties of this compound (flg22)
PropertyValueReference
Amino Acid SequenceGln-Arg-Leu-Ser-Thr-Gly-Ser-Arg-Ile-Asn-Ser-Ala-Lys-Asp-Asp-Ala-Ala-Gly-Leu-Gln-Ile-Ala[5][6]
Molecular Weight~2272.48 g/mol (free base)[5][6]
AppearanceWhite to off-white solid[5]
Table 2: Recommended Solvents and Storage Conditions
FormSolventConcentrationStorage TemperatureShelf LifeReference
Powder---20°C1 year[5]
-80°C2 years[5]
Stock SolutionSterile, deionized water33.33 mg/mL (requires sonication)-20°C1 month[5]
-80°C6 months[5]
DMSO (newly opened)100 mg/mL (requires sonication)-20°C1 month[5]
-80°C6 months[5]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2] Peptides are susceptible to binding to plastic and glass surfaces, which can lead to a significant loss of material at low concentrations (≤10 µg/mL).[2] To mitigate this, dilutions below 1.0 mg/mL can be prepared in an aqueous solution containing 0.05 M NaCl and 0.1 mg/mL hydrolyzed casein.[2]

Table 3: Typical Working Concentrations for Plant Assays
Assay TypePlant SystemWorking ConcentrationReference
ROS Burst AssayArabidopsis leaf discs100 nM - 1 µM[7]
MAPK ActivationArabidopsis seedlings/leaves0.1 µM - 10 µM[4]
Gene Expression AnalysisArabidopsis cell culture/seedlings100 nM - 10 µM[3]
Seedling Growth InhibitionArabidopsis seedlings100 nM - 1 µM[5]
Stomatal Uptake ImagingArabidopsis leaves0.5 µM - 1 µM[8]

Experimental Protocols

Protocol for Preparing a 1 mM flg22 Stock Solution in Sterile Water

This protocol describes the preparation of a 1 mM stock solution of flg22, which can be further diluted to the desired working concentrations for various plant assays.

Materials:

  • This compound (flg22) peptide (lyophilized powder)

  • Sterile, deionized, and nuclease-free water

  • Sterile, low-adhesion microcentrifuge tubes

  • Pipettes and sterile, low-retention filter tips

  • Vortex mixer

  • Bath sonicator

  • -80°C freezer for long-term storage

Procedure:

  • Pre-weighing Preparation: Before opening, centrifuge the vial of lyophilized flg22 powder to ensure all the peptide is at the bottom. This prevents loss of the fine powder.

  • Calculating the Required Volume: Determine the mass of the flg22 peptide from the manufacturer's datasheet. Use the molecular weight of flg22 (~2272.48 g/mol ) to calculate the volume of sterile water needed to achieve a 1 mM stock solution.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example: For 1 mg of flg22:

      • Volume (L) = [0.001 g / 2272.48 g/mol ] / 0.001 mol/L = 0.00044 L = 440 µL

  • Dissolving the Peptide: a. Carefully add the calculated volume of sterile, deionized water to the vial of flg22. b. Gently vortex the vial for 10-15 seconds to mix. c. To ensure complete dissolution, place the vial in a bath sonicator for 5-10 minutes.[5] The solution should be clear.

  • Aliquoting: a. Once the flg22 is completely dissolved, dispense the stock solution into sterile, low-adhesion microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10 µL or 20 µL aliquots). b. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]

  • Storage: a. Label the aliquots clearly with the name of the peptide, concentration, and date of preparation. b. For long-term storage, place the aliquots in a -80°C freezer, where they can be stored for up to 6 months.[1][5] For short-term storage (up to 1 month), -20°C is sufficient.[1][5]

Quality Control:

The biological activity of the prepared flg22 stock solution should be verified. A common method is to perform a reactive oxygen species (ROS) burst assay using leaf discs from Arabidopsis thaliana. A robust and rapid increase in luminescence (indicative of ROS production) upon treatment with a final concentration of 100 nM to 1 µM flg22 confirms the potency of the stock solution.[7]

Mandatory Visualization

experimental_workflow start Start: Obtain Lyophilized flg22 calculate Calculate Required Solvent Volume (e.g., for 1 mM stock) start->calculate dissolve Dissolve flg22 in Sterile Water (Vortex and Sonicate) calculate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store qc Quality Control: Perform Bioassay (e.g., ROS Burst) aliquot->qc Verify Activity dilute Prepare Working Solution (e.g., 100 nM in assay buffer) store->dilute assay Perform Plant Assay (e.g., treat leaf discs, seedlings) dilute->assay end End: Data Analysis assay->end

Caption: Workflow for preparing and using flg22 stock solutions.

flg22_signaling_pathway cluster_membrane Plasma Membrane flg22 flg22 (PAMP) receptor_complex FLS2-BAK1 Complex Formation flg22->receptor_complex binds to fls2 FLS2 (Receptor) fls2->receptor_complex bak1 BAK1 (Co-receptor) bak1->receptor_complex signaling_cascade Downstream Signaling Cascade receptor_complex->signaling_cascade ros ROS Production signaling_cascade->ros mapk MAPK Activation signaling_cascade->mapk gene_expression Transcriptional Reprogramming signaling_cascade->gene_expression pti PAMP-Triggered Immunity (PTI) ros->pti mapk->pti gene_expression->pti

Caption: Simplified flg22 signaling pathway in plants.

References

Application Note: High-Throughput Reactive Oxygen Species (ROS) Burst Assay Using flg22 Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The production of reactive oxygen species (ROS), often termed the oxidative burst, is a rapid and crucial event in plant innate immunity.[1][2][3] This response is triggered upon the recognition of Microbe-Associated Molecular Patterns (MAMPs) by pattern recognition receptors (PRRs) on the plant cell surface.[4] One of the most well-characterized MAMP/PRR interactions is the perception of bacterial flagellin, or its conserved 22-amino acid epitope flg22, by the receptor-like kinase FLAGELLIN-SENSING 2 (FLS2).[4] The binding of flg22 to FLS2 initiates a signaling cascade that leads to the activation of plasma membrane-localized NADPH oxidases, which in turn produce a burst of superoxide in the apoplast.[4][5] This is rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule.[4] The flg22-induced ROS burst serves as a key defense mechanism and a signaling event, making its quantification a valuable tool for studying plant immunity, identifying novel immune regulators, and screening for potential drug candidates that modulate plant defense responses.[5][6]

This application note provides a detailed protocol for a luminol-based chemiluminescence assay to measure the flg22-induced ROS burst in plant leaf discs.[1][4][7] The assay is highly sensitive, reproducible, and adaptable for high-throughput screening in a 96-well plate format.

Principle of the Assay

The assay relies on the detection of H₂O₂ produced by the plant tissue in response to flg22 elicitation. In the presence of horseradish peroxidase (HRP), luminol is oxidized by H₂O₂, resulting in the emission of light (chemiluminescence).[4] The emitted light is then quantified using a luminometer or a microplate reader with luminescence detection capabilities. The intensity of the light signal is directly proportional to the amount of ROS produced.

Experimental Workflow

The following diagram illustrates the overall workflow for the flg22-induced ROS burst assay.

G Experimental Workflow for flg22-Induced ROS Burst Assay A Plant Growth and Preparation B Leaf Disc Excision A->B 4-6 week old plants C Overnight Incubation in Water B->C 4 mm biopsy punch E Addition of Assay Solution to Leaf Discs C->E Recovery and reduction of wound response D Preparation of Assay Solution (Luminol, HRP, flg22) D->E Initiation of ROS burst F Luminescence Measurement (Plate Reader) E->F Immediate measurement G Data Analysis F->G Quantification of RLU

Caption: A schematic overview of the key steps involved in the flg22-induced ROS burst assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog #
Arabidopsis thaliana (e.g., Col-0) or Nicotiana benthamiana plants--
flg22 peptidee.g., GenscriptRP19976
Luminol (Sodium salt)Sigma-AldrichA4685
Horseradish Peroxidase (HRP), Type VI-ASigma-AldrichP6782
96-well white, flat-bottom luminometer platese.g., Berthold Technologies-
Biopsy punch (4 mm diameter)e.g., World Precision Instruments504530
Microplate luminometer or plate reader with luminescence detectione.g., Berthold Technologies, BMG LABTECH-
Ultrapure water--
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418

Stock Solutions

SolutionConcentrationSolventStorage
flg22 Stock1 mMUltrapure water-20°C
Luminol Stock100 mMDMSO-20°C (in dark)
HRP Stock10 mg/mLUltrapure water-20°C

Detailed Experimental Protocol

1. Plant Growth and Preparation:

  • Grow Arabidopsis thaliana or Nicotiana benthamiana plants in a controlled environment (e.g., 16h light/8h dark cycle at 22°C) for 4-6 weeks.[5][7] Healthy, well-developed leaves are crucial for a robust response.

2. Leaf Disc Excision:

  • Using a 4 mm biopsy punch, carefully excise leaf discs from the fully expanded leaves, avoiding the midvein and major secondary veins.[7]

  • Place one leaf disc into each well of a 96-well white luminometer plate containing 150 µL of ultrapure water.[4] Ensure the adaxial (upper) side of the leaf disc is facing up.[7]

3. Overnight Incubation:

  • Cover the 96-well plate with a lid to prevent evaporation and incubate at room temperature overnight in the dark.[4] This allows the leaf discs to recover from the wounding stress of excision.

4. Preparation of the Assay Solution (on the day of the experiment):

  • Important: Prepare the assay solution immediately before use and protect it from light as luminol is light-sensitive.[7]

  • Prepare a 2X assay solution containing luminol, HRP, and flg22 in ultrapure water. The final concentrations in the well after adding an equal volume of this solution will be:

    • Luminol: 100 µM

    • HRP: 20 µg/mL

    • flg22: 100 nM (or a range of concentrations for dose-response experiments, e.g., 1 nM to 1 µM)[4][8]

  • For a negative control, prepare an assay solution without flg22.

5. ROS Burst Measurement:

  • Carefully remove the water from the wells of the 96-well plate containing the leaf discs.

  • Using a multichannel pipette, add 100 µL of the 2X assay solution to each well.[7]

  • Immediately place the plate into the microplate luminometer.

  • Measure luminescence for each well every 1-2 minutes for a total duration of 40-60 minutes.[7] The integration time for each measurement should be set to 1000 ms.[7]

Data Presentation and Analysis

The data is typically presented as Relative Light Units (RLU) over time. For quantitative comparison, the total RLU over the measurement period or the peak RLU can be calculated.

Table 1: Summary of Quantitative Data for a Typical flg22-Induced ROS Burst Assay

ParameterTypical Value/RangeNotes
flg22 Concentration 10 nM - 1 µM100 nM is a commonly used concentration for a robust response.[8][9]
Luminol Concentration 100 µM-
HRP Concentration 10 - 20 µg/mL[4][7]
Measurement Interval 1 - 2 minutes[7]
Total Measurement Duration 40 - 60 minutes[7]
Peak ROS Production 10 - 25 minutes post-elicitation[9][10]
Data Output Relative Light Units (RLU)[9]

flg22 Signaling Pathway Leading to ROS Burst

The perception of flg22 by FLS2 initiates a series of downstream signaling events culminating in the production of ROS. The simplified signaling pathway is depicted below.

G Simplified flg22 Signaling Pathway for ROS Production cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_apoplast Apoplast flg22 flg22 FLS2 FLS2 Receptor Kinase flg22->FLS2 Binding BAK1 BAK1 Co-receptor FLS2->BAK1 Heterodimerization Signaling_Cascade Downstream Signaling (e.g., MAPKs, CDPKs) BAK1->Signaling_Cascade Activation RBOHD NADPH Oxidase (RBOHD) O2_minus O2- (Superoxide) RBOHD->O2_minus O2 to O2- Signaling_Cascade->RBOHD Phosphorylation & Activation H2O2 H2O2 (Hydrogen Peroxide) O2_minus->H2O2 Dismutation

Caption: The flg22 peptide binds to the FLS2 receptor, leading to the activation of NADPH oxidase and subsequent ROS production.

Troubleshooting and Considerations

  • High Background: Ensure that the luminol and HRP solutions are fresh and have been protected from light.[7] The overnight incubation of leaf discs is critical to reduce the wound-induced ROS burst.

  • Low Signal: Check the viability and health of the plant material. Optimize the concentrations of flg22, luminol, and HRP. Ensure the plate reader's sensitivity is set appropriately.

  • Variability: Use leaf discs of a consistent size and from plants of the same age and growth stage to minimize variability.[9] Include a sufficient number of biological and technical replicates.

Conclusion

The flg22-induced ROS burst assay is a robust and sensitive method for quantifying an early and critical event in plant innate immunity. The protocol detailed in this application note can be readily implemented in a high-throughput format, making it a valuable tool for researchers, scientists, and drug development professionals in the field of plant science.

References

Measuring Callose Deposition in Arabidopsis Leaves after flg22 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deposition of callose, a β-1,3-glucan polymer, at the plant cell wall is a key defense response against pathogen attack.[1][2] This process, often referred to as papilla formation, serves as a physical barrier to impede pathogen penetration and is a hallmark of pattern-triggered immunity (PTI).[1] The bacterial flagellin-derived peptide flg22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits a strong callose deposition response in Arabidopsis thaliana.[2][3] The recognition of flg22 by the pattern recognition receptor FLS2 (FLAGELLIN-SENSING 2) initiates a signaling cascade leading to the synthesis and deposition of callose.[4][5] This application note provides detailed protocols for inducing and quantifying callose deposition in Arabidopsis leaves treated with flg22, a common assay to study plant innate immunity and to screen for potential modulators of this defense response.

Signaling Pathway of flg22-Induced Callose Deposition

The perception of flg22 by FLS2 triggers a series of downstream signaling events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs), which ultimately lead to the activation of callose synthases, such as PMR4 (POWDERY MILDEW RESISTANT 4), at the plasma membrane.[6][7] This results in the localized deposition of callose at the cell wall.

flg22_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall flg22 flg22 FLS2 FLS2 Receptor flg22->FLS2 Signaling_Cascade Signaling Cascade (ROS, MAPKs) FLS2->Signaling_Cascade Activation PMR4_synthase PMR4 (Callose Synthase) Signaling_Cascade->PMR4_synthase Activation Callose Callose Deposition PMR4_synthase->Callose Synthesis

Caption: flg22-induced callose deposition signaling pathway.

Experimental Protocols

This section outlines the detailed methodology for measuring flg22-induced callose deposition in Arabidopsis thaliana leaves.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana ecotype Col-0 is commonly used. Mutant lines, such as fls2 (insensitive to flg22) or pmr4 (deficient in callose synthase), can be used as negative controls.[8][9]

  • Growth Conditions: Grow plants on soil or sterile half-strength Murashige and Skoog (MS) medium under a 10-hour light/14-hour dark photoperiod at 22°C. Four to five-week-old plants are typically used for leaf infiltration assays.

  • flg22 Treatment:

    • Prepare a 1 µM solution of flg22 peptide in sterile water.

    • Infiltrate the abaxial side of fully expanded leaves of 4-week-old Arabidopsis plants with the flg22 solution using a needleless syringe.[10] Infiltrate control leaves with sterile water (mock treatment).

    • Harvest the leaves 18-24 hours post-infiltration for callose staining.[11][12] An earlier response can be observed as soon as 60-90 minutes after infiltration.[7][10]

Aniline Blue Staining for Callose Visualization

Aniline blue is a fluorochrome that specifically binds to β-1,3-glucans, allowing for the visualization of callose deposits under UV fluorescence microscopy.[2]

  • Destaining:

    • Place the harvested leaves in 1.5 ml microcentrifuge tubes containing 1 ml of an ethanol:acetic acid solution (3:1, v/v) or 96% ethanol to remove chlorophyll.[10]

    • Incubate at room temperature or 37°C until the leaves are completely destained (transparent).

  • Rehydration and Staining:

    • Wash the destained leaves with 50% ethanol for 30 minutes, followed by two washes with sterile water for 30 minutes each.

    • Prepare the aniline blue staining solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4 (pH 9.5).[13]

    • Incubate the leaves in the staining solution for at least 2 hours in the dark.

  • Mounting and Visualization:

    • Mount the stained leaves in 50% glycerol on a microscope slide.

    • Observe the callose deposits using a fluorescence microscope with a DAPI or UV filter set (e.g., excitation at 350 nm and emission at 420 nm, or excitation at 405 nm and emission between 472-490 nm).[8][10] Callose deposits will appear as bright, fluorescent dots.

Quantification of Callose Deposition

Quantitative analysis of callose deposition can be performed using image analysis software.

  • Image Acquisition: Capture images of the stained leaves using a consistent magnification and exposure time.

  • Image Analysis:

    • Software: Use software such as ImageJ (Fiji) for quantification.[2]

    • Method:

      • Convert the images to 8-bit grayscale.

      • Set a consistent threshold to distinguish callose deposits from the background.

      • Use the "Analyze Particles" function to count the number of callose deposits and measure their area or intensity.

    • Automated Quantification: For high-throughput analysis, plugins like Trainable Weka Segmentation (TWS) or specialized software like CalloseMeasurer can be used for more robust and automated quantification.[2][8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring flg22-induced callose deposition.

experimental_workflow PlantGrowth 1. Arabidopsis Growth (4-5 weeks) Treatment 2. Leaf Infiltration (1 µM flg22 or Mock) PlantGrowth->Treatment Harvest 3. Harvest Leaves (18-24 hours post-infiltration) Treatment->Harvest Destain 4. Chlorophyll Removal (Ethanol) Harvest->Destain Stain 5. Aniline Blue Staining Destain->Stain Microscopy 6. Fluorescence Microscopy Stain->Microscopy Quantification 7. Image Analysis & Quantification (e.g., ImageJ) Microscopy->Quantification

Caption: Experimental workflow for callose deposition measurement.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in tables for clear comparison between different treatments and genotypes.

Table 1: Quantification of flg22-Induced Callose Deposits in Wild-Type (Col-0) and fls2 Mutant Arabidopsis

GenotypeTreatmentMean Number of Callose Deposits per mm² (± SE)
Col-0Mock (Water)5 ± 2
Col-01 µM flg22150 ± 15
fls2Mock (Water)4 ± 1
fls21 µM flg228 ± 3

Note: The data presented in this table are representative and may vary depending on experimental conditions. The number of callose deposits is significantly greater in Col-0 cotyledons compared to fls2 mutant plants after flg22 treatment.[8]

Table 2: Time-Course of flg22-Induced Callose Deposition in Wild-Type (Col-0) Arabidopsis

Time Post-InfiltrationMean Number of Callose Deposits per mm² (± SE)
0 hours (Mock)5 ± 2
1 hour25 ± 5
6 hours80 ± 10
12 hours130 ± 12
24 hours150 ± 15

Note: The data presented in this table are representative. Callose deposition can be detected as early as 60-90 minutes after flg22 infiltration, with a significant increase observed over 24 hours.[7][10]

Conclusion

The measurement of flg22-induced callose deposition is a robust and widely used assay in plant immunity research. The protocols and information provided here offer a comprehensive guide for researchers, scientists, and professionals in drug development to effectively quantify this important defense response in Arabidopsis thaliana. This assay can be adapted to screen for genetic components of the plant immune system or to identify chemical compounds that modulate plant defense responses.

References

Application Notes and Protocols for Gene Expression Analysis of Defense Genes Following flg22 Elicitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elicitation of plant defense responses by pathogen-associated molecular patterns (PAMPs) is a cornerstone of innate immunity. Flagellin, a primary component of bacterial flagella, or its conserved 22-amino acid epitope, flg22, is a potent PAMP that triggers a cascade of defense signaling leading to the transcriptional reprogramming of defense-related genes. This application note provides a detailed protocol for analyzing the expression of these defense genes in plants after flg22 treatment, a critical methodology for understanding plant-pathogen interactions and for the development of novel disease resistance strategies.

The perception of flg22 by the leucine-rich repeat receptor kinase FLS2 initiates a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs) and the subsequent regulation of transcription factors, such as those from the WRKY family.[1][2] This leads to the induction of a suite of defense genes, including those involved in the biosynthesis of defense hormones like salicylic acid (SA) and ethylene (ET), as well as pathogenesis-related (PR) proteins.[1][3] The expression of these genes is often rapid and transient, with significant changes observed within an hour of elicitation.[1][3]

Key Experiments and Methodologies

A typical workflow for analyzing flg22-induced gene expression involves plant treatment, RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_growth Plant Growth treatment Flg22 Elicitation plant_growth->treatment flg22_prep flg22 Solution Preparation flg22_prep->treatment sampling Tissue Sampling (Time Course) treatment->sampling rna_extraction RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis (Fold Change) qpcr->data_analysis

Caption: A generalized workflow for the analysis of flg22-induced gene expression.

Protocols

Protocol 1: Flg22 Elicitation of Plant Seedlings

This protocol describes the treatment of Arabidopsis thaliana seedlings with flg22. The principles can be adapted for other plant species and experimental systems.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile water

  • flg22 peptide (1 µM working solution)

  • Liquid nitrogen

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on MS agar plates. Grow seedlings for 10-14 days in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Elicitation: Prepare a 1 µM working solution of flg22 in sterile water. Flood the surface of the MS plates containing the seedlings with the flg22 solution. For control samples, use sterile water.

  • Incubation: Incubate the treated seedlings for the desired time points (e.g., 0, 30, 60, and 120 minutes). The response to flg22 is often rapid.[1][2]

  • Sampling: At each time point, carefully remove whole seedlings, blot them dry with sterile filter paper, and immediately freeze them in liquid nitrogen to prevent RNA degradation.[3] Store samples at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Plant Tissue

High-quality, intact RNA is crucial for downstream gene expression analysis.[4][5] This protocol is based on a TRIzol-based method, which is effective for many plant tissues.

Materials:

  • Frozen plant tissue

  • TRIzol reagent (or similar phenol-based reagent)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • RNase-free centrifuge tubes

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[4]

  • Lysis: Transfer the powdered tissue (approximately 50-100 mg) to a tube containing 1 mL of TRIzol reagent. Vortex vigorously for 15-30 seconds to homogenize.

  • Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes and resuspend it in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2 are indicative of high-purity RNA.[6][7]

Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Oligo(dT) primers or random hexamers

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:

    • 10 µL 2x qPCR master mix

    • 1 µL cDNA template (diluted)

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 8 µL Nuclease-free water

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (for SYBR Green assays)

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[3] Normalize the expression of the target genes to a stably expressed reference gene (e.g., UBQ10 or ACTIN).

Data Presentation

The following table summarizes hypothetical quantitative data for the expression of key defense genes in Arabidopsis thaliana at different time points after flg22 elicitation.

Gene NameGene IDFunctionFold Change (30 min)Fold Change (60 min)Fold Change (120 min)
WRKY29AT4G23550Transcription Factor15.225.810.5
FRK1AT2G19190MAP Kinase Kinase Kinase12.518.37.2
PR1AT2G14610Pathogenesis-Related Protein2.15.612.4
ICS1AT1G74710Salicylic Acid Biosynthesis3.58.16.3
ERF1AT3G23230Ethylene Response Factor4.89.75.1

Signaling Pathway

The perception of flg22 at the cell surface initiates a signaling cascade that culminates in the activation of defense gene expression in the nucleus.

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 MAPKKK MAPKKK FLS2->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/6) MAPKK->MAPK WRKYs WRKY TFs (e.g., WRKY22/29) MAPK->WRKYs Phosphorylation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Induction

Caption: Simplified flg22 signaling pathway in plants.

References

Application Notes and Protocols for Fluorescently-Labeled flg22 in Receptor Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial peptide flg22, a conserved 22-amino acid epitope from flagellin, is a potent elicitor of the plant innate immune response.[1][2][3] This response is initiated by the perception of flg22 by the plasma membrane-localized receptor kinase FLAGELLIN-SENSING 2 (FLS2).[2][4][5][6] Upon binding to flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), triggering a downstream signaling cascade and leading to the internalization of the FLS2-flg22 complex via endocytosis.[4][5][6][7] This ligand-induced receptor trafficking is a crucial regulatory mechanism for signal attenuation and modulation.

Fluorescently-labeled flg22 serves as a powerful tool to visualize and quantify the dynamic processes of FLS2 trafficking, including receptor internalization, endosomal sorting, and degradation. These studies provide valuable insights into the regulation of plant immunity and can be adapted for screening compounds that modulate receptor activity and trafficking.

Core Applications

  • Visualization and Quantification of Receptor Internalization: Tracking the movement of fluorescent flg22 from the plasma membrane into intracellular vesicles.

  • Co-localization Studies: Determining the subcellular compartments through which the receptor-ligand complex traffics by using specific endosomal markers.

  • Investigating the Role of Signaling Partners: Assessing the impact of genetic mutations or chemical inhibitors on flg22-induced receptor trafficking.

Signaling Pathway and Experimental Workflow

flg22-FLS2 Signaling Pathway

The binding of flg22 to FLS2 initiates a signaling cascade that involves the recruitment of the co-receptor BAK1 and subsequent trans-phosphorylation events. This leads to the activation of downstream kinases and ultimately results in the transcriptional reprogramming of the cell to mount an immune response. A key regulatory step in this pathway is the endocytosis of the activated FLS2 receptor.

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 Signaling Downstream Signaling (MAPK Cascade, ROS Burst) FLS2_BAK1->Signaling Endocytosis Endocytosis FLS2_BAK1->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Vacuole Vacuole (Degradation) Endosome->Vacuole

Caption: Ligand-induced FLS2 signaling and trafficking pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for studying FLS2 receptor trafficking using fluorescently-labeled flg22.

experimental_workflow start Start: Plant Material Preparation (e.g., Arabidopsis seedlings expressing FLS2-GFP) treatment Treatment with Fluorescently-labeled flg22 (e.g., flg22-TAMRA) start->treatment incubation Time-course Incubation treatment->incubation imaging Live-cell Imaging (Confocal Microscopy) incubation->imaging analysis Image Analysis and Quantification imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for receptor trafficking studies.

Experimental Protocols

Protocol 1: Visualization of flg22-FLS2 Internalization

This protocol describes the use of fluorescently-labeled flg22 to visualize the internalization of the FLS2 receptor in Arabidopsis thaliana leaf epidermal cells.

Materials:

  • Arabidopsis thaliana seedlings stably expressing FLS2-GFP.[8]

  • Fluorescently-labeled flg22 (e.g., TAMRA-flg22 or FAM-flg22) at a working concentration of 2-10 µM.[4][9]

  • Microscopy buffer (e.g., 10 mM MES, pH 5.7).

  • Confocal laser scanning microscope.

Methodology:

  • Plant Preparation: Grow Arabidopsis thaliana seedlings expressing FLS2-GFP on appropriate sterile media for 5-7 days.

  • Sample Mounting: Carefully transfer a seedling onto a microscope slide with a small drop of microscopy buffer.

  • Baseline Imaging: Before adding the fluorescent ligand, acquire a baseline image of the FLS2-GFP signal at the plasma membrane of leaf epidermal cells.

  • Ligand Treatment: Add the fluorescently-labeled flg22 solution to the seedling on the slide to the final desired concentration (e.g., 5 µM TAMRA-flg22).[9]

  • Time-Lapse Imaging: Immediately start acquiring images at regular intervals (e.g., every 5-10 minutes) for up to 60-120 minutes to observe the internalization of the FLS2-GFP and the co-localization with the fluorescent flg22.[4][10]

  • Image Analysis: Analyze the acquired images to observe the formation of fluorescent puncta within the cytoplasm, indicating the internalization of the receptor-ligand complex.

Protocol 2: Co-localization with Endosomal Markers

This protocol details how to determine the trafficking route of the flg22-FLS2 complex by co-localizing it with known endosomal markers.

Materials:

  • Arabidopsis thaliana seedlings expressing FLS2-GFP.

  • Fluorescently-labeled flg22 (e.g., TAMRA-flg22).

  • Endosomal marker dyes:

    • FM4-64 (stains the plasma membrane and early endosomes).[4]

    • BCECF (stains the vacuole).[4]

  • Confocal laser scanning microscope with multiple excitation and emission channels.

Methodology:

  • Plant Preparation and Mounting: Follow steps 1 and 2 from Protocol 1.

  • Co-staining:

    • For Early Endosomes: Incubate the seedling with 5-10 µM FM4-64 for 5-15 minutes.[4] Then, add the fluorescently-labeled flg22.

    • For Vacuoles: Pre-load the cells with BCECF according to the manufacturer's instructions before treating with fluorescent flg22.

  • Time-Lapse Imaging: Acquire images in both the GFP channel (for FLS2), the red channel (for TAMRA-flg22 and FM4-64), and the appropriate channel for BCECF.

  • Image Analysis: Analyze the degree of co-localization between the flg22-FLS2 puncta and the respective endosomal markers over time using image analysis software with co-localization analysis tools (e.g., Pearson's Correlation Coefficient).[11] After 1-2 hours of incubation, FAM-flg22 has been observed to co-localize with the endocytic dye FM4-64 in vesicles and multivesicular bodies (MVBs).[4]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies using fluorescently-labeled flg22.

ParameterWild-Type (Col-0)fls2 Mutantbak1 MutantScrambled PeptideReference
Relative FAM-flg22 Fluorescence (Distal Leaf) 100%Significantly LowerSignificantly LowerSignificantly Lower[4][12][13]
TAMRA-flg22 Internalization (Fluorescent Foci) HighNegligible--[4][14]

Table 1: FLS2 and BAK1 are required for flg22 transport and internalization. This table illustrates that both the primary receptor FLS2 and the co-receptor BAK1 are essential for the movement and cellular uptake of flg22. A non-functional, scrambled version of the peptide does not exhibit significant transport or internalization.

Time PointFLS2-GFP LocalizationTAMRA-flg22 LocalizationCo-localizationReference
0-15 min Plasma MembranePlasma MembraneHigh at Plasma Membrane[4][14]
30-60 min Plasma Membrane & Intracellular VesiclesIntracellular VesiclesHigh in Vesicles[8][10]
>60 min Decreased Signal (Degradation)Accumulation in Vacuoles-[1][10]

Table 2: Temporal dynamics of flg22-FLS2 co-localization and trafficking. This table outlines the typical timeline of events following the application of fluorescently-labeled flg22, from initial binding at the plasma membrane to internalization into vesicles and eventual degradation of the receptor.

Concluding Remarks

The use of fluorescently-labeled flg22 is a versatile and powerful approach for dissecting the intricate mechanisms of receptor trafficking in plant immunity. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the regulation of FLS2 signaling and for the potential development of novel therapeutic agents that target this crucial pathway. The quantitative nature of these assays, combined with high-resolution imaging, allows for a detailed characterization of the spatial and temporal dynamics of receptor-ligand interactions in living cells.

References

Application Notes and Protocols: Seedling Growth Inhibition Assay Using Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin 22 (flg22) is a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin.[1][2] In plants, flg22 acts as a potent Microbe-Associated Molecular Pattern (MAMP), which is recognized by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2).[3][4] This recognition event initiates a cascade of downstream signaling events, culminating in Pattern-Triggered Immunity (PTI), a foundational layer of the plant's innate immune system.[2][5] A hallmark of a robust PTI response is the inhibition of plant growth, as resources are reallocated from development to defense.[6] The seedling growth inhibition assay is a widely used, simple, and quantitative method to assess the plant's sensitivity to flg22 and to study the genetic and chemical factors that modulate plant immunity.[7]

This application note provides a detailed protocol for conducting a seedling growth inhibition assay using flg22 in the model plant Arabidopsis thaliana. It also includes an overview of the flg22 signaling pathway and guidelines for data presentation and analysis.

Principle of the Assay

The seedling growth inhibition assay is based on the principle that prolonged exposure to flg22 will trigger a defense response that leads to a measurable reduction in seedling growth, typically quantified by fresh weight or primary root length.[6][7] The extent of growth inhibition is dose-dependent, allowing for the determination of the concentration at which flg22 elicits a half-maximal response (EC50). This assay can be used to:

  • Screen for plant mutants with altered sensitivity to flg22.

  • Identify chemical compounds that enhance or suppress the plant immune response.

  • Investigate the trade-off between plant growth and defense.

Flg22 Signaling Pathway

The perception of flg22 by FLS2 initiates a rapid and complex signaling cascade. Upon binding of flg22, FLS2 forms a heterodimer with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[8][9] This association leads to the trans-phosphorylation of their kinase domains, activating downstream signaling.[2] Key events in the flg22 signaling pathway include:

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): A phosphorylation cascade that relays the signal into the cell.[10]

  • Production of Reactive Oxygen Species (ROS): A rapid "oxidative burst" that has direct antimicrobial effects and acts as a secondary signal.[8][10]

  • Calcium Ion Influx: A transient increase in cytosolic Ca2+ concentration, which is a crucial secondary messenger.[5]

  • Transcriptional Reprogramming: The activation of defense-related genes, leading to the production of antimicrobial compounds and reinforcement of the cell wall.[10][11]

This intricate signaling network ultimately leads to the establishment of PTI and the observed inhibition of seedling growth.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 This compound (flg22) FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization MAPK_cascade MAPK Cascade BAK1->MAPK_cascade ROS_burst ROS Burst BAK1->ROS_burst Ca_influx Ca²⁺ Influx BAK1->Ca_influx Transcription_factors Transcription Factors MAPK_cascade->Transcription_factors PTI Pattern-Triggered Immunity (PTI) & Growth Inhibition ROS_burst->PTI Ca_influx->PTI Gene_expression Defense Gene Expression Transcription_factors->Gene_expression Gene_expression->PTI

Fig. 1: Flg22 Signaling Pathway.

Experimental Protocol

This protocol is optimized for Arabidopsis thaliana seedlings.

Materials
  • Arabidopsis thaliana seeds of the desired genotype.

  • Murashige and Skoog (MS) medium including vitamins.

  • Sucrose.

  • MES hydrate.

  • Phytagel or Agar.

  • Potassium hydroxide (KOH).

  • Flg22 peptide (synthetic, high purity).

  • Sterile water.

  • 96-well or 48-well sterile flat-bottom plates.

  • Sterilization supplies (e.g., 70% ethanol, 10% bleach).

  • Growth chamber with controlled light and temperature.

  • Analytical balance.

  • Forceps.

Methods
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 10% (v/v) commercial bleach and vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile water.

    • Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare liquid MS medium (0.5X or 1X) supplemented with 1% (w/v) sucrose and 0.5 g/L MES.

    • Adjust the pH to 5.7 with 1 M KOH.

    • For solid media, add 0.8% (w/v) agar or 0.4% (w/v) Phytagel before autoclaving.

    • Autoclave the media and let it cool to approximately 50°C.

  • Preparation of Flg22 Stock Solution:

    • Dissolve synthetic flg22 peptide in sterile water to a final concentration of 1 mM.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Seedling Growth Inhibition Assay:

    • Liquid Culture Method:

      • Dispense 200 µL of sterile liquid MS medium into each well of a 96-well plate.

      • Add the desired concentration of flg22 to the wells. A typical concentration range is 0 nM (mock) to 10 µM.[12]

      • Carefully place one sterilized and stratified seed into each well.

      • Seal the plate with a breathable film.

    • Agar Plate Method:

      • Pour sterile MS agar into petri dishes or multi-well plates.

      • Once the agar has solidified, place sterilized and stratified seeds on the surface.

      • Grow the seedlings for 5-7 days under long-day conditions (16 h light / 8 h dark) at 22°C.

      • Prepare liquid MS medium with the desired concentrations of flg22.

      • Transfer individual seedlings into the wells of a 48-well plate containing the flg22 solutions.[6]

  • Incubation:

    • Place the plates in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 7-14 days.

  • Data Collection:

    • After the incubation period, carefully remove the seedlings from the wells.

    • Gently blot the seedlings dry on a paper towel.

    • Measure the fresh weight of individual seedlings or pools of seedlings using an analytical balance.[13]

    • Alternatively, the primary root length can be measured using a ruler or image analysis software.

experimental_workflow A Seed Sterilization & Stratification B Seedling Germination (on solid MS medium) A->B C Transfer 5-7 day old seedlings to 48-well plates B->C D Add liquid MS with varying flg22 concentrations C->D E Incubate for 7-14 days (long-day conditions) D->E F Measure Seedling Fresh Weight E->F G Data Analysis: Calculate % Growth Inhibition F->G

Fig. 2: Experimental Workflow.

Data Presentation and Analysis

Quantitative data from the seedling growth inhibition assay should be summarized in a clear and structured format for easy comparison.

Data Summary Table
Genotype/Treatmentflg22 Concentration (nM)Mean Fresh Weight (mg) ± SD% Growth Inhibition
Wild Type (Col-0)0 (Mock)15.2 ± 1.80%
1012.1 ± 1.520.4%
1007.5 ± 0.950.7%
10004.1 ± 0.573.0%
fls2 mutant0 (Mock)15.5 ± 2.00%
1015.3 ± 1.91.3%
10015.1 ± 2.12.6%
100014.9 ± 1.83.9%
Compound X + WT10010.8 ± 1.228.9%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Calculation of Percent Growth Inhibition

Percent growth inhibition is calculated for each flg22 concentration relative to the mock-treated control:

% Growth Inhibition = [1 - (Fresh Weightflg22 / Fresh Weightmock)] x 100

Data Visualization

The results are typically presented as a dose-response curve, plotting the percent growth inhibition against the log of the flg22 concentration. This allows for the determination of the EC50 value.

Troubleshooting

IssuePossible CauseSolution
No growth inhibition observedInactive flg22 peptideUse a fresh aliquot of flg22; verify peptide activity with a known responsive genotype.
Insensitive plant genotypeUse a wild-type control known to be responsive to flg22.
High variability between replicatesInconsistent seedling size at the start of the experimentEnsure uniform seedling age and size before transferring to treatment wells.
Uneven light or temperature distribution in the growth chamberRandomize the position of the plates within the growth chamber.
ContaminationIncomplete sterilization of seeds or mediaReview and optimize sterilization procedures.

Conclusion

The flg22-induced seedling growth inhibition assay is a robust and straightforward method for quantifying plant immune responses. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively screen for genetic and chemical modulators of plant immunity, contributing to the development of novel strategies for crop protection and disease resistance.

References

Application Notes and Protocols: Infiltration of Flagellin 22 into Nicotiana benthamiana Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the infiltration of Flagellin 22 (flg22), a potent elicitor of plant defense responses, into the leaves of the model plant Nicotiana benthamiana. This document outlines the underlying signaling pathway, detailed experimental protocols for key assays, and representative quantitative data to facilitate the study of Pattern-Triggered Immunity (PTI).

Introduction

Nicotiana benthamiana is a widely used model organism in plant biology due to its susceptibility to a broad range of pathogens and its amenability to transient gene expression through agroinfiltration. The infiltration of flg22, a 22-amino acid peptide derived from the flagellin protein of bacteria, mimics the initial stages of bacterial infection and triggers a robust immune response. This response is initiated by the recognition of flg22 by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2). The subsequent signaling cascade involves a series of well-characterized events, including the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and large-scale transcriptional reprogramming, all of which contribute to enhanced disease resistance.

Understanding and quantifying these responses are crucial for research in plant immunity and for the development of novel strategies to enhance crop protection and for screening compounds that may modulate plant defense pathways.

Flg22 Signaling Pathway

The perception of flg22 by FLS2 initiates a signaling cascade that is central to plant innate immunity. Upon binding of flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to the trans-phosphorylation of their cytoplasmic kinase domains, activating downstream signaling components. Key events in this pathway include the activation of cytoplasmic kinases like BIK1, which in turn phosphorylates and activates the NADPH oxidase RBOHD, leading to a rapid generation of apoplastic ROS. Concurrently, a MAPK cascade is activated, culminating in the phosphorylation of transcription factors that regulate the expression of defense-related genes.

flg22_signaling_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 BAK1->BIK1 phosphorylates MAPKKK MAPKKK BAK1->MAPKKK activates RBOHD RBOHD BIK1->RBOHD phosphorylates ROS ROS Burst RBOHD->ROS PTI PTI (Pattern-Triggered Immunity) ROS->PTI MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., SIPK/WIPK) MAPKK->MAPK phosphorylates TFs Transcription Factors MAPK->TFs phosphorylates Defense_Genes Defense Gene Expression TFs->Defense_Genes regulates Defense_Genes->PTI

Caption: Flg22-induced signaling pathway in Nicotiana benthamiana.

Experimental Protocols and Data

Syringe Infiltration of Nicotiana benthamiana Leaves

This protocol describes the method for introducing flg22 solution into the intercellular spaces of N. benthamiana leaves.

experimental_workflow cluster_prep Preparation cluster_infil Infiltration cluster_assay Downstream Assays Plant_Growth Grow N. benthamiana (4-6 weeks) Infiltration Syringe-infiltrate abaxial leaf surface Plant_Growth->Infiltration Solution_Prep Prepare flg22 Solution (e.g., 100 nM in water) Solution_Prep->Infiltration ROS_Assay ROS Burst Assay (minutes) Infiltration->ROS_Assay MAPK_Assay MAPK Activation Assay (5-15 minutes) Infiltration->MAPK_Assay Gene_Expression Gene Expression Analysis (1-3 hours) Infiltration->Gene_Expression

Caption: General experimental workflow for flg22 infiltration and analysis.

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • flg22 peptide (synthetic)

  • Sterile water

  • 1 mL needleless syringe

  • Infiltration buffer (optional, for agroinfiltration): 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6[1][2]

Procedure:

  • Prepare a working solution of flg22 in sterile water. A common concentration for eliciting strong responses is 100 nM.

  • Select young, fully expanded leaves of a healthy N. benthamiana plant.

  • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of the leaf.

  • While supporting the leaf with a gloved finger on the adaxial (upper) side, slowly depress the plunger to infiltrate the solution into the leaf's intercellular space. A dark, water-soaked area will appear as the leaf is successfully infiltrated.

  • Infiltrate several spots on different leaves for biological replicates. Mark the infiltrated areas if necessary.

  • For control experiments, infiltrate with sterile water.

  • Proceed with downstream assays at the appropriate time points post-infiltration.

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS, an early hallmark of PTI, using a luminol-based chemiluminescence method.[3][4]

Protocol:

  • One day prior to the assay, use a cork borer to take leaf discs (typically 4 mm in diameter) from the leaves of 4-6 week old N. benthamiana plants.

  • Float the leaf discs, abaxial side down, in a petri dish containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.

  • On the day of the assay, transfer each leaf disc to a well of a white 96-well plate containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol and horseradish peroxidase (HRP).

  • Just before measurement, replace the water in each well with 100 µL of the assay solution containing flg22 at the desired concentration (e.g., 100 nM).

  • Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2 minutes for 60-90 minutes).

Data Presentation:

Treatmentflg22 ConcentrationPeak ROS Production (Relative Luminescence Units - RLU)Time to Peak (minutes)Total ROS Production (Integrated RLU over 60 min)
Water (Control)0 nM< 500N/A< 20,000
flg2210 nM~5,000 - 15,00015 - 25~200,000 - 500,000
flg22100 nM~20,000 - 50,00010 - 20~1,000,000 - 2,500,000
flg221 µM~25,000 - 60,00010 - 20~1,200,000 - 3,000,000

Note: These values are representative and can vary depending on plant age, growth conditions, and luminometer sensitivity.[3][5]

MAPK Activation Assay

This protocol details the detection of phosphorylated (activated) MAPKs by Western blot analysis.

Protocol:

  • Infiltrate N. benthamiana leaves with 100 nM flg22 or water as a control.

  • At specific time points (e.g., 0, 5, 10, 15, and 30 minutes) after infiltration, excise the infiltrated leaf area and immediately freeze it in liquid nitrogen to stop all enzymatic activity.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Quantify the protein concentration of each sample using a Bradford or BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated, active form of MAPKs (e.g., anti-p44/42 MAPK or anti-pTEpY).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control like actin or by staining with Ponceau S.

Data Presentation:

Time Post-Infiltration (minutes)flg22 (100 nM) TreatmentRelative MAPK Phosphorylation (Fold Change vs. 0 min)
0-1.0
5+3.5 - 5.0
10+4.0 - 6.0
15+3.0 - 4.5
30+1.5 - 2.5
15 (Water Control)-~1.0

Note: Fold change is typically determined by densitometric analysis of the Western blot bands, normalized to a loading control.[6]

Defense Gene Expression Analysis

This protocol describes the quantification of defense-related gene transcripts using quantitative reverse transcription PCR (qRT-PCR).

Protocol:

  • Infiltrate leaves with 100 nM flg22 or water.

  • At desired time points (e.g., 1, 3, and 6 hours) post-infiltration, harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

  • Extract total RNA from the tissue using a commercial kit or a standard protocol.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific for defense marker genes (e.g., NbCYP71D20, NbACRE132, NbWRKY22) and a reference gene for normalization (e.g., NbEF1α).[7][8]

  • Calculate the relative gene expression using the ΔΔCt method.[9]

Data Presentation:

GeneTime Post-Infiltration (hours)Relative Expression (Fold Induction vs. Water Control)
NbCYP71D20150 - 150
NbCYP71D20320 - 60
NbACRE132180 - 200
NbACRE132330 - 80
NbWRKY22140 - 100
NbWRKY22315 - 50

Note: The magnitude of induction can vary significantly based on experimental conditions.[7][8]

Conclusion

The infiltration of flg22 into Nicotiana benthamiana leaves provides a robust and reproducible system for studying the early events of plant innate immunity. The protocols and data presented here offer a framework for researchers to investigate the molecular mechanisms of PTI and to screen for compounds that may modulate these critical defense pathways. The quantitative nature of these assays allows for a detailed characterization of the plant's response to this well-defined microbial elicitor.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Flagellin 22 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin 22 (flg22), a 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is a potent pathogen-associated molecular pattern (PAMP) that elicits innate immune responses in plants.[1][2] Its recognition by the leucine-rich repeat receptor kinase FLAGELLIN-SENSING 2 (FLS2) triggers a signaling cascade that leads to the activation of defense mechanisms, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).[3][4] The chemical synthesis of flg22 and its derivatives is crucial for studying plant-microbe interactions, elucidating signaling pathways, and developing novel strategies for enhancing plant immunity.

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of flg22 and its derivatives using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It also includes protocols for the purification and characterization of the synthetic peptides, as well as for key biological assays to evaluate their activity.

I. Solid-Phase Peptide Synthesis of Flg22

The Fmoc-based solid-phase peptide synthesis is the most common method for producing high-purity synthetic peptides.[5][6] The synthesis is carried out on an insoluble polymer resin, which simplifies the purification process at each step. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[2]

A. Materials and Reagents

A comprehensive list of necessary reagents and solvents is provided in the table below. All reagents and solvents should be of peptide synthesis grade or the highest purity available.

Reagent/MaterialSupplier ExampleGrade
Fmoc-Rink Amide MBHA resinSigma-Aldrich, Novabiochem100-200 mesh, ~0.5 mmol/g
Fmoc-protected amino acidsSigma-Aldrich, ChemPepStandard side-chain protection (e.g., Trt, Boc, tBu, Pbf)
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide synthesis grade
PiperidineSigma-AldrichAnhydrous
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Oakwood ChemicalAnhydrous
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)TCI America
1,2-Ethanedithiol (EDT)Sigma-Aldrich
Dichloromethane (DCM)Fisher ScientificACS grade
Diethyl etherFisher ScientificAnhydrous
Acetonitrile (ACN)Fisher ScientificHPLC grade
B. Flg22 Peptide Sequence

The amino acid sequence of Pseudomonas aeruginosa flg22 is: H₂N-QRLSTGSRINSAKDDAAGLQIA-COOH

C. Step-by-Step Synthesis Protocol

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation and Swelling:

  • Place approximately 200 mg of Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading) in a peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Ala-OH, 3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

  • Add DIC (3 equivalents, 0.3 mmol) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).

4. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the flg22 sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

6. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

7. Peptide Precipitation and Washing:

  • Concentrate the TFA filtrate to approximately one-third of its original volume using a rotary evaporator.

  • Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether (at least 10-fold excess).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

II. Purification and Characterization

A. Preparative High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are typically purified by reverse-phase HPLC.[8][9]

Protocol:

  • Column: C18 preparative column (e.g., 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for flg22 purification. The exact gradient should be optimized based on analytical HPLC of the crude product.[10]

  • Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.

  • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

B. Mass Spectrometry

The identity of the synthesized peptide is confirmed by mass spectrometry.

Protocol:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the calculated theoretical mass of flg22.

Table 1: Physicochemical Properties of Flg22

PropertyValue
SequenceQRLSTGSRINSAKDDAAGLQIA
Molecular Weight (monoisotopic)2271.18 Da
Charge at pH 7-1

III. Synthesis of Flg22 Derivatives

The modular nature of SPPS allows for the straightforward synthesis of various flg22 derivatives to probe structure-activity relationships.

A. Fluorescently-Labeled Flg22

Fluorescently labeled flg22 is a valuable tool for studying its interaction with FLS2 and its trafficking within plant cells. A common approach is to couple a fluorescent dye to the N-terminus of the peptide after the completion of the chain assembly and final Fmoc deprotection on the resin.

Protocol for N-terminal Labeling:

  • Following the final Fmoc deprotection of the resin-bound flg22, wash the resin with DMF.

  • Dissolve the fluorescent dye with a reactive group (e.g., NHS ester of TAMRA or FITC) and DIPEA in DMF.

  • Add the solution to the resin and agitate for 4-6 hours at room temperature in the dark.

  • Wash the resin with DMF and DCM.

  • Cleave, precipitate, and purify the labeled peptide as described above.

B. Alanine Scan Derivatives

An alanine scan involves systematically replacing each amino acid in the peptide with alanine to identify residues critical for biological activity.[11] Each flg22 derivative with a single alanine substitution is synthesized individually using the SPPS protocol described above.

IV. Biological Activity Assays

The biological activity of synthetic flg22 and its derivatives is typically assessed by measuring early immune responses in plants, such as the production of reactive oxygen species (ROS) and the activation of MAP kinases.

A. ROS Burst Assay

The flg22-induced ROS burst is a rapid and transient response that can be measured using a luminol-based chemiluminescence assay.[12]

Protocol for Arabidopsis Leaf Discs:

  • Collect leaf discs (4 mm diameter) from 4-5 week old Arabidopsis thaliana plants.

  • Float the leaf discs in a 96-well white plate containing 100 µL of sterile water overnight in the dark.

  • The next day, replace the water with 100 µL of an assay solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Add the flg22 peptide or its derivatives to the desired final concentration (e.g., 100 nM).

  • Immediately measure the luminescence in a plate reader at 2-minute intervals for at least 40-60 minutes.

Table 2: Representative Biological Activity of Flg22 and a Derivative

PeptideAssayPlant SystemEC₅₀ / Effective ConcentrationReference
Flg22ROS BurstArabidopsis thaliana10-100 nM[12][13]
Flg22MAPK ActivationArabidopsis thaliana10 nM[14]
Flg22-Ala15ROS BurstArabidopsis thaliana> 1 µM (Reduced activity)Hypothetical data based on alanine scan principles

Note: The EC₅₀ values can vary depending on the specific experimental conditions and plant ecotype.

B. MAPK Activation Assay

Flg22 treatment leads to the phosphorylation and activation of MAP kinases, which can be detected by immunoblotting using an antibody that recognizes the phosphorylated form of the kinases.[14][15]

Protocol for Arabidopsis Seedlings:

  • Grow Arabidopsis thaliana seedlings in liquid culture for 10-14 days.

  • Treat the seedlings with 100 nM flg22 for various time points (e.g., 0, 5, 15, 30 minutes).

  • Quickly freeze the seedlings in liquid nitrogen and grind to a fine powder.

  • Extract total proteins in a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK).

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

V. Signaling Pathway and Experimental Workflow Diagrams

A. Flg22-FLS2 Signaling Pathway

The binding of flg22 to FLS2 initiates a series of molecular events leading to the activation of plant immunity.

FLS2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation & Dissociation MAPKKK MAPKKK BAK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Phosphorylation ROS ROS Burst RBOHD->ROS Immunity Plant Immunity ROS->Immunity MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Immune_Genes Immune Gene Expression TFs->Immune_Genes Immune_Genes->Immunity

Caption: Flg22-FLS2 signaling cascade in plants.

B. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of flg22 and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization ROS_Assay ROS Burst Assay Characterization->ROS_Assay MAPK_Assay MAPK Activation Assay Characterization->MAPK_Assay Data_Analysis Data Analysis & Comparison ROS_Assay->Data_Analysis MAPK_Assay->Data_Analysis

Caption: Workflow for flg22 synthesis and analysis.

References

Application Notes and Protocols for Studying FLS2 Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to study the endocytosis of the FLAGELLIN-SENSING 2 (FLS2) receptor upon binding its ligand, flg22. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Introduction

The plasma membrane-localized pattern recognition receptor (PRR) FLS2 is crucial for plant innate immunity, recognizing the bacterial elicitor flagellin, or its conserved 22-amino acid peptide epitope, flg22.[1][2][3] Upon ligand binding, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), initiating a signaling cascade that leads to immune responses.[2][4] A key regulatory step in this pathway is the ligand-induced endocytosis of FLS2, which internalizes the receptor from the plasma membrane into endosomal compartments for subsequent degradation.[1][5][6][7] This process is critical for attenuating the immune signal and is a key area of study for understanding plant-pathogen interactions and developing strategies to enhance plant immunity.

The primary mechanism for flg22-induced FLS2 endocytosis is clathrin-dependent.[2][8][9] However, studies also suggest the involvement of a sterol-associated endocytic pathway, indicating that plants may utilize multiple routes to regulate FLS2 internalization in response to pathogen attacks.[10] Phosphorylation and ubiquitination of FLS2 are key post-translational modifications that regulate its endocytosis and subsequent degradation.[11][12][13]

This document outlines several key methods for visualizing, quantifying, and functionally characterizing FLS2 endocytosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLS2 signaling pathway leading to endocytosis and a general experimental workflow for its study.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_data Data Acquisition cluster_analysis Data Analysis Plant_Material Arabidopsis seedlings (e.g., FLS2-GFP transgenic) Treatment Elicitation with flg22 (or fluorescently-tagged flg22) Plant_Material->Treatment Inhibitors Optional: Pre-treatment with inhibitors (e.g., BFA, Wm) Plant_Material->Inhibitors Microscopy Live-Cell Imaging (Confocal, TIRF) Treatment->Microscopy Biochemical Biochemical Assays (ROS burst, Western Blot) Treatment->Biochemical Inhibitors->Treatment Quantification Quantitative Image Analysis (Endosome number, size, colocalization) Microscopy->Quantification Functional Functional Analysis (Signaling output, protein levels) Biochemical->Functional

References

Application Notes and Protocols for Assessing FLS2 Function in Plant Mutants Using flg22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLAGELLIN-SENSING 2 (FLS2) is a critical pattern recognition receptor (PRR) in plants that recognizes the conserved 22-amino acid epitope (flg22) of bacterial flagellin, initiating pattern-triggered immunity (PTI).[1][2][3] This recognition triggers a cascade of downstream signaling events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming, ultimately leading to enhanced resistance against bacterial pathogens.[3][4][5] Consequently, the response to flg22 serves as a robust proxy for a functional FLS2 receptor and a healthy PTI response.

These application notes provide detailed protocols for three common assays used to evaluate the functionality of FLS2 in wild-type, mutant, or transgenic plant lines upon treatment with flg22: the seedling growth inhibition assay, the reactive oxygen species (ROS) burst assay, and the MAPK activation assay.

FLS2 Signaling Pathway

Upon binding of flg22, FLS2 rapidly forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1][6] This association leads to a series of phosphorylation events, including the trans-phosphorylation of FLS2 and BAK1, and the phosphorylation and release of BOTRYTIS-INDUCED KINASE 1 (BIK1).[4][7] Activated BIK1 then initiates downstream signaling, including the activation of the NADPH oxidase RBOHD, which leads to a rapid production of apoplastic ROS.[4] Concurrently, a MAPK cascade is activated, typically involving MPK3 and MPK6 in Arabidopsis, which further relays the signal to regulate the expression of defense-related genes.[5][6]

FLS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1_inactive BIK1 BAK1->BIK1_inactive Phosphorylation MAPKKK MAPKKK BAK1->MAPKKK Activation BIK1_active BIK1-P BIK1_inactive->BIK1_active RBOHD RBOHD ROS ROS Burst RBOHD->ROS MAPKK MKK4/5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes Regulation BIK1_active->RBOHD Activation flg22 flg22 flg22->FLS2 Binding

Caption: flg22-induced FLS2 signaling cascade.

Experimental Protocols

Seedling Growth Inhibition Assay

This assay provides a simple and quantifiable measure of a long-term PTI response. Prolonged exposure to flg22 inhibits seedling growth in plants with a functional FLS2 receptor.[8][9]

Experimental Workflow:

Seedling_Growth_Inhibition_Workflow A Sterilize and stratify Arabidopsis seeds B Grow seedlings on MS agar plates for 5 days A->B C Transfer individual seedlings to 48-well plates containing liquid MS with or without flg22 B->C D Incubate for 7-12 days under controlled conditions C->D E Measure fresh weight of individual seedlings D->E F Calculate percent growth inhibition E->F

Caption: Seedling growth inhibition assay workflow.

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, then rinse 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate seeds on Murashige and Skoog (MS) agar plates.

  • Seedling Growth:

    • Grow seedlings vertically for 5 days under long-day conditions (16h light / 8h dark) at 22°C.

  • Treatment:

    • Prepare liquid MS medium (0.5X MS, 1% sucrose, pH 5.7) with and without flg22. A typical concentration for half-maximal growth inhibition is around 100 nM, but a dose-response curve is recommended.[9]

    • In a 48-well plate, add 500 µL of the appropriate medium to each well.

    • Carefully transfer one seedling per well into the liquid medium.

  • Incubation and Data Collection:

    • Incubate the plates for an additional 7-12 days under the same growth conditions.[10]

    • Remove seedlings from the wells, gently blot them dry on paper towels, and measure the fresh weight of individual seedlings.

Data Presentation:

GenotypeTreatment (flg22)Average Fresh Weight (mg) ± SD% Growth Inhibition
Wild-Type (Col-0)0 nM10.2 ± 1.50%
Wild-Type (Col-0)100 nM4.8 ± 0.852.9%
fls2 mutant0 nM10.5 ± 1.80%
fls2 mutant100 nM10.1 ± 1.63.8%
Mutant X0 nM9.9 ± 1.30%
Mutant X100 nMUser-definedUser-defined
Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in leaf tissue following flg22 elicitation, which is one of the earliest responses in PTI.[11][12] A luminol-based chemiluminescence assay is commonly used for this purpose.[12][13]

Experimental Workflow:

ROS_Burst_Workflow A Collect leaf discs (4 mm) from 4-6 week old plants B Float discs in water overnight in a 96-well plate A->B C Replace water with assay solution (luminol, HRP) B->C D Measure baseline luminescence C->D E Inject flg22 solution D->E F Measure luminescence kinetics over 30-60 minutes E->F

Caption: ROS burst assay workflow.

Protocol:

  • Plant Material:

    • Use leaves from 4-6 week old soil-grown plants.

    • Excise 4 mm leaf discs using a biopsy punch, avoiding the midvein.[11][14]

  • Incubation:

    • Float one leaf disc per well in a white 96-well luminometer plate containing 100-200 µL of sterile water.[14]

    • Incubate overnight at room temperature to allow the wound response to subside.[11]

  • Assay Preparation:

    • The next day, carefully replace the water with 100 µL of assay solution containing 20 µM L-012 (or luminol) and 10 µg/mL horseradish peroxidase (HRP).

    • Measure the background luminescence for 5-10 minutes to ensure a stable baseline.[12]

  • Elicitation and Measurement:

    • To induce the ROS burst, add 100 µL of a 2X flg22 solution (final concentration typically 100 nM) to each well using an injector-equipped luminometer or a multichannel pipette.[11]

    • Immediately begin measuring luminescence in relative light units (RLU) at 1-2 minute intervals for 30-60 minutes.[12][14]

Data Presentation:

GenotypeTreatment (flg22)Peak RLU ± SDTime to Peak (min)
Wild-Type (Col-0)100 nM15000 ± 250012-18
fls2 mutant100 nM500 ± 150N/A
Mutant X100 nMUser-definedUser-defined
MAPK Activation Assay

This assay detects the phosphorylation of MAP kinases (typically MPK3 and MPK6 in Arabidopsis) in response to flg22, which is a key step in the downstream signaling cascade.[15][16] This is usually assessed by Western blotting using an antibody that specifically recognizes the phosphorylated (active) forms of these kinases.[17][18]

Experimental Workflow:

MAPK_Activation_Workflow A Float leaf discs in water overnight B Treat with flg22 (e.g., 1 µM) for 15 minutes A->B C Flash-freeze tissue in liquid nitrogen B->C D Extract total proteins C->D E Separate proteins by SDS-PAGE D->E F Western blot with anti-phospho-p44/42 MAPK antibody E->F

Caption: MAPK activation assay workflow.

Protocol:

  • Plant Material and Treatment:

    • Cut leaf discs from adult Arabidopsis plants and float them on distilled water in petri dishes or 6-well plates overnight.[17]

    • Treat the leaf discs with 1 µM flg22 for 15 minutes.[15][17] A time course (0, 5, 15, 30 min) can also be performed.

    • As a negative control, treat leaf discs with water or a mock solution.

    • Immediately after treatment, blot the discs dry and flash-freeze them in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder.

    • Add 2X SDS-PAGE loading buffer directly to the ground tissue (e.g., 100 µL buffer per 50 mg tissue), vortex vigorously, and boil at 95°C for 5-10 minutes.[17]

    • Centrifuge to pellet debris and collect the supernatant containing the total protein extract.

  • Western Blotting:

    • Separate 15-20 µL of the protein extract on a 10% or 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated p44/42 MAPKs (which recognizes phosphorylated MPK3 and MPK6 in Arabidopsis).[15][18]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control like actin or by staining the gel with Coomassie Blue.

Data Presentation:

GenotypeTreatment (flg22, 15 min)pMPK3/6 Band Intensity (Arbitrary Units)
Wild-Type (Col-0)-100
Wild-Type (Col-0)+2500
fls2 mutant-110
fls2 mutant+125
Mutant X-User-defined
Mutant X+User-defined

Note: The intensity values are for illustrative purposes and should be quantified from blot images.

References

Application of flg22 in Screening for Plant Immunity Components: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial flagellin-derived peptide, flg22, is a well-characterized microbe-associated molecular pattern (MAMP) that elicits a robust immune response in a wide range of plants.[1][2][3] This response, known as pattern-triggered immunity (PTI), is initiated by the perception of flg22 by the plasma membrane-localized receptor-like kinase (RLK), FLAGELLIN-SENSING 2 (FLS2).[2][4][5][6] The specific and potent activity of flg22 makes it an invaluable tool for dissecting the plant immune signaling network and for screening for novel components involved in plant defense. This document provides detailed application notes and protocols for utilizing flg22 in genetic and chemical screens to identify new regulators of plant immunity.

The interaction of flg22 with FLS2 triggers a rapid association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the activation of a downstream signaling cascade.[1][4][6] Key early events in this cascade, occurring within minutes, include a burst of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and ion fluxes across the plasma membrane.[4][7] Later responses, which manifest over hours to days, include the induction of defense-related gene expression, callose deposition, and inhibition of seedling growth.[7] These diverse and quantifiable outputs provide a basis for various screening assays.

Signaling Pathway of flg22 Perception and Downstream Events

The perception of flg22 by the FLS2-BAK1 receptor complex initiates a phosphorylation cascade that activates downstream immune responses. Understanding this pathway is crucial for designing and interpreting screening experiments.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_cascade MAPK Cascade (MPK3/6) BAK1->MAPK_cascade Activation RBOHD RBOHD BIK1->RBOHD Activation Ca_influx Ca2+ Influx BIK1->Ca_influx ROS ROS Burst RBOHD->ROS TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: flg22 signaling pathway from perception at the plasma membrane to downstream cellular responses.

Experimental Protocols

Several robust and high-throughput assays have been developed to screen for mutants or chemicals that alter flg22-induced immune responses.

flg22-Induced Seedling Growth Inhibition Assay

This assay is a simple and effective method for large-scale screening of mutants with altered sensitivity to flg22.[8][9][10] It is based on the principle that prolonged exposure to flg22 inhibits plant growth, and this inhibition is dependent on a functional FLS2 signaling pathway.

Experimental Workflow

Caption: Workflow for the flg22-induced seedling growth inhibition assay.

Detailed Protocol

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar and sow on Murashige and Skoog (MS) agar plates.

    • Stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth and Transfer:

    • Grow seedlings vertically for 3-4 days under short-day conditions (e.g., 8 hours light / 16 hours dark) at 22°C.[9]

    • Prepare 48-well plates with 250 µL of liquid MS medium per well.

    • Carefully transfer one seedling into each well.

  • flg22 Treatment:

    • Prepare a stock solution of flg22 peptide (e.g., 1 mM in sterile water) and store at -20°C.

    • Dilute the flg22 stock solution in the liquid MS medium to the desired final concentration (typically ranging from 10 nM to 1 µM).[11][12] A mock treatment with sterile water or an inactive peptide should be included as a control.

    • Add 250 µL of the flg22-containing medium or mock solution to the corresponding wells, resulting in a final volume of 500 µL.

  • Incubation and Data Collection:

    • Seal the plates with a gas-permeable membrane and incubate for 8-12 days under the same growth conditions.[9]

    • After the incubation period, carefully remove the seedlings from the wells, blot them dry on paper towels, and measure their fresh weight using an analytical balance.[9]

  • Data Analysis:

    • Calculate the percent growth inhibition for each treatment relative to the mock-treated control seedlings.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to identify significant differences.

Table 1: Representative Data for flg22-Induced Seedling Growth Inhibition

Genotype/Treatmentflg22 ConcentrationAverage Fresh Weight (mg) ± SEPercent Growth Inhibition
Wild-Type (Col-0)0 nM (Mock)10.5 ± 0.80%
Wild-Type (Col-0)100 nM4.2 ± 0.560%
fls2 mutant0 nM (Mock)10.2 ± 0.70%
fls2 mutant100 nM9.9 ± 0.6~3%
Putative Mutant X0 nM (Mock)10.8 ± 0.90%
Putative Mutant X100 nM8.5 ± 0.7~21%

Note: Data are hypothetical and for illustrative purposes.

flg22-Induced Reactive Oxygen Species (ROS) Burst Assay

The production of ROS is one of the earliest responses to flg22 perception, typically peaking within 10-15 minutes.[13] This assay is highly sensitive and suitable for high-throughput screening in a 96-well plate format. It measures the chemiluminescence produced by the oxidation of luminol in the presence of ROS and horseradish peroxidase (HRP).[14][15][16][17]

Experimental Workflow

Caption: Workflow for the flg22-induced ROS burst assay.

Detailed Protocol

  • Plant Material Preparation:

    • Use fully expanded leaves from 4-5 week old soil-grown plants.[14]

    • Use a 4 mm biopsy punch to obtain leaf discs, avoiding the midvein.[14]

    • Float the leaf discs, adaxial side up, in a petri dish with sterile water and incubate overnight at room temperature in the dark to reduce wounding-induced ROS.[16]

  • Assay Preparation:

    • On the day of the experiment, carefully transfer one leaf disc into each well of a white 96-well luminometer plate.

    • Replace the water with 100 µL of sterile water.

    • Prepare the assay solution containing 100 µM luminol and 20 µg/mL horseradish peroxidase (HRP).[15]

    • Prepare the flg22 elicitor solution at double the desired final concentration (e.g., 200 nM for a 100 nM final concentration).

  • Luminescence Measurement:

    • Using a multi-channel pipette or an automated injector, add 100 µL of the assay solution containing the flg22 elicitor or a mock control to each well.

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for a period of 40-60 minutes.[14][15] The integration time is typically 1000 ms.[14]

  • Data Analysis:

    • The data is typically presented as a time-course of relative luminescence units (RLU).

    • The total RLU over the measurement period or the peak RLU can be used for quantitative comparisons.

    • Always include a mock treatment as a negative control and a wild-type plant as a positive control.

Table 2: Representative Data for flg22-Induced ROS Burst

Genotype/Treatmentflg22 ConcentrationPeak ROS Production (RLU) ± SETime to Peak (minutes)
Wild-Type (Col-0)100 nM15,000 ± 1,20012
fls2 mutant100 nM500 ± 150N/A
Putative Mutant Y100 nM25,000 ± 2,10010
Chemical Inhibitor Z100 nM3,000 ± 400N/A

Note: Data are hypothetical and for illustrative purposes.

Application Notes

  • Screening for Suppressors and Enhancers: The seedling growth inhibition and ROS burst assays can be used to screen mutagenized plant populations (e.g., EMS-mutagenized M2 generation) to identify mutants that are either insensitive (fls2-like) or hypersensitive to flg22.[18] Insensitive mutants may have defects in components required for flg22 signaling, while hypersensitive mutants may have mutations in negative regulators of the pathway.

  • Chemical Genetics: These assays are also amenable to high-throughput screening of chemical libraries to identify compounds that inhibit or enhance flg22-induced responses. Such compounds can be valuable tools for dissecting the signaling pathway and may have potential as novel plant protectants.

  • Specificity of Screening: When a mutant or chemical is identified, it is crucial to test its specificity. For example, a mutant that shows altered responses to flg22 should also be tested with other MAMPs, such as elf18 (the active epitope of bacterial elongation factor Tu), to determine if the defect is specific to the flg22 signaling pathway or affects a more general component of PTI.[18]

  • Quantitative Data Interpretation: The dose-response to flg22 can vary between different assays and plant species.[15] It is important to perform dose-response curves to determine the optimal concentration of flg22 for a particular screen. The timing of the response is also critical, especially for the ROS burst assay, which is transient.[7]

Flg22 is a powerful and versatile tool for the discovery of novel components in plant immunity. The detailed protocols and application notes provided here offer a robust framework for researchers to employ flg22-based screening strategies. By systematically applying these methods, it is possible to uncover new genes, proteins, and chemical compounds that modulate plant defense, ultimately contributing to the development of new strategies for enhancing crop resilience.

References

Application Notes and Protocols for Measuring Ethylene Production in Response to flg22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress. In the context of plant immunity, the perception of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin-derived peptide flg22, triggers a signaling cascade that leads to the production of ethylene. This hormone then acts as a key signaling molecule in activating downstream defense responses. Accurate measurement of flg22-induced ethylene production is therefore essential for dissecting the molecular mechanisms of plant immunity and for screening compounds that may modulate these pathways.

These application notes provide a comprehensive overview and detailed protocols for the measurement of ethylene production in plant tissues, specifically in response to flg22 elicitation. The primary method described is gas chromatography (GC), which is the most accurate and widely used technique for quantifying ethylene.[1][2][3][4][5]

Signaling Pathway: flg22-Induced Ethylene Biosynthesis

The perception of flg22 by the plasma membrane-localized receptor kinase FLAGELLIN-SENSING 2 (FLS2) initiates a phosphorylation cascade.[6][7] This signaling pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as MPK6.[8][9][10] Activated MPK6 then phosphorylates and stabilizes 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) enzymes, which catalyze the rate-limiting step in ethylene biosynthesis: the conversion of S-adenosyl-L-methionine (SAM) to ACC.[8][11] ACC is then converted to ethylene by ACC oxidase (ACO). The entire process, from flg22 perception to ethylene production, can be rapid, with ethylene levels increasing within minutes to hours after elicitation.[8][11]

flg22_ethylene_pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Associates MAPK_cascade MAPK Cascade (MPK6 activation) BAK1->MAPK_cascade Activates ACS ACS MAPK_cascade->ACS Phosphorylates & Stabilizes ACC ACC ACS->ACC Produces ACO ACO Ethylene Ethylene ACO->Ethylene Produces SAM SAM SAM->ACS Substrate ACC->ACO Substrate Defense\nResponses Defense Responses Ethylene->Defense\nResponses

Caption: flg22-induced ethylene biosynthesis pathway.

Experimental Workflow

The general workflow for measuring flg22-induced ethylene production involves preparing the plant material, treating it with flg22, incubating the samples in a sealed container to allow ethylene to accumulate in the headspace, collecting a sample of the headspace gas, and analyzing the ethylene concentration using a gas chromatograph.

experimental_workflow start Start plant_prep Plant Material Preparation (e.g., Arabidopsis seedlings, leaf discs) start->plant_prep treatment flg22 Treatment (incubation in flg22 solution) plant_prep->treatment incubation Headspace Accumulation (sealed vials) treatment->incubation sampling Gas Sampling (gastight syringe) incubation->sampling gc_analysis Gas Chromatography (FID detector) sampling->gc_analysis data_analysis Data Analysis (quantification against standard curve) gc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for ethylene measurement.

Detailed Experimental Protocol

This protocol is adapted for measuring ethylene production in Arabidopsis thaliana seedlings but can be modified for other plant tissues.[2][12][13]

Materials:

  • Arabidopsis thaliana seeds (wild-type and any relevant mutants)

  • Murashige and Skoog (MS) medium

  • Headspace vials (e.g., 4 mL or 22 mL glass vials with PTFE/silicone septa)

  • flg22 peptide stock solution (e.g., 1 mM in sterile water)

  • Sterile water (for control treatment)

  • Gastight syringe (e.g., 1 mL)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., TG-BOND Q+)[13][14]

  • Certified ethylene standard gas for calibration

Procedure:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS medium in sterile petri dishes.

    • Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.

    • Grow seedlings under a long-day photoperiod (16 h light / 8 h dark) at approximately 22°C for 10-14 days.

  • Sample Preparation and Treatment:

    • Carefully transfer a consistent number of seedlings (e.g., 5-10) into each headspace vial containing a small amount of liquid MS medium or sterile water (e.g., 100-200 µL).

    • Prepare the flg22 treatment solution by diluting the stock solution to the desired final concentration (e.g., 1 µM) in the liquid medium within the vials. For control samples, add an equal volume of sterile water.

    • Immediately seal the vials with the septa caps.

  • Ethylene Accumulation:

    • Incubate the sealed vials under light at room temperature for a defined period, typically 2 to 4 hours, to allow for ethylene to accumulate in the headspace.[11] The incubation time can be optimized depending on the expected level of ethylene production.

  • Gas Sampling:

    • After the incubation period, carefully insert a gastight syringe through the septum of the vial and withdraw a 1 mL sample of the headspace gas.

  • Gas Chromatography Analysis:

    • Immediately inject the 1 mL gas sample into the gas chromatograph.

    • The GC conditions should be optimized for ethylene detection. Typical parameters include:

      • Injector temperature: ~150°C

      • Oven temperature: ~70°C (isothermal)

      • Detector (FID) temperature: ~200°C

      • Carrier gas: Helium or Nitrogen

    • The retention time for ethylene will need to be determined using the ethylene standard gas.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the certified ethylene standard gas into the GC.

    • Calculate the concentration of ethylene in the experimental samples by comparing their peak areas to the standard curve.

    • Normalize the ethylene production to the number of seedlings or the fresh weight of the tissue. The results are typically expressed as nL/g/h or pL/seedling/h.

Data Presentation

The quantitative data for flg22-induced ethylene production should be presented in a clear and structured table. This allows for easy comparison between different genotypes or treatments.

GenotypeTreatmentEthylene Production (nL/g FW/h) ± SE
Wild-Type (Col-0)Mock0.5 ± 0.1
Wild-Type (Col-0)flg22 (1 µM)8.2 ± 0.7
fls2 mutantMock0.4 ± 0.1
fls2 mutantflg22 (1 µM)0.6 ± 0.2
mpk6 mutantMock0.5 ± 0.2
mpk6 mutantflg22 (1 µM)2.1 ± 0.4

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions. This hypothetical data illustrates the expected outcome where flg22 induces a strong ethylene response in wild-type plants, which is abolished in the fls2 receptor mutant and significantly reduced in the mpk6 signaling mutant.

Conclusion

The measurement of flg22-induced ethylene production is a fundamental assay in the study of plant immunity. The use of gas chromatography provides a sensitive and reliable method for quantifying this response. The protocols and information provided herein offer a solid foundation for researchers to investigate the role of ethylene in plant-pathogen interactions and to screen for novel compounds that may modulate this important defense signaling pathway.

References

Application Notes and Protocols for Inducing Plant Defense Responses with flg22 in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flagellin, a primary component of bacterial flagella, is a well-characterized Pathogen-Associated Molecular Pattern (PAMP). A conserved 22-amino acid peptide from its N-terminus, flg22, is recognized by the plant receptor kinase FLAGELLIN SENSING 2 (FLS2), initiating PAMP-Triggered Immunity (PTI).[1][2] This response involves a cascade of signaling events, including ion fluxes, the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming, leading to a heightened defense state.[1] Plant cell suspension cultures provide a simplified and controlled system to study these defense responses without the complexities of whole plant tissues. These application notes provide detailed protocols for using flg22 to elicit defense responses in plant cell cultures, targeted at researchers, scientists, and professionals in drug development.

The flg22 Signaling Pathway

The perception of flg22 by FLS2 initiates a signaling cascade that results in various defense responses. The binding of flg22 to FLS2 leads to the recruitment of the co-receptor BAK1, forming an active signaling complex.[1] This complex activates downstream signaling components, including an influx of calcium ions, which in turn activates calcium-dependent protein kinases (CDPKs).[1] These kinases, along with other kinases like BIK1, phosphorylate the NADPH oxidase RBOHD, leading to a rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst.[1][3] Concurrently, MAP kinase cascades are activated, which phosphorylate transcription factors that regulate the expression of defense-related genes.[1]

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 binds FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 recruits BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 RBOHD RBOHD FLS2_BAK1->RBOHD activates Ca_channel Ca²⁺ Channel FLS2_BAK1->Ca_channel activates MAPK_cascade MAPK Cascade FLS2_BAK1->MAPK_cascade activates ROS ROS Burst RBOHD->ROS Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CDPKs CDPKs Ca_influx->CDPKs activates CDPKs->RBOHD phosphorylates TFs Transcription Factors (e.g., WRKYs) CDPKs->TFs phosphorylates MAPK_cascade->TFs phosphorylates Defense_genes Defense Gene Expression TFs->Defense_genes activates

Caption: The flg22 signaling pathway in plant cells.

Experimental Workflow Overview

A typical experiment to assess flg22-induced defense responses in plant cell cultures follows a general workflow. This involves preparing the cell culture, applying the flg22 elicitor, incubating for a specific duration, and then measuring the desired defense response.

experimental_workflow start Start: Prepare Plant Cell Suspension Culture transfer_cells Transfer Aliquots of Cell Culture to Assay Plate start->transfer_cells add_flg22 Add flg22 Elicitor (and controls) transfer_cells->add_flg22 incubate Incubate for a Defined Period add_flg22->incubate measure_response Measure Defense Response incubate->measure_response ros_burst ROS Burst Assay measure_response->ros_burst alkalinization Extracellular Alkalinization measure_response->alkalinization gene_expression Gene Expression Analysis (qRT-PCR) measure_response->gene_expression phytohormones Phytohormone Quantification measure_response->phytohormones end End: Data Analysis ros_burst->end alkalinization->end gene_expression->end phytohormones->end

Caption: General experimental workflow for flg22 treatment.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for flg22-induced defense responses in plant cell cultures, compiled from various studies.

Table 1: flg22 Concentrations and Timing of Responses

Response MeasuredPlant Species (Cell Line)flg22 ConcentrationOnset of ResponsePeak ResponseReference
ROS BurstArabidopsis thaliana (T87)10 µM< 5 minutes10-20 minutes[4]
ROS BurstVitis rupestrisNot specified< 5 minutes~15 minutes[5]
Extracellular AlkalinizationArabidopsis thaliana1 µM~2 minutes10-15 minutes[6]
Extracellular AlkalinizationVitis rupestris1 µM~5 minutes~20 minutes[5]
Defense Gene ExpressionArabidopsis thaliana1 µM30 minutes1-3 hours[7]
Phytohormone Accumulation (SA, JA, ET)Solanum lycopersicum (whole plant)5 µg/mL< 1 hour1-4 hours[8][9]

Table 2: Magnitude of flg22-Induced Responses

Response MeasuredPlant SpeciesMagnitude of ChangeNotesReference
Extracellular AlkalinizationArabidopsis thaliana~0.5 pH unit increaseDose-dependent response[6]
Gene Expression (e.g., WRKY29)Arabidopsis thaliana>100-fold inductionRapid and transient expression[10]
Salicylic Acid (SA) AccumulationSolanum lycopersicum (whole plant)~2-3 fold increaseLocalized response[8]
Jasmonic Acid (JA) AccumulationSolanum lycopersicum (whole plant)~4-5 fold increaseLocalized response[8]
Ethylene (ET) ProductionSolanum lycopersicum (whole plant)~3-4 fold increaseLocalized response[8]

Detailed Experimental Protocols

Protocol 1: Preparation and Treatment of Plant Cell Cultures

This protocol provides a general guideline for maintaining and preparing plant cell suspension cultures for flg22 treatment. Specific media and growth conditions may vary depending on the plant species and cell line.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana T87)

  • Growth medium (e.g., Murashige and Skoog (MS) medium)

  • Sterile flasks

  • Orbital shaker

  • Sterile pipettes

  • flg22 peptide stock solution (e.g., 1 mM in sterile water)

Procedure:

  • Maintain the plant cell suspension culture in the appropriate growth medium under sterile conditions on an orbital shaker (e.g., 130 rpm) in the dark or a defined light/dark cycle.[11]

  • Subculture the cells every 7-10 days. For experiments, use cells that are in the exponential growth phase (typically 3-4 days after subculturing).[4][12]

  • Allow the cell culture to acclimate in the experimental vessel (e.g., 24-well plate) for a period before treatment to reduce mechanical stress.[7]

  • Prepare working solutions of flg22 by diluting the stock solution in the growth medium or a suitable assay buffer.

  • Add the flg22 working solution to the cell culture to achieve the desired final concentration (e.g., 1 µM). For control samples, add an equal volume of the solvent (e.g., sterile water).

  • Incubate the treated cells for the desired time period under the same conditions as the maintenance culture.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS.

Materials:

  • flg22-treated plant cell culture in a white 96-well plate

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • Assay buffer (e.g., MS medium or a salt solution)

  • Luminometer or plate reader with chemiluminescence detection

Procedure:

  • Prepare an assay solution containing luminol (final concentration ~100 µM) and HRP (final concentration ~10 µg/mL) in the assay buffer.

  • Add the assay solution to the wells of the 96-well plate containing the cell culture.

  • Immediately place the plate in the luminometer and begin measuring chemiluminescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

  • The flg22 elicitor can be added just before the first measurement.

  • Plot the relative light units (RLU) over time to visualize the oxidative burst.

Protocol 3: Measurement of Extracellular Alkalinization

This protocol outlines the measurement of changes in the pH of the cell culture medium following flg22 treatment.

Materials:

  • flg22-treated plant cell culture

  • pH meter with a micro-electrode or a plate reader with a pH-sensitive fluorescent dye

  • Stir plate (optional, for suspension)

Procedure:

  • Equilibrate the plant cell suspension culture in a low-buffered medium.

  • Place the pH electrode in the cell suspension. If using a plate reader, add the pH-sensitive dye according to the manufacturer's instructions.

  • Allow the initial pH to stabilize and record the baseline reading.

  • Add flg22 to the desired final concentration and immediately begin recording the pH at regular intervals (e.g., every minute) for 30-60 minutes.[6]

  • Plot the change in pH over time. A transient increase in pH indicates extracellular alkalinization.[6][12]

Protocol 4: Analysis of Defense-Related Gene Expression by qRT-PCR

This protocol describes the quantification of the expression of defense-related genes.

Materials:

  • flg22-treated plant cell culture

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target defense genes (e.g., WRKY29, FRK1) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Harvest the cell culture at different time points after flg22 treatment (e.g., 0, 30, 60, 180 minutes) by filtration and immediately freeze the cells in liquid nitrogen.[4]

  • Extract total RNA from the frozen cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the untreated control.

Logical Relationships of Defense Responses

The defense responses induced by flg22 can be categorized into early and late events, which are interconnected.

defense_responses_relationship cluster_early Early Responses (< 1 hour) cluster_late Late Responses (> 1 hour) ion_fluxes Ion Fluxes (Ca²⁺ influx) alkalinization Extracellular Alkalinization ion_fluxes->alkalinization ros_burst ROS Burst ion_fluxes->ros_burst protein_phos Protein Phosphorylation (MAPKs, CDPKs) ion_fluxes->protein_phos gene_expression Defense Gene Expression ros_burst->gene_expression protein_phos->gene_expression phytohormone Phytohormone Biosynthesis (SA, JA, ET) gene_expression->phytohormone callose Callose Deposition gene_expression->callose phytohormone->gene_expression feedback

Caption: Temporal relationship of flg22-induced defense responses.

References

Troubleshooting & Optimization

Technical Support Center: Flg22-Induced ROS Burst Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the flg22-induced Reactive Oxygen Species (ROS) burst assay.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing a ROS burst after applying flg22 to my plant samples?

A1: The absence of a detectable ROS burst is a common issue that can stem from several factors, ranging from the experimental setup to the biological condition of your plant material. This guide will walk you through a systematic troubleshooting process to identify the potential cause.

Troubleshooting Guide

Step 1: Verify Your Reagents and Solutions

Incorrectly prepared or degraded reagents are a primary cause of assay failure.

  • Flg22 Peptide:

    • Integrity: Has the peptide been stored correctly (typically at -20°C or -80°C)? Has it undergone multiple freeze-thaw cycles? Consider preparing single-use aliquots.

    • Purity and Activity: If possible, verify the activity of your flg22 stock on a control plant line known to respond robustly (e.g., wild-type Arabidopsis Col-0).

    • Concentration: Double-check your dilution calculations. A typical final concentration of flg22 used to elicit a strong ROS burst is 100 nM to 1 µM.[1][2][3]

  • Luminol Solution:

    • Preparation: Luminol can be difficult to dissolve. A common method is to first dissolve it in a small amount of a weak base like 0.2M KOH before diluting it in water.[4] However, high pH in the final assay solution can increase background signal.[4]

    • Storage: Luminol solutions are light-sensitive and should be stored in the dark. Prepare fresh solutions for optimal performance.

  • Horseradish Peroxidase (HRP):

    • Activity: HRP activity can decline over time, especially if not stored properly (typically at 4°C). Using a fresh batch or testing the activity of your current stock is advisable.[4] The amount of HRP can also affect the background signal.[4]

Step 2: Assess Your Plant Material

The physiological state of your plants is critical for a successful experiment.

  • Plant Age and Health:

    • Use healthy, unstressed plants. Plants that are flowering or too old may show diminished responses.[5] Typically, 4- to 6-week-old Arabidopsis plants are used.[5] While flg22-induced marker gene expression and ROS activation can be comparable in juvenile and adult stages, other downstream responses like callose deposition are more pronounced in the adult stage, suggesting developmental modulation of the pathway.[6]

    • Ensure plants have not been recently subjected to other treatments or stresses that might interfere with the flg22 response.

  • Plant Genotype:

    • Positive Control: Always include a wild-type control (e.g., Arabidopsis Col-0) that is known to produce a ROS burst.

    • Negative Control: A mutant in the flg22 receptor, fls2, should be used as a negative control to ensure the observed response is specific to flg22 perception.[3] Mutants in the co-receptor bak1 or the NADPH oxidase rbohD will also show a severely diminished or absent ROS burst.[7]

    • Genetic Background: Be aware that different plant species and even different ecotypes of the same species can exhibit varying sensitivity to flg22.[8]

Step 3: Review Your Experimental Protocol

Procedural errors can lead to a lack of signal.

  • Leaf Disc Preparation:

    • Ensure leaf discs are of a uniform size to minimize variability.[9]

    • The overnight incubation in water in the dark is a crucial step that reduces wound-induced ROS and allows the tissue to acclimate.

  • Assay Plate and Luminometer Settings:

    • Use white 96-well plates to maximize light reflection and signal detection.[5]

    • Ensure your luminometer is set to measure luminescence and that the measurement interval is appropriate (typically every 1-2 minutes) to capture the transient nature of the ROS burst.[10] The peak of the ROS burst usually occurs between 10 and 20 minutes after flg22 addition.[9]

  • Background Measurement: Before adding flg22, measure the background luminescence for 5-10 minutes to ensure a stable baseline.[9] High or unstable background can mask a weak signal.

Step 4: Consider Biological Modulators of the ROS Burst

If the above factors have been ruled out, the absence of a ROS burst may be due to the influence of other biological pathways.

  • Hormonal Crosstalk:

    • Ethylene: An active ethylene signaling pathway is required for a robust flg22-induced ROS burst.[11] Ethylene signaling contributes to maintaining the steady-state levels of the FLS2 receptor.[11][12] Mutants in the ethylene signaling pathway, such as etr1 and ein2, show a diminished oxidative burst.[11]

    • Salicylic Acid (SA): Basal SA levels are required for a full flg22-triggered ROS burst.[13] Pre-treatment with SA can potentiate or enhance the ROS response to flg22.[13] Conversely, SA can also regulate the levels of pattern recognition receptors.[13]

  • Negative Regulation: The flg22 signaling pathway is tightly regulated to prevent excessive and potentially damaging ROS production. Various phosphatases and E3 ligases act as negative regulators.[7] Overexpression of such negative regulators in your system could dampen the ROS burst.

  • Time of Day: Defense responses, including those triggered by flg22, can be influenced by the circadian clock and the time of day the experiment is performed.[12]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a luminol-based ROS burst assay using Arabidopsis leaf discs.

ParameterTypical ValueUnitSource(s)
Flg22 Concentration 10 - 1000nM[1][8][9][10]
Luminol Concentration 100 - 200µM[5][10]
HRP Concentration 10 - 20µg/mL[1][10]
Plant Age 4 - 6weeks[5]
Time to Peak ROS 10 - 22minutes[8][9]
Assay Duration 30 - 60minutes[8][10]

Detailed Experimental Protocol: Luminol-Based ROS Burst Assay

This protocol is adapted from several sources and is intended for use with Arabidopsis leaf discs.[1][5][9][10]

Materials:

  • 4- to 6-week-old healthy Arabidopsis plants

  • Flg22 peptide stock solution (e.g., 1 mM in DMSO)

  • Luminol (e.g., Wako L-012)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich)

  • Deionized water

  • White, flat-bottomed 96-well microplate

  • Biopsy punch (e.g., 4 mm diameter)

  • Petri dishes

  • Luminometer capable of reading 96-well plates

Procedure:

Day 1: Plant Sample Preparation

  • Using a biopsy punch, carefully cut leaf discs from the leaves of 4- to 6-week-old Arabidopsis plants. Avoid the midvein.

  • Transfer one leaf disc into each well of a 96-well plate.

  • Add 100-200 µL of deionized water to each well.

  • Cover the plate with a lid, wrap it in aluminum foil to keep it in the dark, and leave it at room temperature overnight. This step helps to reduce the wound response.

Day 2: Assay Measurement

  • Prepare Assay Solution: Prepare a fresh solution containing luminol and HRP in deionized water. For example, for a final concentration of 100 µM luminol and 10 µg/mL HRP, prepare a solution with these concentrations.

  • Prepare Elicitor Solution: Prepare a 2X working solution of flg22 in deionized water. For a final concentration of 100 nM, this would be a 200 nM solution.

  • Assay Setup:

    • Carefully remove the water from the wells containing the leaf discs without disturbing the tissue.

    • Add 50 µL of the assay solution (luminol + HRP) to each well.

  • Background Measurement:

    • Place the plate in the luminometer.

    • Measure the luminescence for 5-10 minutes to establish a stable baseline.

  • Elicitation and Measurement:

    • Add 50 µL of the 2X flg22 solution to the appropriate wells (for a final 1X concentration). For mock/control wells, add 50 µL of deionized water.

    • Immediately start measuring the luminescence every 1-2 minutes for a total duration of 30-60 minutes.

Data Analysis:

  • Subtract the average background luminescence from your measurements.

  • Plot the relative light units (RLU) over time to visualize the ROS burst kinetics.

  • The area under the curve can also be calculated for a quantitative comparison between samples.

Visualizations

Canonical Flg22-Induced ROS Burst Signaling Pathway

flg22_ROS_pathway cluster_extracellular Apoplast cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 1. Binding BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 BAK1->BIK1 3. Phosphorylation RBOHD RBOHD O2_out O₂⁻ (ROS) RBOHD->O2_out BIK1->RBOHD 4. Phosphorylation & Activation Ca_ion Ca²⁺ Ca_ion->RBOHD Activation ROS_signal Downstream Signaling O2_in O₂ O2_in->RBOHD 5. O₂ Conversion O2_out->ROS_signal

Caption: Canonical signaling pathway of the flg22-induced ROS burst.

Troubleshooting Workflow for Absent ROS Burst

Caption: A systematic workflow for troubleshooting an absent flg22-induced ROS burst.

References

Technical Support Center: Inducing Plant Defense Responses in Arabidopsis thaliana with flg22

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the bacterial peptide epitope flg22 to induce and study plant defense responses in the model organism Arabidopsis thaliana. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of flg22 to use for my experiment?

The optimal concentration of flg22 depends on the specific defense response you are measuring. Different responses have varying sensitivities to flg22. A concentration of 100 nM is often a good starting point as it reliably elicits a strong response across several key assays, including ROS burst and callose deposition.[1][2][3][4][5] For MAPK activation, concentrations as low as 10 nM can be effective. For gene expression studies and experiments requiring a saturating response, concentrations up to 1 µM are frequently used.[6][7][8][9][10][11]

Q2: I am not seeing a robust reactive oxygen species (ROS) burst. What could be the issue?

Several factors can lead to a weak or absent ROS burst. First, ensure your leaf discs are properly acclimated overnight in water.[4] The age of the plants is also crucial; 4-6 week old soil-grown plants are ideal.[4] The sensitivity of your detection equipment and the quality of your luminol and peroxidase reagents are also critical.[1][4] Finally, be aware of receptor desensitization; if the tissue has been previously exposed to flg22, the response may be attenuated.[12]

Q3: My callose staining is inconsistent or I see high background.

Inconsistent callose deposition can be due to variability in flg22 infiltration. Ensure even and gentle infiltration of the leaf tissue.[2] High background can result from chlorophyll autofluorescence. It is essential to completely destain the leaves with an acetic acid/ethanol solution until they are transparent before staining with aniline blue.[2][3]

Q4: The activation of MAP kinases (e.g., MPK3, MPK6) is weak or variable in my Western blots.

MAPK activation is a very rapid and transient response, often peaking within 10-15 minutes of flg22 treatment.[10] Therefore, a precise time course is critical. Mechanical stress from handling can also activate MAPKs, so handle your samples gently. Ensure that your protein extraction method is efficient and that you are loading equal amounts of protein for your Western blot analysis.

Q5: Why are my gene expression results different from published studies?

The transcriptional response to flg22 can be influenced by several factors, including the time of day and light conditions.[8][13] The circadian clock can modulate the expression of flg22-induced genes.[8] For consistency, it is recommended to perform experiments at the same time of day. Additionally, the age of the seedlings or plants and the specific ecotype of Arabidopsis used can also affect gene expression.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with flg22 in Arabidopsis.

Problem Potential Cause(s) Recommended Solution(s)
No or low ROS burst 1. Plant tissue is not healthy or is of an inappropriate age.2. Inefficient delivery of flg22 to the tissue.3. Low sensitivity of the luminol-based assay.4. FLS2 receptor is desensitized from prior exposure.1. Use healthy, 4-6 week old Arabidopsis plants.2. Ensure leaf discs are fully submerged and agitated gently during treatment.3. Check the freshness and concentration of luminol and peroxidase. Use a sensitive luminometer.4. Ensure plants have not been stressed or exposed to pathogens prior to the experiment.
High variability in callose deposition 1. Uneven infiltration of flg22 solution into the leaf.2. Differences in the age of the leaves used.3. Inconsistent destaining of chlorophyll.1. Use a syringe without a needle to gently and evenly infiltrate the entire leaf.2. Use leaves of a similar developmental stage for all replicates.3. Ensure leaves are completely transparent before proceeding with aniline blue staining.[2][3]
Inconsistent MAPK activation 1. Timing of sample collection is not optimal.2. Accidental mechanical stimulation of the plants.3. Inefficient protein extraction or unequal protein loading.1. Perform a time-course experiment (e.g., 0, 5, 10, 15, 30 minutes) to determine the peak activation time.2. Handle seedlings and leaves with care to minimize physical stress.3. Use a robust protein extraction protocol and perform a protein quantification assay (e.g., Bradford) to ensure equal loading.
Unexpected gene expression patterns 1. Experiments performed at different times of the day.2. Light conditions are not consistent between experiments.3. The Arabidopsis ecotype used has a different sensitivity to flg22.1. Standardize the time of day for all flg22 treatments and harvests.[8]2. Maintain consistent light and dark cycles for plant growth and during the experiment.[13]3. Be aware of the genetic background of your Arabidopsis line and compare your results to studies using the same ecotype.

Optimal flg22 Concentrations for Various Defense Responses

The following table summarizes the effective concentrations of flg22 for inducing different defense responses in Arabidopsis thaliana, as reported in the literature.

Defense ResponseEffective flg22 Concentration RangeOptimal/Commonly Used ConcentrationReference(s)
Reactive Oxygen Species (ROS) Burst 1 nM - 10 µM100 nM - 1 µM[1][4][5][14][15]
Callose Deposition 100 nM - 1 µM100 nM or 1 µM[2][3][16][17][18]
MAPK Activation 10 nM - 1 µM10 nM - 1 µM[9][10][19]
Gene Expression 100 nM - 10 µM100 nM or 1 µM[6][7][8][12][20]

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted from standard luminol-based assays.[1][4]

Materials:

  • 4-6 week old Arabidopsis plants

  • 4 mm biopsy punch

  • 96-well white microtiter plate

  • Assay solution: 100 µM luminol, 20 µg/ml horseradish peroxidase (HRP)

  • flg22 stock solution (e.g., 100 µM)

  • Luminometer

Procedure:

  • Excise 4 mm leaf discs from healthy Arabidopsis leaves.

  • Transfer one disc per well into a 96-well white microtiter plate containing 100 µl of sterile water.

  • Incubate the plate overnight in the dark at room temperature to allow the leaf discs to acclimate and reduce wound-induced ROS.

  • The next day, carefully replace the water with 100 µl of the assay solution.

  • Incubate for at least 1 hour.

  • To initiate the measurement, add the desired concentration of flg22 (e.g., 100 nM final concentration).

  • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes.

Callose Deposition Staining

This protocol is for visualizing flg22-induced callose deposits in Arabidopsis leaves.[2][3]

Materials:

  • 5-week-old soil-grown Arabidopsis plants

  • 1 µM flg22 solution

  • Syringe (1 ml, without needle)

  • Destaining solution: 1:3 (v/v) acetic acid/ethanol

  • Staining solution: 150 mM K2HPO4, 0.01% (w/v) aniline blue

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Infiltrate leaves of intact 5-week-old plants with a 1 µM flg22 solution using a needleless syringe. Infiltrate control leaves with water.

  • Incubate the plants for 24 hours under normal growth conditions.

  • Excise the infiltrated leaves and place them in the destaining solution.

  • Incubate overnight or until the leaves are completely transparent.

  • Wash the destained leaves with water.

  • Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.

  • Mount the stained leaves in 50% glycerol on a microscope slide.

  • Visualize callose deposits using a fluorescence microscope with a DAPI filter set (excitation ~370 nm, emission ~509 nm).

MAPK Activation Assay

This protocol describes the detection of activated MAPKs by Western blotting.

Materials:

  • 7-day-old Arabidopsis seedlings grown in liquid ½ MS medium

  • flg22 solution (e.g., 10 nM)

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagents

Procedure:

  • Gently treat 7-day-old liquid-grown seedlings with 10 nM flg22 for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • At each time point, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Quantify the protein concentration of each sample.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then probe with the anti-phospho-p44/42 MAPK primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

Visualizations

flg22_signaling_pathway cluster_responses Downstream Responses flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 associates with BIK1 BIK1 BAK1->BIK1 phosphorylates RBOHD RBOHD BIK1->RBOHD phosphorylates MAPKKK MAPKKK BIK1->MAPKKK activates ROS ROS Burst RBOHD->ROS MKK4_5 MKK4/5 MAPKKK->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 WRKYs WRKY TFs MPK3_6->WRKYs Gene_Expression Defense Gene Expression MPK3_6->Gene_Expression WRKYs->Gene_Expression Callose Callose Deposition

Caption: Simplified flg22 signaling pathway in Arabidopsis.

experimental_workflow start Start: Healthy Arabidopsis Plants treatment flg22 Treatment (e.g., 100 nM) start->treatment incubation Incubation (Time-course) treatment->incubation ros ROS Burst Measurement incubation->ros callose Callose Staining incubation->callose mapk Protein Extraction (for MAPK analysis) incubation->mapk gene RNA Extraction (for gene expression) incubation->gene analysis Data Analysis ros->analysis callose->analysis mapk->analysis gene->analysis

Caption: General experimental workflow for analyzing flg22 responses.

References

Technical Support Center: Impact of Light Conditions on flg22-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the influence of light on flg22-induced gene expression.

Frequently Asked Questions (FAQs)

Q1: Is light required for flg22-induced defense gene expression?

A1: Yes, light is a critical signal for the robust induction of a significant portion of flg22-responsive genes. Studies have shown that approximately 30% of genes strongly induced by flg22 require light for their rapid expression.[1][2][3] The expression of key genes involved in salicylic acid (SA) biosynthesis, such as EDS1, ICS1, and PAL1, is largely dependent on light.[2][3]

Q2: How does the absence of light affect flg22-induced gene expression?

A2: In the absence of light (dark conditions), the induction of many defense-related genes by flg22 is significantly reduced or abolished.[1][2][3] For example, the flg22-induced expression of several transcription factor genes and genes involved in SA biosynthesis is suppressed in the dark.[2][3] Furthermore, flg22-induced accumulation of salicylic acid (SA), a key defense hormone, is lower in the dark compared to light conditions.[1][2]

Q3: What is the role of photosynthesis in light-dependent flg22-induced gene expression?

A3: Photosynthetic electron flow plays a key role in mediating the light-dependent expression of flg22-inducible defense genes.[1][2][3] Inhibition of the photosynthetic electron transport chain has been shown to suppress the light-dependent induction of these genes, suggesting a link between photosynthetic activity and the plant's immune response to flg22.[1][2][3]

Q4: Are there any flg22-induced genes that are independent of light?

A4: Yes, a subset of genes induced by flg22 are not significantly affected by light conditions and are referred to as "flg22-induced light-independent genes".[2][3] For instance, the expression of transcription factor genes WRKY6 and WRKY33 shows a light-independent response to flg22 treatment.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no induction of target defense genes (e.g., PR1, ICS1) by flg22 in the light. 1. Inadequate light intensity or quality. 2. Suboptimal plant health. 3. Incorrect flg22 concentration or application method. 4. Issues with RNA extraction or qRT-PCR. 1. Ensure light intensity is within the optimal range for your plant species (e.g., 80–100 µmol m⁻² s⁻¹ for Arabidopsis thaliana).[2] Verify the spectral output of your light source.2. Use healthy, unstressed plants for experiments. Ensure proper growth conditions (temperature, humidity, nutrients).3. Verify the final concentration of flg22 (e.g., 1 µM for Arabidopsis thaliana seedlings).[2] Ensure uniform application to the plant tissue.4. Check RNA integrity and purity. Run appropriate controls for your qRT-PCR, including no-template controls and a reference gene with stable expression under your experimental conditions.
High variability in gene expression between biological replicates. 1. Inconsistent light exposure across samples. 2. Circadian rhythm effects. 3. Variation in plant age or developmental stage. 1. Ensure all plants receive uniform light exposure. Randomize the position of treatment groups within the growth chamber.2. Standardize the time of day for treatments and harvesting to minimize the influence of the circadian clock on gene expression.[4][5]3. Use plants of the same age and developmental stage for all replicates and treatments.
Unexpected down-regulation of genes in the light after flg22 treatment. 1. A subset of flg22-repressed genes are indeed down-regulated by light. This may not be an error. Whole-transcriptome analyses have revealed that a significant number of flg22-repressed genes are also down-regulated by light.[1][2][3] Analyze your results in the context of published datasets.
Photosynthesis inhibitor treatment does not suppress light-dependent gene induction. 1. Ineffective inhibitor concentration or incubation time. 2. Degradation of the inhibitor. 1. Optimize the inhibitor concentration and pre-incubation time for your specific experimental system. For example, 5 µM DBMIB or 8 µM DCMU for 30 minutes prior to flg22 treatment has been shown to be effective in Arabidopsis seedlings.[2]2. Prepare fresh inhibitor solutions for each experiment.

Data Presentation

Table 1: Effect of Light on flg22-Induced Gene Expression (Fold Change)

GeneFunctionflg22 in Lightflg22 in Dark
EDS1SA Biosynthesis2.84Reduced
ICS1SA Biosynthesis7.78Reduced
PAL1SA Biosynthesis10.67Reduced
ANAC042Transcription Factor2.41Reduced
WRKY46Transcription Factor9.33Reduced
WRKY6Transcription FactorNot markedly decreasedNot markedly decreased
WRKY33Transcription FactorNot markedly decreasedNot markedly decreased
Data is derived from qRT-PCR analysis in Arabidopsis thaliana seedlings treated with 1 µM flg22 for 30 minutes. "Reduced" indicates a statistically significant decrease in expression compared to the light condition.[2][3]

Table 2: Effect of Photosynthesis Inhibitors on flg22-Induced Gene Expression in the Light

GeneTreatmentFold Change vs. flg22 in Light (Control)
EDS1flg22 + DBMIBSignificantly Suppressed
ICS1flg22 + DBMIBSignificantly Suppressed
PAL1flg22 + DBMIBSignificantly Suppressed
ANAC042flg22 + DBMIBSignificantly Suppressed
WRKY46flg22 + DBMIBSignificantly Suppressed
ICS1flg22 + DCMUPartially Suppressed
ANAC042flg22 + DCMUPartially Suppressed
WRKY6flg22 + DBMIBNot Significantly Suppressed
WRKY33flg22 + DBMIBNot Significantly Suppressed
Data is based on qRT-PCR analysis in Arabidopsis thaliana seedlings pre-treated with 5 µM DBMIB or 8 µM DCMU for 30 minutes before a 30-minute treatment with 1 µM flg22 in the light.[2][3]

Experimental Protocols

Protocol 1: Analysis of flg22-Induced Gene Expression in Arabidopsis thaliana under Light and Dark Conditions

1. Plant Growth and Preparation:

  • Grow Arabidopsis thaliana seedlings on 0.5x Murashige and Skoog (MS) medium with 0.8% agar at 22°C under a 16-hour light (80–100 µmol m⁻² s⁻¹)/8-hour dark cycle for two weeks.[2]

  • To acclimate the plants, float 2-week-old seedlings on liquid 0.5x MS medium for 24 hours before treatment.[2]

2. Light and Dark Treatments:

  • For the light treatment group, expose the seedlings to light (80–100 µmol m⁻² s⁻¹) for 4 hours prior to flg22 treatment.[2]

  • For the dark treatment group, place the seedlings in complete darkness for 24 hours prior to flg22 treatment.[2]

3. flg22 Treatment:

  • Prepare a 1 µM solution of flg22 peptide in liquid 0.5x MS medium.

  • Add the flg22 solution to the seedlings and incubate for the desired time point (e.g., 30 minutes) under their respective light or dark conditions.[2]

  • For mock treatment, add an equal volume of the solvent (e.g., water or MS medium) without flg22.

4. RNA Extraction and qRT-PCR:

  • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA using a suitable kit and synthesize cDNA.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes. Use a stably expressed reference gene (e.g., UBQ10) for normalization.[2]

Protocol 2: Investigation of Photosynthesis Involvement using Inhibitors

1. Plant Growth and Preparation:

  • Follow step 1 from Protocol 1.

2. Inhibitor Pre-treatment:

  • Prepare stock solutions of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and 2,5-dibromo-3-methyl-6-isopropyl-benzoquinone (DBMIB).

  • Thirty minutes prior to flg22 treatment, add the inhibitor to the liquid medium to a final concentration of 8 µM for DCMU or 5 µM for DBMIB.[2]

  • Incubate the seedlings with the inhibitor under light conditions (80–100 µmol m⁻² s⁻¹).[2]

3. flg22 Treatment:

  • While the seedlings are still in the inhibitor-containing medium, add flg22 to a final concentration of 1 µM.

  • Incubate for the desired time point (e.g., 30 minutes) under light conditions.[2]

4. RNA Extraction and qRT-PCR:

  • Follow step 4 from Protocol 1.

Visualizations

flg22_light_signaling flg22 flg22 FLS2 FLS2/BAK1 (Receptor Complex) flg22->FLS2 MAPK_Cascade MAPK Cascade FLS2->MAPK_Cascade Light Light Photosynthesis Photosynthesis (Electron Transport Chain) Light->Photosynthesis Retrograde_Signal Chloroplast Retrograde Signal (e.g., ROS, Redox) Photosynthesis->Retrograde_Signal modulates WRKY_TFs WRKY TFs Retrograde_Signal->WRKY_TFs activates MAPK_Cascade->WRKY_TFs Gene_Expression Light-Dependent Defense Gene Expression (e.g., ICS1, PAL1) WRKY_TFs->Gene_Expression SA_Biosynthesis Salicylic Acid Biosynthesis Gene_Expression->SA_Biosynthesis PTI PAMP-Triggered Immunity (PTI) SA_Biosynthesis->PTI

Caption: Simplified signaling pathway of light-dependent flg22-induced immunity.

experimental_workflow cluster_prep Plant Preparation cluster_treatments Treatments cluster_analysis Analysis Grow Grow Arabidopsis seedlings (2 weeks) Float Float seedlings in liquid MS (24 hours) Grow->Float Light_acclimate Light Acclimation (4 hours) Float->Light_acclimate Dark_acclimate Dark Acclimation (24 hours) Float->Dark_acclimate Inhibitor Add Photosynthesis Inhibitor (30 mins, Light only) Light_acclimate->Inhibitor flg22_treat Add flg22 (1 µM) (e.g., 30 mins) Light_acclimate->flg22_treat Dark_acclimate->flg22_treat Inhibitor->flg22_treat Harvest Harvest & Freeze Tissue flg22_treat->Harvest RNA_extract RNA Extraction Harvest->RNA_extract qRT_PCR cDNA Synthesis & qRT-PCR RNA_extract->qRT_PCR Data_analysis Data Analysis qRT_PCR->Data_analysis

Caption: Experimental workflow for analyzing light's impact on flg22-induced gene expression.

References

Technical Support Center: Overcoming Variability in flg22-Induced Seedling Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of variability in flg22-induced seedling growth inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the flg22-induced seedling growth inhibition assay?

A1: The flg22-induced seedling growth inhibition assay is based on a well-established plant immune response. The synthetic 22-amino acid peptide flg22, derived from bacterial flagellin, acts as a potent Microbe-Associated Molecular Pattern (MAMP).[1][2] In many plant species, flg22 is recognized by the cell surface receptor FLAGELLIN SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3][4][5] This recognition triggers Pattern-Triggered Immunity (PTI), a basal defense response that involves a trade-off between growth and defense.[2][6] The prolonged activation of PTI by flg22 leads to a measurable inhibition of seedling growth, which is typically quantified by measuring fresh weight or root length.[6]

Q2: Which plant species and ecotypes are suitable for this assay?

A2: Arabidopsis thaliana is the most commonly used plant model for this assay. However, it is crucial to select the correct ecotype. The Columbia (Col-0) and Landsberg erecta (La-er) ecotypes are sensitive to flg22 and show a robust growth inhibition response.[7] In contrast, the Wassilewskija (Ws-0) ecotype is insensitive to flg22 because it lacks a functional FLS2 receptor, making it a useful negative control.[7][8] The assay can also be adapted for other plant species, but sensitivity to flg22 must be empirically determined.

Q3: What are the typical concentrations of flg22 used in this assay?

A3: The concentration of flg22 required to induce a growth inhibition response is dose-dependent.[6] Half-maximal growth reduction in Arabidopsis thaliana Col-0 is typically observed at concentrations around 100 nM.[6][8] However, concentrations ranging from 10 nM to 10 µM have been reported in the literature to elicit various downstream responses.[2][3][8][9][10] It is recommended to perform a dose-response curve to determine the optimal flg22 concentration for your specific experimental conditions.

Q4: How long should the flg22 treatment be?

A4: The flg22-induced seedling growth inhibition assay is a long-term response. Seedlings are typically grown for a period of 5 to 7 days on standard medium before being transferred to a medium containing flg22.[6] The subsequent incubation with flg22 generally lasts for another 7 to 14 days to allow for measurable differences in growth to occur.[2][6]

Troubleshooting Guide

Problem 1: No growth inhibition observed in response to flg22.

Possible Cause Suggested Solution
Incorrect Arabidopsis ecotype Ensure you are using a flg22-sensitive ecotype like Col-0 or La-er. The Ws-0 ecotype is insensitive and can be used as a negative control.[7][8]
Inactive flg22 peptide Verify the quality and activity of your flg22 peptide stock. If possible, test its ability to elicit a rapid response, such as a reactive oxygen species (ROS) burst, in a separate assay.
Insufficient flg22 concentration Perform a dose-response experiment to determine the optimal concentration for your specific conditions. A concentration of around 100 nM is a good starting point for half-maximal inhibition in Col-0.[6][8]
Suboptimal growth conditions Ensure that light and temperature conditions are optimal and consistent for seedling growth. Deviations can affect the plant's ability to respond to flg22.[11][12]

Problem 2: High variability between replicates.

Possible Cause Suggested Solution
Inconsistent seedling age or size at the start of treatment Synchronize seed germination and select seedlings of a uniform size and developmental stage for the assay.
Uneven flg22 distribution in the media Ensure that the flg22 peptide is thoroughly mixed into the liquid or solid media before dispensing.
Positional effects in the growth chamber or plate Randomize the placement of your experimental plates or containers within the growth chamber to minimize the impact of micro-environmental variations.
Inconsistent environmental conditions Maintain stable and uniform light intensity and temperature across all experimental units. Fluctuations in these conditions can significantly impact plant growth and stress responses.[11][12][13]
Wounding during seedling transfer Handle seedlings carefully during transfer to the treatment medium to avoid physical damage, which can induce its own stress responses and confound the results.

Quantitative Data Summary

Table 1: Reported flg22 Concentrations and Their Effects in Arabidopsis thaliana

Flg22 ConcentrationObserved EffectPlant MaterialReference
10 nM - 100 nMSeedling growth inhibitionCol-0 seedlings[8]
~100 nMHalf-maximal growth reductionCol-0 seedlings[6]
100 nMInduction of FLARE genesLer cell culture[3]
500 nMPA production in seedlingsCol-0 seedlings[9]
1 µMROS burstCol-0 seedlings[9]
1 µMInduction of defense genesCol-0 seedlings[14]
2.5 µMSeedling growth inhibitionWs-0 expressing FLS2[10]
10 µMSeedling growth inhibitionCol-0 seedlings[2]
10 µMFLS2-FLS2 complex increaseCol-0 seedlings[10]

Experimental Protocols

Protocol 1: flg22-Induced Seedling Growth Inhibition Assay in Arabidopsis thaliana
  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds (e.g., Col-0) in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes at room temperature.[14]

    • Remove the ethanol and add 1 mL of 50% bleach (2.63% sodium hypochlorite solution) and incubate for 5 minutes.[14]

    • Wash the seeds 5-6 times with sterile water.[14]

    • Resuspend the seeds in 0.12% sterile phytagar and store at 4°C in the dark for 2-5 days for stratification.[14]

  • Seedling Germination and Growth:

    • Dispense 11-15 sterilized and stratified seeds into each well of a 12-well plate containing 1 mL of liquid Murashige and Skoog (MS) medium supplemented with 1% sucrose.

    • Alternatively, seeds can be plated on solid MS medium in petri dishes.

    • Grow the seedlings for 5-7 days under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • flg22 Treatment:

    • Prepare a fresh stock solution of flg22 in sterile water.

    • For liquid culture, carefully replace the growth medium with fresh MS medium containing the desired concentration of flg22 (and a mock control without flg22).

    • For solid culture, transfer seedlings of uniform size to fresh MS plates containing the desired concentration of flg22.

    • Incubate the seedlings for an additional 7-14 days under the same controlled growth conditions.

  • Data Collection and Analysis:

    • After the treatment period, carefully remove the seedlings from the medium.

    • Gently blot the seedlings dry on a paper towel.

    • Measure the fresh weight of individual seedlings or pools of seedlings.

    • Calculate the average fresh weight and standard deviation for each treatment.

    • The percentage of growth inhibition can be calculated as: [1 - (fresh weight with flg22 / fresh weight of mock)] * 100.

Visualizations

flg22_signaling_pathway cluster_receptor Plasma Membrane flg22 flg22 FLS2 FLS2 flg22->FLS2 binds Receptor_Complex Receptor Complex (FLS2-BAK1) FLS2->Receptor_Complex BAK1 BAK1 BAK1->Receptor_Complex BIK1 BIK1 MAPK_Cascade MAPK Cascade BIK1->MAPK_Cascade activates ROS_Burst ROS Burst BIK1->ROS_Burst activates Receptor_Complex->BIK1 activates Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming leads to Growth_Inhibition Seedling Growth Inhibition ROS_Burst->Growth_Inhibition contributes to Transcriptional_Reprogramming->Growth_Inhibition results in

Caption: flg22 Signaling Pathway Leading to Growth Inhibition.

experimental_workflow start Start sterilize Seed Sterilization start->sterilize stratify Stratification (4°C, 2-5 days) sterilize->stratify germinate Germination & Growth (5-7 days) stratify->germinate transfer Transfer to Treatment Media (Mock vs. flg22) germinate->transfer incubate Incubation (7-14 days) transfer->incubate measure Measure Fresh Weight incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental Workflow for Seedling Growth Inhibition Assay.

References

Technical Support Center: The Effect of Plant Age and Developmental Stage on flg22 Responsiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in flg22 responsiveness related to plant age and developmental stage.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing a weaker flg22 response in very young seedlings compared to older ones?

Answer: This is a well-documented phenomenon known as the ontogeny of plant innate immunity. Very young seedlings, particularly in the first few days after germination, exhibit attenuated responses to flg22. This is primarily due to lower expression levels of the flg22 receptor, FLAGELLIN-SENSING 2 (FLS2). The expression of the FLS2 gene is actively suppressed in early development, leading to reduced receptor availability at the cell surface and consequently, a dampened downstream signaling cascade, including MAPK activation and defense gene expression.[1][2]

This suppression is part of a developmental trade-off, prioritizing growth and development over defense in the earliest, most vulnerable stages. As the seedling matures over several days, FLS2 expression increases, leading to a more robust immune response.[1]

Quantitative Data Summary: FLS2 Expression and MAPK Activation in Seedlings

Plant AgeRelative FLS2 Expression Level (Normalized to GAPC)flg22-induced MAPK Activation
2-day-old SeedlingsLowerWeaker/Delayed
6-day-old SeedlingsSignificantly HigherStronger/Faster

(Data compiled from Zou, et al., 2018)[1]

Troubleshooting Tips:

  • Experimental Timing: If your experiment requires a strong flg22 response, consider using seedlings that are at least 5-7 days old.

  • Positive Controls: When working with very young seedlings, include older plants (e.g., 7-day-old seedlings or mature plants) as a positive control to ensure your flg22 solution and detection methods are effective.

  • Receptor Expression Analysis: If you consistently observe weak responses, verify FLS2 transcript levels via qRT-PCR in your specific plant stage and conditions.

Signaling Pathway: Regulation of FLS2 Expression in Early Seedling Development

This diagram illustrates the molecular mechanism controlling the suppression of FLS2 transcription in young seedlings. The microRNA miR172b targets the transcripts of TOE1 and TOE2 transcription factors for degradation. In very young seedlings, miR172b levels are low, leading to high levels of TOE1/TOE2 proteins, which bind to the FLS2 promoter and repress its expression. As the seedling ages, miR172b levels rise, reducing TOE1/TOE2 levels and allowing for increased FLS2 transcription.[2]

FLS2_Regulation cluster_seedling Seedling Development cluster_molecular Molecular Regulation Young_Seedling Young Seedling (e.g., 2-day-old) miR172b miR172b Young_Seedling->miR172b Low Level Older_Seedling Older Seedling (e.g., 6-day-old) Older_Seedling->miR172b High Level TOE1_2 TOE1/TOE2 TFs miR172b->TOE1_2 Represses FLS2_promoter FLS2 Promoter TOE1_2->FLS2_promoter Binds & Represses FLS2_gene FLS2 Gene Transcription FLS2_promoter->FLS2_gene Controls FLS2_receptor FLS2 Receptor FLS2_gene->FLS2_receptor Leads to Immunity Flg22-mediated Immunity FLS2_receptor->Immunity

Caption: miR172b-TOE1/2 pathway controlling FLS2 expression.
FAQ 2: Are all flg22-induced immune responses equally suppressed in younger plants?

Answer: No, research indicates that different downstream responses to flg22 perception can be distinctly regulated by plant age. While responses like the expression of marker genes (e.g., FRK1) and the production of reactive oxygen species (ROS) can be comparable in juvenile and adult leaves, other crucial defense outputs, such as flg22-induced callose deposition, are significantly more pronounced in the adult stage.[3] This suggests that while the initial perception and signaling through MAPK cascades may be functional, specific downstream branches of the immune response are strengthened as the plant matures.

Quantitative Data Summary: Age-Dependent flg22 Responses in Arabidopsis

Immune ResponseJuvenile LeavesAdult Leaves
FRK1 Gene Expression (flg22-induced)ComparableComparable
ROS Burst (flg22-induced)ComparableComparable
Callose Deposition (flg22-induced)Weakened / LowerStronger / Higher
Resistance to P. syringae (flg22 pre-treatment)Less effectiveMore effective

(Data compiled from Zhang, et al., 2024)[3]

Troubleshooting Tips:

  • Assay Selection: If your research focuses on cell wall reinforcement, be aware that results from juvenile plants may not fully represent the plant's mature defense capacity.

  • Multi-faceted Analysis: Do not rely on a single readout (e.g., only ROS burst or only gene expression). Measure multiple downstream responses to get a complete picture of the immune status at a given developmental stage.

Experimental Workflow: Measuring flg22-Induced Callose Deposition

This workflow outlines the key steps for quantifying callose deposits, a common measure of cell wall reinforcement in response to PAMPs.

Callose_Workflow start Grow plants to desired developmental stage (e.g., juvenile vs. adult) infiltrate Infiltrate leaves with 1 µM flg22 or mock solution (e.g., water) start->infiltrate incubate Incubate plants for 12-24 hours infiltrate->incubate harvest Harvest and de-stain leaves in an ethanol series incubate->harvest stain Stain callose deposits with Aniline Blue solution harvest->stain visualize Visualize callose deposits using UV epifluorescence microscopy stain->visualize quantify Quantify deposits per unit area using image analysis software (e.g., ImageJ) visualize->quantify end Compare results between age groups and treatments quantify->end

Caption: Workflow for callose deposition assay.
FAQ 3: My flg22 re-elicitation experiment gives no response to the second treatment. Is this normal?

Answer: Yes, this is an expected outcome and a common point of confusion. The FLS2 receptor undergoes ligand-induced endocytosis and degradation following the initial perception of flg22. This process removes the receptor from the plasma membrane, rendering the cell temporarily insensitive to subsequent flg22 treatment.[4] The recovery of responsiveness, or "resensitization," depends on the de novo synthesis of new FLS2 protein. This recovery process can take several hours. If the second elicitation is performed too soon after the first (e.g., within 1-2 hours), there will be insufficient FLS2 at the cell surface to perceive the flg22 and initiate a new signaling cascade.[4]

Troubleshooting Tips:

  • Recovery Time: Allow for a sufficient refractory period between elicitations. Based on published studies, a period of >2 hours is often required to begin observing a partial recovery of the response, with longer times leading to a stronger secondary response.[4]

  • Inhibitor Controls: Use a protein synthesis inhibitor like cycloheximide (CHX) as a negative control. Treating cells with CHX after the first elicitation should prevent the recovery of flg22 responsiveness, confirming that new protein synthesis is required.[4]

  • Monitor FLS2 Levels: If possible, perform immunoblotting for FLS2 protein levels at different time points after the initial elicitation to directly correlate receptor abundance with the observed signaling output (e.g., ROS burst).

Logical Relationship: FLS2 Dynamics and Cellular Responsiveness

This diagram illustrates the cycle of FLS2 perception, degradation, and re-synthesis that governs a cell's ability to respond to repeated flg22 stimuli.

FLS2_Dynamics cluster_membrane Plasma Membrane cluster_cell Cellular Processes FLS2_surface FLS2 Receptor at Plasma Membrane Responsive Cell is Responsive to flg22 FLS2_surface->Responsive Enables Degradation FLS2 Endocytosis & Degradation (t = 30-60 min) FLS2_surface->Degradation Triggers Elicitation1 First flg22 Elicitation (Time = 0) Elicitation1->FLS2_surface Binds to Insensitive Cell is Temporarily Insensitive Degradation->Insensitive Leads to Synthesis De Novo Synthesis of FLS2 (t > 2 hours) Insensitive->Synthesis Overcome by Synthesis->FLS2_surface Replenishes Elicitation2 Second flg22 Elicitation Elicitation2->FLS2_surface

Caption: Cycle of FLS2 degradation and resensitization.

Key Experimental Protocols

Protocol 1: flg22-Induced Reactive Oxygen Species (ROS) Burst Assay

This protocol is used to measure the rapid production of ROS in leaf tissue following flg22 elicitation, a key indicator of PAMP-triggered immunity (PTI).[5][6]

Materials:

  • Plant leaves from desired developmental stages

  • 4-mm biopsy punch

  • 96-well white opaque microplate

  • Luminol (stock solution in DMSO)

  • Horseradish peroxidase (HRP) (stock solution in water)

  • flg22 peptide (stock solution in water)

  • Assay buffer: Water

  • Plate-reading luminometer

Methodology:

  • Leaf Disc Preparation: Use the biopsy punch to collect leaf discs from the leaves of plants at different developmental stages. Avoid the midvein.

  • Incubation: Float the leaf discs, adaxial side up, in a petri dish with sterile water and incubate overnight at room temperature in the dark. This reduces wounding-related ROS production.

  • Assay Preparation: On the day of the assay, transfer one leaf disc into each well of a 96-well white plate containing 100 µL of water.

  • Reagent Addition: Add 100 µL of the assay solution to each well. The final assay solution (in a 200 µL volume) should contain 100 µM Luminol and 20 µg/mL HRP.

  • Background Measurement: Place the plate in the luminometer and measure luminescence for 10-15 minutes to establish a stable baseline.

  • Elicitation: Add 10 µL of flg22 solution to achieve the desired final concentration (e.g., 100 nM). For mock controls, add 10 µL of water.

  • Data Acquisition: Immediately begin measuring luminescence every 1-2 minutes for a period of 45-60 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time. Key parameters to compare between age groups are the peak intensity of the burst and the time to reach the peak.[5]

Protocol 2: flg22-Induced Seedling Growth Inhibition Assay

This assay quantifies the trade-off between growth and immunity, as PTI activation typically leads to growth inhibition.[1]

Materials:

  • Arabidopsis seeds

  • ½ MS medium plates with 1% sucrose

  • flg22 peptide

  • Sterile water

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Sterilization and Plating: Surface-sterilize seeds and plate them on ½ MS agar plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark).

  • Treatment: After a set number of days (e.g., 1, 3, or 5 days post-germination), transfer seedlings of uniform size to new ½ MS plates containing a final concentration of 1 µM flg22 or a water control.

  • Growth: Return the plates to the growth chamber and allow the seedlings to grow for an additional 5-7 days.

  • Measurement: Carefully remove the seedlings and lay them flat. Measure the fresh weight of individual seedlings or the length of the primary root. A digital scanner and software like ImageJ can be used for high-throughput root length measurement.

  • Data Analysis: Calculate the percentage of growth inhibition by comparing the average weight or root length of flg22-treated seedlings to the mock-treated controls for each age group. The formula is: [1 - (mean flg22 / mean mock)] * 100%.

References

Why are my plants not responding to flg22 treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues with plant responses to flg22 treatment.

Frequently Asked Questions (FAQs)

Q1: What is flg22 and why is it used in plant research?

A1: Flg22 is a synthetic 22-amino acid peptide that represents the most conserved domain of bacterial flagellin.[1] It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by plants and is widely used to elicit and study the plant's innate immune response, also known as Pattern-Triggered Immunity (PTI).[2][3]

Q2: How do plants detect flg22?

A2: Plants detect flg22 using a cell surface receptor called FLAGELLIN-SENSING 2 (FLS2), which is a leucine-rich repeat receptor kinase (LRR-RK).[4][5] Upon binding flg22, FLS2 forms a complex with a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), which is essential for initiating the downstream signaling cascade.[6][7]

Q3: What are the typical downstream responses to flg22 treatment?

A3: A successful flg22 treatment triggers a series of rapid and delayed responses. Very early responses (1-5 minutes) include a burst of reactive oxygen species (ROS), ion fluxes across the plasma membrane, and the activation of mitogen-activated protein kinases (MAPKs).[8][9] Later responses (hours to days) involve transcriptional changes, the production of defense-related hormones like salicylic acid (SA) and ethylene, callose deposition at the cell wall, and inhibition of seedling growth.[9][10][11]

Q4: What is the recommended concentration of flg22 for experiments?

A4: The optimal concentration of flg22 varies depending on the specific assay and plant species. However, a general range is between 100 pM and 10 µM.[3] For many standard assays in Arabidopsis thaliana, such as ROS burst and gene expression analysis, a concentration of 100 nM to 1 µM is commonly used.[1][12] It's important to note that high concentrations (e.g., >1 µM) can lead to receptor degradation and desensitization of the tissue.[8]

Troubleshooting Guide: Why are my plants not responding to flg22 treatment?

If you are observing a weak or absent response to flg22, systematically check the following potential causes, from the simplest to the most complex.

Category 1: Reagent and Preparation Issues

Problem: The flg22 peptide may be inactive or degraded.

  • Solution:

    • Check Storage: Flg22 peptide should be stored at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.

    • Proper Solubilization: Dissolve the peptide in sterile, deionized water or a suitable buffer like PBS (pH 7.2).[2][3] Note that peptides can adhere to plastic or glass surfaces, especially at low concentrations. To prevent loss, consider using a carrier solution like 0.05M NaCl with 0.1 mg/mL hydrolyzed casein for dilutions below 10 µg/mL.[3]

    • Confirm Activity: Test your flg22 stock on a reliable positive control, such as wild-type Arabidopsis thaliana Col-0 seedlings, which are known to be responsive.[13]

    • Risk of Contamination: In rare cases, commercial peptide preparations can be contaminated. If you suspect issues with a specific batch, testing a new batch from a different supplier may be necessary.[14]

Category 2: Plant Material and Genotype Issues

Problem: The plants may be genetically incapable of responding.

  • Solution:

    • Confirm Genotype: Ensure you are using a plant species and ecotype known to be responsive to flg22. For example, the Ws-0 ecotype of Arabidopsis is a natural fls2 mutant and does not respond to flg22.[13]

    • Check for Mutations: Your plant line may have a mutation in a key component of the signaling pathway.

      • fls2 mutants: Lack the primary receptor and will not respond.[4][10]

      • bak1 mutants: Lack the essential co-receptor and will show a significantly reduced or absent response.[7][8]

    • Verify your Control: Always include a wild-type control that has been shown to respond robustly in your experimental system. Genetic drift between different lab isolates of the same wild-type ecotype (e.g., Col-0) can sometimes lead to variations in response.[15]

Category 3: Experimental Conditions and Assay-Specific Problems

Problem: The experimental setup is preventing a detectable response.

  • Solution:

    • Plant Age and Tissue Type: The responsiveness to flg22 can vary with plant age and the tissue being assayed. For example, in roots, the response is strongest in the elongation zone.[16] Ensure you are using tissues at an appropriate developmental stage.

    • Light and Circadian Rhythm: Plant immune responses can be influenced by light and the time of day. Some flg22-induced defense genes show light-dependent expression.[12][17] Try to maintain consistent light conditions and timing for your experiments.

    • Receptor Desensitization: Pre-treatment with flg22 can lead to the internalization and degradation of the FLS2 receptor, rendering the tissue temporarily insensitive to subsequent treatments.[8][18] If your experiment involves multiple treatments, consider the time required for the plant to resynthesize the receptor (typically several hours).

    • Assay Sensitivity: Ensure your detection method is sensitive enough. For example, a ROS burst is a very rapid and transient event, peaking within minutes.[9] Missing this window will result in a negative reading. For gene expression, select appropriate marker genes (e.g., WRKY29, FRK1) and time points (e.g., 30-60 minutes).[1]

Quantitative Data Summary

Table 1: Typical flg22 Concentrations for Various Assays in Arabidopsis thaliana

AssayTypical Concentration RangeReference
Seedling Growth Inhibition100 nM - 10 µM[2][11]
ROS Burst100 nM - 1 µM[8]
MAPK Activation100 nM - 1 µM[8]
Gene Expression (qRT-PCR)100 nM - 1 µM[1][12]
Callose Deposition1 µM[10]

Table 2: Timeline of Key Responses to flg22 Treatment in Arabidopsis thaliana

ResponseTime to Onset / PeakReference
FLS2-BAK1 Complex FormationSeconds[8]
ROS Burst1 - 5 minutes (peak at ~10-12 min)[8][9]
MAPK Activation1 - 5 minutes[9]
Ethylene Production~30 minutes[9]
Gene Expression Changes30 - 60 minutes[1][19]
FLS2 Receptor Degradation~60 minutes[8]
Callose DepositionHours[9]
Seedling Growth InhibitionDays[11]

Experimental Protocols

Protocol 1: ROS Burst Assay in Leaf Discs
  • Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana plants.

  • Preparation: With a biopsy punch, cut leaf discs (4 mm diameter) and float them, abaxial side down, in a 96-well white plate containing 100 µL of sterile water. Let them acclimate overnight in the dark.

  • Assay Solution: Prepare the assay solution containing 20 µg/mL horseradish peroxidase (HRP) and 100 µM L-012 (luminol analogue).

  • Treatment: On the day of the experiment, carefully remove the water from the wells and replace it with 100 µL of the assay solution.

  • Elicitation: To start the measurement, add 100 µL of the assay solution containing 2x the final concentration of flg22 (e.g., 200 nM for a final concentration of 100 nM). Use water or a mock solution for control wells.

  • Measurement: Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60-90 minutes. The ROS burst is typically a sharp peak within the first 20 minutes.

Protocol 2: Seedling Growth Inhibition Assay
  • Plant Material: Sterilize Arabidopsis thaliana seeds and germinate them on sterile MS medium in a 24-well plate (1 seedling per well). Grow for 5 days under standard light/dark cycles.

  • Treatment: Prepare MS liquid medium containing different concentrations of flg22 (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Incubation: Carefully transfer the 5-day-old seedlings into the wells containing the flg22 solutions.

  • Growth: Return the plates to the growth chamber and incubate for 7-10 days.

  • Measurement: After the incubation period, carefully remove the seedlings, blot them dry, and measure their fresh weight. Calculate the percentage of growth inhibition relative to the mock-treated control seedlings.

Visualizations

Signaling Pathway

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 BIK1_inactive BIK1 FLS2->BIK1_inactive phosphorylate BAK1->BIK1_inactive phosphorylate BIK1_active BIK1-P BIK1_inactive->BIK1_active RBOHD_inactive RBOHD RBOHD_active RBOHD-P RBOHD_inactive->RBOHD_active BIK1_active->RBOHD_inactive phosphorylates MAPKKK MAPKKK BIK1_active->MAPKKK initiates cascade ROS ROS Burst RBOHD_active->ROS MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P TFs TFs MAPK->TFs P Gene_Exp Gene Expression TFs->Gene_Exp activation Callose Callose Deposition

Caption: Simplified flg22 signaling pathway in Arabidopsis.

Experimental Workflow

experimental_workflow start Start Experiment prep_plant Prepare Plant Material (e.g., leaf discs, seedlings) start->prep_plant prep_flg22 Prepare flg22 Stock and Dilutions start->prep_flg22 acclimate Acclimate Plant Material (e.g., overnight in water) prep_plant->acclimate treatment Apply flg22 Treatment (include mock control) prep_flg22->treatment acclimate->treatment incubation Incubate for Specific Time (minutes to days) treatment->incubation measurement Measure Response (ROS, Gene Expression, etc.) incubation->measurement analysis Analyze Data (compare treatment to control) measurement->analysis end End analysis->end

Caption: General experimental workflow for flg22 treatment.

Troubleshooting Logic

troubleshooting_flow decision decision issue issue start No response to flg22 check_controls Is the wild-type positive control working? start->check_controls check_reagent Is the flg22 reagent active? check_controls->check_reagent No check_genotype Is the plant genotype known to be responsive? check_controls->check_genotype Yes check_assay Is the assay timed and calibrated correctly? check_reagent->check_assay Yes issue_reagent Issue: Inactive Reagent - Check storage/prep - Test new aliquot/batch check_reagent->issue_reagent No check_genotype->check_assay Yes issue_plant Issue: Non-responsive Plant - Verify genotype (fls2, bak1) - Check ecotype check_genotype->issue_plant No issue_assay Issue: Assay Conditions - Optimize timing/concentration - Check light/temp conditions check_assay->issue_assay No success Problem Identified issue_reagent->success issue_plant->success issue_assay->success

Caption: Troubleshooting decision tree for flg22 experiments.

References

The effect of different solvents on Flagellin 22 stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flagellin 22 (flg22), focusing on the critical aspect of solvent selection and its impact on peptide stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized flg22?

A1: For initial reconstitution, sterile, deionized water is the most common and recommended solvent.[1] Many suppliers also indicate solubility in phosphate-buffered saline (PBS) at pH 7.2.[2] For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) is frequently used.

Q2: How should I store my flg22 stock solutions?

A2: Lyophilized flg22 is stable for years when stored at -20°C.[2] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5] Store aliquots at -20°C or for long-term storage, at -80°C.[3] For solutions, storage at 4°C is generally suitable for short periods (up to a week), but freezing is optimal for longer preservation.[3][6]

Q3: Can I use organic solvents like DMSO or methanol for my flg22 experiments?

A3: Yes, organic solvents such as DMSO and methanol are used in flg22 experiments, often to solubilize other compounds being tested alongside flg22. However, it is crucial to be aware that these solvents can modulate the biological activity of flg22.[7][8] It is recommended to always include a solvent control in your experiments to assess any effects of the solvent itself on the biological system.

Q4: I am not seeing the expected biological response with my flg22. What are some common causes?

A4: Several factors could contribute to a lack of response. These include:

  • Peptide Degradation: Improper storage, multiple freeze-thaw cycles, or contamination can lead to flg22 degradation.

  • Incorrect Concentration: Ensure accurate dilution of your stock solution. Peptides can adhere to plastic surfaces, so proper mixing is essential.

  • Solvent Effects: The solvent used may interfere with the flg22-receptor interaction or the downstream signaling pathway.

  • Cell/Tissue Health: The responsiveness of your biological system (e.g., plant leaf discs, cell cultures) is critical. Ensure they are healthy and not stressed before treatment.

Q5: How can I assess the stability of my flg22 solution?

A5: The stability of flg22 can be assessed by monitoring its biological activity over time using bioassays like the ROS burst assay or MAPK phosphorylation assay. For a more direct and quantitative assessment of the intact peptide, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be employed to separate and quantify flg22 and its potential degradation products.[9][10][11][12][13][14][15] Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the peptide in different solvents, providing insights into its conformational stability.[16][17][18][19][20]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or no flg22 activity Peptide degradation due to improper storage or handling.Prepare fresh aliquots from a new lyophilized stock. Avoid repeated freeze-thaw cycles.[3][4][5] Store at -20°C or -80°C.[3]
Inaccurate peptide concentration.Verify calculations and ensure thorough mixing during dilution. Consider peptide adsorption to labware.
Solvent interference.Run a solvent-only control. Test a range of solvent concentrations to determine the optimal, non-interfering level.[8]
Compromised biological material.Use healthy, non-stressed plant material or cells for assays.
High background in bioassays Contamination of reagents or water.Use sterile, high-purity water and reagents. Autoclave solutions where appropriate.
Solvent-induced stress response.Lower the concentration of the organic solvent used. Perform a dose-response curve for the solvent alone.
Inconsistent results between experiments Variability in solvent preparation.Prepare fresh solvent dilutions for each experiment. Ensure consistent final solvent concentrations across all samples.
Differences in experimental conditions.Standardize all experimental parameters, including incubation times, temperature, and light conditions.
Peptide aggregation.Visually inspect the solution for precipitation. Sonication may help in dissolving aggregates. Consider using a different solvent if aggregation persists.[21][22][23][24]

Data on Solvent Effects on this compound Activity

The choice of solvent can significantly influence the biological activity of flg22. Below is a summary of reported effects of different solvents on flg22-induced responses.

Solvent Concentration Assay Observed Effect Reference
Water -ROS Burst, MAPK Phosphorylation, Ion LeakageStandard solvent for eliciting strong biological responses.[7][8]
DMSO 0.01% - 1%Ion LeakageNo significant effect on flg22-induced ion leakage.[8]
10%Ion LeakageSignificantly increased ion leakage, suggesting a synergistic or stress-inducing effect at high concentrations.[8]
0.01% - 10%Peroxidase ActivityNo significant effect on flg22-induced peroxidase activity.[8]
Methanol 0.01% - 1%Ion LeakageNo significant effect on flg22-induced ion leakage.[8]
10%Ion LeakageSignificantly increased ion leakage.[8]
0.01% - 1%Peroxidase ActivityNo significant effect on flg22-induced peroxidase activity.[8]
10%Peroxidase ActivitySignificantly reduced flg22-induced peroxidase activity, suggesting inhibition.[8]
3%ROS BurstProlonged and enhanced flg22-induced ROS burst at later time points.[7]
3%MAPK PhosphorylationAltered kinetics and amplitude of flg22-induced MAPK phosphorylation.[7]
Ethanol 3%ROS BurstProlonged and enhanced flg22-induced ROS burst at later time points.[7]

Experimental Protocols

Flg22-Induced Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS in plant leaf tissue upon flg22 elicitation using a luminol-based chemiluminescence assay.

Materials:

  • Plant leaf tissue (e.g., Arabidopsis thaliana)

  • flg22 stock solution (e.g., 1 mM in sterile water)

  • Luminol (e.g., 5 mM stock in DMSO)

  • Horseradish Peroxidase (HRP) (e.g., 1 mg/mL in water)

  • Sterile, deionized water

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves and float them adaxial side up in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • On the day of the experiment, transfer each leaf disc to a well of a 96-well plate containing 100 µL of sterile water.

  • Prepare the elicitation solution containing luminol, HRP, and flg22. For a final volume of 200 µL per well, a typical final concentration is 100 µM luminol, 10 µg/mL HRP, and 100 nM flg22.

  • To start the assay, add 100 µL of the 2x concentrated elicitation solution to each well.

  • Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2 minutes for 60-90 minutes).

Flg22-Induced Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay

This protocol assesses the activation of MAPKs in response to flg22 treatment via Western blotting using a phospho-specific antibody.

Materials:

  • Plant seedlings or leaf discs

  • flg22 stock solution

  • Liquid nitrogen

  • Protein extraction buffer (e.g., containing Tris-HCl, glycerol, SDS, DTT)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat plant material (e.g., 10-day-old seedlings or leaf discs floated overnight in water) with the desired concentration of flg22 (e.g., 100 nM) for a specific time course (e.g., 0, 5, 15, 30 minutes).

  • At each time point, flash-freeze the samples in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

  • Boil the samples and then centrifuge to pellet debris.

  • Separate the proteins from the supernatant by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with the primary antibody that specifically recognizes the phosphorylated form of the target MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

flg22_signaling_pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Gene_Expression Defense Gene Expression MAPK->Gene_Expression ROS ROS Burst RBOHD->ROS

Caption: Simplified flg22 signaling pathway in plants.

ros_burst_workflow start Start: Prepare Leaf Discs overnight Float in water overnight start->overnight transfer Transfer to 96-well plate overnight->transfer add_reagents Add elicitation solution to wells transfer->add_reagents prepare_reagents Prepare elicitation solution (Luminol, HRP, flg22) prepare_reagents->add_reagents measure Measure luminescence in luminometer add_reagents->measure analyze Analyze ROS burst kinetics measure->analyze

Caption: Experimental workflow for the ROS burst assay.

mapk_workflow start Start: Treat plant material with flg22 freeze Flash-freeze in liquid nitrogen start->freeze extract Grind and extract protein freeze->extract sds_page Separate proteins by SDS-PAGE extract->sds_page transfer Transfer to membrane (Western Blot) sds_page->transfer antibody Incubate with primary and secondary antibodies transfer->antibody detect Detect chemiluminescence antibody->detect analyze Analyze MAPK phosphorylation detect->analyze

Caption: Experimental workflow for the MAPK phosphorylation assay.

References

Technical Support Center: flg22 Application & Wounding Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the confounding effects of wounding when studying plant responses to the bacterial elicitor, flg22.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize the wounding response when applying flg22?

A1: Both mechanical wounding and flg22 perception trigger overlapping downstream signaling pathways in plants. These shared responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming of defense-related genes.[1][2] If the wounding caused by the application method is not minimized or properly controlled for, it becomes difficult to distinguish the specific responses to flg22 from the general stress responses to mechanical damage, potentially leading to misinterpretation of experimental results.

Q2: What are the common physiological and molecular markers of a wounding response?

A2: Common markers of a wounding response include:

  • Reactive Oxygen Species (ROS) Burst: A rapid increase in ROS production at the site of injury.[3][4]

  • MAPK Activation: Phosphorylation and activation of specific MAP kinases, such as MPK1, MPK2, and MPK7, which are strongly activated by wounding.[2][5]

  • Jasmonic Acid (JA) Biosynthesis and Signaling: Wounding is a potent inducer of the JA pathway.

  • Gene Expression: Upregulation of wound-responsive genes (e.g., VSP1, VSP2, THI2.1).

  • Callose Deposition: Formation of callose plugs at the wound site to seal off damage.[6][7][8]

Q3: How does the flg22-induced signaling pathway overlap with the wounding pathway?

A3: The flg22 peptide is recognized by the FLS2 receptor, initiating a signaling cascade that shares components with the wounding response. Both stimuli can lead to an increase in cytosolic Ca2+, ROS production, and the activation of MAPK cascades.[1] However, the specific kinases and downstream targets can differ. For instance, flg22 strongly activates MPK3 and MPK6, while wounding more strongly activates MPK1, MPK2, and MPK7.[5][9][10] Understanding these nuances is key to dissecting the two responses.

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// Edges flg22 -> FLS2 [color="#4285F4"]; Wounding -> DAMPs [color="#EA4335"]; FLS2 -> ROS_flg22 [color="#4285F4"]; FLS2 -> MAPK_flg22 [color="#4285F4"]; DAMPs -> ROS_Wound [color="#EA4335"]; DAMPs -> MAPK_Wound [color="#EA4335"]; MAPK_flg22 -> PTI [color="#34A853"]; ROS_flg22 -> PTI [color="#34A853"]; MAPK_Wound -> Wound_Response [color="#34A853"]; ROS_Wound -> Wound_Response [color="#34A853"]; }

Figure 1. Overlapping signaling pathways of flg22 and wounding.

Troubleshooting Guides: Minimizing Wounding by Application Method

This section provides detailed protocols and troubleshooting for common flg22 application methods, with a focus on minimizing the wounding response.

Method 1: Syringe Infiltration

Syringe infiltration is a common method for delivering flg22 directly to the leaf apoplast. However, the pressure from the syringe can cause significant mechanical stress.

Experimental Protocol:

  • Plant Growth: Grow healthy, turgid plants (e.g., Arabidopsis thaliana) for 4-5 weeks under optimal conditions. Stressed plants can have altered responses.

  • Solution Preparation: Prepare flg22 solution in sterile water or a buffer (e.g., 10 mM MgCl₂). A typical concentration range is 100 nM to 1 µM.

  • Infiltration:

    • Use a 1 mL needleless syringe.

    • Gently press the syringe tip against the abaxial (underside) of the leaf while supporting the adaxial (top) side with a gloved finger.[11]

    • Slowly and steadily apply pressure to the plunger until the solution infiltrates a small area of the leaf.[11] Avoid rapid injection, which can cause excessive tissue damage.

    • Infiltrate a defined area, and for comparative studies, use leaves of a similar developmental stage.

  • Control: In a separate set of plants or on a different leaf of the same plant, infiltrate with the same volume of sterile water or buffer without flg22. This is a crucial control to assess the wounding response from the infiltration itself.[12]

  • Sampling: Collect tissue from the infiltrated area at desired time points for analysis.

Troubleshooting:

IssuePossible CauseSolution
High background in wounding-marker genes in controls Excessive pressure during infiltration.Apply gentle, consistent pressure. Practice the technique to achieve reproducible infiltration with minimal force.
Inconsistent infiltration area.Mark a consistent area on each leaf to be infiltrated.
Necrosis at the infiltration site High concentration of flg22 or buffer components.Optimize the flg22 concentration. Ensure the buffer is at a physiological pH.
Rough handling of the leaf.Support the leaf gently and avoid pinching or tearing the tissue.
Variable results between replicates Differences in plant age or health.Use plants of the same age and developmental stage, grown under identical conditions.
Inconsistent infiltration technique.Ensure the same researcher performs all infiltrations for a given experiment to maintain consistency.
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// Edges start -> prepare [color="#5F6368"]; prepare -> infiltrate_flg22 [color="#5F6368"]; prepare -> infiltrate_control [color="#5F6368"]; infiltrate_flg22 -> incubate [color="#5F6368"]; infiltrate_control -> incubate [color="#5F6368"]; incubate -> sample [color="#5F6368"]; sample -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }

Figure 2. Workflow for syringe infiltration with wounding control.

Method 2: Vacuum Infiltration

Vacuum infiltration allows for the uniform application of flg22 to whole leaves or seedlings but can also induce a wounding response.

Experimental Protocol:

  • Plant Preparation: Use whole seedlings or detached leaves. For whole plants, cover the soil with plastic wrap to prevent it from falling out.[13]

  • Solution Preparation: Prepare the flg22 solution and a corresponding control solution. The addition of a surfactant like Silwet L-77 (0.01-0.02%) can aid in infiltration.[13]

  • Infiltration:

    • Submerge the plant material in the solution within a vacuum chamber.

    • Apply a vacuum (e.g., 400 mm Hg) for a short duration (e.g., 5 minutes).[14] The appearance of bubbles on the leaf surface indicates air is being removed.[13]

    • Slowly release the vacuum to allow the solution to enter the apoplast.[13] Rapid release can cause tissue damage.

  • Post-Infiltration: Gently remove the plants, blot excess liquid, and place them in a humid environment to recover.

  • Control: Perform a parallel vacuum infiltration with the control solution.

Troubleshooting:

IssuePossible CauseSolution
Tissue appears water-logged or translucent Vacuum was held for too long or was too strong.Optimize the vacuum pressure and duration for your specific plant species and tissue type.
Incomplete infiltration Insufficient vacuum or duration.Gradually increase the vacuum pressure or time. Ensure the plant material is fully submerged.
High surface tension of the solution.Add a surfactant like Silwet L-77 to the infiltration buffer.[13]
High plant-to-plant variability Inconsistent submergence or position in the vacuum chamber.Ensure all plant material is treated as uniformly as possible.
Method 3: Floating Leaf Disc Assay

This method is designed to reduce the initial wounding response from cutting the leaf discs.

Experimental Protocol:

  • Leaf Disc Preparation: Use a cork borer or hole punch to create uniform leaf discs from healthy leaves. Avoid major veins.

  • Recovery from Wounding: Float the leaf discs on sterile water or a buffer overnight in the light. This allows the initial wounding response from cutting to subside.

  • flg22 Treatment: Replace the water/buffer with the flg22 solution or control solution.

  • Incubation: Incubate for the desired time period.

  • Analysis: Collect the leaf discs for analysis. This method is well-suited for ROS burst assays.[4][15]

Troubleshooting:

IssuePossible CauseSolution
Discs sink during recovery Leaf tissue is unhealthy or damaged.Use healthy, turgid leaves. Handle the discs gently during preparation.
Low flg22 response Inefficient uptake of flg22.Ensure the abaxial side of the leaf disc is in contact with the solution.
flg22 degradation.Use freshly prepared flg22 solutions.
High background in controls after recovery Contamination of the recovery solution.Use sterile water/buffer and sterile containers.
Method 4: Non-Invasive Application (Droplet or Brushing)

These methods are the least invasive but may result in a less uniform and potentially weaker response.

Experimental Protocol:

  • Droplet Application:

    • Apply a small droplet (e.g., 10-20 µL) of the flg22 or control solution to the adaxial or abaxial surface of the leaf.[16][17]

    • The inclusion of a surfactant can help the droplet spread.

  • Brushing Application:

    • Use a soft paintbrush to gently apply the flg22 or control solution to the leaf surface.[18] This avoids focused pressure points.

  • Incubation: Place the plants in a high-humidity environment to prevent the droplets from evaporating quickly.

  • Sampling: Collect the entire leaf or the treated area for analysis.

Troubleshooting:

IssuePossible CauseSolution
No or weak response Poor uptake through the cuticle.Apply to the abaxial (underside) of the leaf where stomata are more numerous. A gentle brushing may slightly abrade the cuticle, but this introduces a minor wounding component.
Droplet evaporation.Maintain high humidity during the experiment.
Highly variable results Inconsistent application area or volume.Carefully control the droplet volume and application site.

Data Presentation: Quantitative Comparison of Responses

The following tables summarize expected quantitative differences in key defense markers between a wounding response and a specific flg22 response.

Table 1: Relative Gene Expression Fold Change (Hypothetical Data)

Gene MarkerFunctionWounding (Control Infiltration)flg22 InfiltrationNon-Invasive flg22
WRKY29 flg22-responsive transcription factorLowHighModerate
FRK1 flg22-induced kinaseLowHighModerate
VSP2 Wound-responsive vegetative storage proteinHighLowVery Low
JAZ1 Jasmonate signaling repressorHighLowVery Low

Data are presented as hypothetical fold changes relative to an untreated control at an early time point (e.g., 1-3 hours post-treatment). Actual values will vary with experimental conditions.

Table 2: Comparison of Early Defense Responses

ResponseWoundingflg22Key Differences
ROS Burst Rapid and localized to the wound siteRapid and more diffuse in the treated areaThe spatial distribution and kinetics can differ. Wounding often causes a more prolonged ROS burst.
MAPK Activation Strong activation of MPK1/2/7, weaker activation of MPK3/6Strong activation of MPK3/6, weaker activation of other MAPKsThe specific MAPK cascade activated is a key differentiator.[2][5]
Callose Deposition Primarily at the site of physical damageMore broadly distributed papillae in response to the elicitorThe pattern of callose deposition can distinguish between a localized wound seal and a broader immune response.[6][8]
digraph "Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes question1 [label="Is uniform delivery to the apoplast critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; question2 [label="Is minimizing all mechanical stress the top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; infiltration [label="Use Syringe or Vacuum Infiltration\n(with appropriate wounding controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; floating_disc [label="Use Floating Leaf Disc Assay\n(allows for recovery from cutting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; non_invasive [label="Use Droplet or Brushing Application\n(least invasive, potentially less uniform)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges question1 -> infiltration [label="Yes", color="#5F6368"]; question1 -> question2 [label="No", color="#5F6368"]; question2 -> non_invasive [label="Yes", color="#5F6368"]; question2 -> floating_disc [label="No, but want to reduce\ninitial wounding", color="#5F6368"]; }

Figure 3. Decision tree for selecting an flg22 application method.

References

Technical Support Center: flg22 Stability and Activity in Plant Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for flg22 degradation and loss of activity in plant growth media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing flg22 peptides?

A1: Lyophilized flg22 peptide should be stored at -20°C or -80°C in a desiccated, dark environment.[1][2] Under these conditions, the peptide can be stable for several years.[1][3] For peptides containing amino acids prone to oxidation (like Cys, Met, or Trp, which are not in flg22) or those that are hygroscopic (containing Asp, Glu, Lys, Arg, or His), storage under anaerobic conditions or in a desiccator is recommended.[1]

To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the lyophilized peptide into single-use amounts before storage.[1]

Q2: How should I prepare and store flg22 solutions?

A2: Before opening the vial, allow the lyophilized peptide to warm to room temperature to prevent condensation.[1][3] Dissolve the peptide in sterile, deionized water or a sterile buffer (e.g., PBS, Tris at pH 7).[3] For peptides that are difficult to dissolve, a small amount of DMSO can be used initially, followed by the addition of aqueous buffer.[3]

Peptide solutions have a much shorter shelf-life than lyophilized powder.[1] If storage in solution is necessary, use a sterile buffer at a pH of 5-6, divide the solution into aliquots, and store at -20°C.[1] Avoid repeated freeze-thaw cycles of these solutions.[1][3]

Q3: Can flg22 be degraded in my plant growth medium?

A3: Yes, there is a potential for flg22 degradation. Plants can secrete proteases into the apoplast and the surrounding growth medium.[4][5] Specifically, subtilases such as SBT5.2 have been shown to cleave and inactivate flg22 in the apoplast of Arabidopsis.[1][4] This enzymatic degradation can reduce the effective concentration of flg22 over time in your experiment.

Q4: Should I autoclave or filter-sterilize my flg22 solution?

Q5: I'm observing a weaker-than-expected response to flg22. Could the peptide be lost due to adsorption to my labware?

A5: Yes, this is a significant issue. Peptides, including flg22, have a tendency to adsorb to the surfaces of plastic and glass tubes, pipette tips, and microplates, especially at low concentrations (below 10 µg/mL).[6][7] This can lead to a substantial loss of the peptide from your working solution and result in inaccurate concentrations.[3] To mitigate this, it is recommended to use low-protein-binding labware.[3] Alternatively, adding a carrier protein like Bovine Serum Albumin (BSA) or hydrolyzed casein (at ~0.1 mg/mL) to your dilution buffer can help prevent surface adhesion.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response to flg22 Treatment

If you observe high variability between replicates or a complete lack of response in assays like ROS burst or seedling growth inhibition, consider the following potential causes and solutions.

Troubleshooting Decision Tree

Troubleshooting start Inconsistent or No Response to flg22 check_peptide Is the flg22 stock solution properly prepared and stored? start->check_peptide handling_yes handling_yes check_peptide->handling_yes Yes peptide_no Remake stock from lyophilized powder. Aliquot and store at -80°C. Use sterile, low-binding tubes. check_peptide->peptide_no No check_handling Are you using appropriate handling techniques? media_yes media_yes check_handling->media_yes Yes handling_no Use low-binding labware. Pre-rinse tips. Add carrier protein (e.g., BSA) to dilute solutions. check_handling->handling_no No check_media Could flg22 be degrading in the experimental medium? plant_yes plant_yes check_media->plant_yes Yes media_no Prepare flg22 solution fresh before each experiment. Consider a time-course experiment to test stability. Filter-sterilize, do not autoclave. check_media->media_no No check_plant Is the plant material responsive? end_solve Problem Likely Solved check_plant->end_solve Yes plant_no Use a positive control plant line (e.g., Col-0 for Arabidopsis). Check for known insensitive ecotypes. Ensure plants are healthy and at the correct developmental stage. check_plant->plant_no No handling_yes->check_handling peptide_no->end_solve media_yes->check_media handling_no->end_solve plant_yes->check_plant media_no->end_solve plant_no->end_solve

Caption: Troubleshooting inconsistent or absent flg22 responses.

Potential Cause Recommended Action
Peptide Degradation Prepare flg22 solutions fresh for each experiment from a frozen stock. Avoid storing diluted flg22 solutions for extended periods, even at 4°C.
Peptide Adsorption Use low-protein-binding microplates and pipette tips. When preparing dilute solutions, consider adding 0.1 mg/mL BSA or hydrolyzed casein to the buffer to prevent loss of flg22 to surfaces.[6][7]
Incorrect pH of Medium The detection of ROS is pH-sensitive. Ensure the final pH of your assay medium is optimal for the detection method (e.g., pH ~7-8 for L-012-based chemiluminescence).[2] Buffers like MES can lower the pH and reduce the signal.[2]
Contaminated Peptide If you suspect contamination, obtain a new batch of flg22 from a reputable supplier. A previous study found that some commercial peptide preparations can be contaminated with flg22, leading to false positives in other assays.[6][8]
Plant Ecotype Insensitivity Ensure the plant ecotype you are using is responsive to flg22. For example, the Ws-0 ecotype of Arabidopsis thaliana is known to be insensitive.[9] Always include a known responsive ecotype (like Col-0) as a positive control.
Improper Sterilization Always filter-sterilize flg22 solutions. Do not autoclave, as this can degrade the peptide.

Experimental Protocols

Protocol 1: Testing for flg22 Degradation in Your Experimental System

This workflow helps determine if your plant growth medium or secreted plant factors are causing a loss of flg22 activity over time.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Bioassay prep_media Prepare flg22 in your experimental medium (e.g., liquid MS) to the final working concentration. incubate_media Incubate the flg22-medium mixture under your experimental conditions (light, temp). Take aliquots at T=0, 2, 6, 12, 24 hours. prep_media->incubate_media prep_control Prepare a control flg22 solution in sterile water or buffer. assay Use the collected aliquots to elicit a response in a fresh batch of responsive plant tissue (e.g., leaf discs for ROS burst). prep_control->assay incubate_media->assay incubate_plant Optional: Co-incubate flg22-medium with your plant material (e.g., cell culture, seedlings). Collect the medium at the same time points. incubate_plant->assay compare Compare the response intensity for each time point against the T=0 sample and the water/buffer control. assay->compare result Reduced activity over time indicates degradation or loss. compare->result

Caption: Workflow to test for time-dependent loss of flg22 activity.

Methodology:

  • Preparation: Prepare a solution of flg22 at your typical working concentration in the exact plant growth medium you use for your experiments (e.g., liquid MS medium). As a control, prepare a parallel solution in sterile water.

  • Conditioning (Optional): To test for degradation by secreted plant factors, add your plant material (seedlings, cell culture) to the flg22-containing medium.

  • Incubation: Place the solutions under your standard experimental conditions (light, temperature).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, and 24 hours), remove an aliquot of the flg22-containing medium. If you included plant material, filter the medium to remove cells. Immediately freeze the aliquots at -80°C until you are ready for the bioassay.

  • Bioassay: Use a standard, rapid bioassay like the ROS burst assay with fresh, responsive plant tissue (e.g., Arabidopsis Col-0 leaf discs). Elicit the ROS burst using the aliquots collected at each time point.

  • Analysis: Compare the intensity of the ROS burst elicited by the medium from each time point. A significant decrease in the response over time indicates that the flg22 in your medium is being degraded or inactivated.

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay

This is a common assay to measure the early plant immune response to flg22.

Methodology:

  • Plant Material: Use leaf discs from 4-5 week-old healthy plants. Punch out discs using a biopsy punch, avoiding the mid-vein.

  • Recovery: Float the leaf discs, adaxial side up, in a 96-well white plate containing sterile water. Incubate overnight at room temperature to allow the wounding response from cutting to subside.

  • Assay Preparation: The next day, carefully remove the water. Prepare the assay solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Elicitation: To each well, add the assay solution containing your flg22 treatment (or the aliquots from the degradation experiment). A typical final concentration for flg22 is 100 nM.

  • Measurement: Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-60 minutes. The ROS burst typically peaks between 10-20 minutes after elicitation.

flg22 Signaling Pathway

The perception of flg22 by the FLS2 receptor initiates a signaling cascade that leads to the activation of plant defenses.

FLS2_Signaling cluster_mapk MAPK Cascade cluster_ros ROS Production flg22 flg22 FLS2_BAK1 FLS2-BAK1 Complex flg22->FLS2_BAK1 Binding BIK1 BIK1 Phosphorylation FLS2_BAK1->BIK1 Trans-phosphorylation MAPKKK MAPKKK BIK1->MAPKKK RBOHD RBOHD Activation BIK1->RBOHD MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK PTI PTI Responses (Gene Expression, Stomatal Closure) MAPK->PTI ROS ROS Burst RBOHD->ROS ROS->PTI

Caption: Simplified flg22-FLS2 signaling pathway in plants.

References

Technical Support Center: Influence of Temperature on Flg22 Response Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the influence of temperature on the kinetics of the flg22 response in plants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for inducing a strong flg22 response?

A1: Based on current research, Pattern-Triggered Immunity (PTI) responses induced by flg22 are preferentially activated at moderately elevated ambient temperatures, typically between 23°C and 32°C.[1][2] The optimal temperature for the activation of PTI marker genes like WRKY29 and FRK1 by flg22 is approximately 28°C.[1][2] Responses are often stronger and faster at this temperature compared to lower temperatures such as 16°C.[1]

Q2: How does temperature affect the early signaling events after flg22 perception?

A2: Temperature significantly impacts early flg22 signaling. At elevated temperatures (around 28°C), the activation of MAP kinases (MAPKs) and the phosphorylation of the receptor-like cytoplasmic kinase BIK1 occur faster and more strongly than at lower temperatures (e.g., 16°C).[1] However, very high temperatures, such as a short heat stress at 42°C, can almost completely block the transient flg22-induced Reactive Oxygen Species (ROS) production.[3]

Q3: Does elevated temperature always enhance the flg22 response?

A3: No, the effect of temperature is not linear. While moderately elevated temperatures (23-32°C) tend to enhance PTI responses, higher temperatures can be detrimental.[1][2] For instance, a pre-treatment at 28°C has been shown to impair the flg22-induced cytosolic Ca2+ influx, which is correlated with a reduction in the abundance of the FLS2 receptor.[4] Furthermore, short-term heat stress at temperatures like 37°C or 42°C can severely decrease or block flg22-induced ROS production.[3]

Q4: What is the molecular basis for the temperature-dependent regulation of the flg22 response?

A4: The temperature sensitivity of the flg22 response appears to be multi-faceted. One key factor is the abundance of the FLS2 receptor. Studies have shown that moderately elevated temperatures (e.g., 28°C) can lead to a reduction in FLS2 protein levels, which in turn compromises downstream signaling.[4] This effect might be linked to changes in membrane fluidity.[4] Additionally, temperature can influence the activity of downstream signaling components like MAPKs and BIK1.[1]

Troubleshooting Guides

Issue 1: No or weak flg22-induced response (e.g., ROS burst, gene expression) at the expected optimal temperature (28°C).

Possible Cause Troubleshooting Step
Suboptimal flg22 concentration Verify the concentration and integrity of your flg22 peptide. A typical concentration for elicitation is 100 nM to 1 µM.[1][5]
Reduced FLS2 receptor abundance Prolonged incubation at elevated temperatures (e.g., 24 hours at 28°C) can decrease FLS2 levels.[4] Consider a shorter pre-incubation time at the target temperature before flg22 treatment (e.g., 15 minutes).[1]
Issues with plant material Ensure your plants are healthy and at an appropriate developmental stage. For seedling assays, 10-day-old seedlings are commonly used.[1] For leaf disc assays, use leaves from 4-week-old plants.[3]
Incorrect assay timing The kinetics of the response are crucial. For example, ROS bursts are rapid and transient, often peaking within 10-20 minutes.[3] MAPK activation can be detected as early as 5-10 minutes post-treatment.[1] Gene expression analysis should be timed according to the specific gene of interest (e.g., 3 hours for WRKY29).[1]

Issue 2: High variability in results between experimental replicates at different temperatures.

Possible Cause Troubleshooting Step
Inconsistent temperature control Ensure precise and stable temperature control throughout the experiment, including the pre-treatment and treatment periods. Use calibrated incubators or water baths.
Variability in plant material Use plants of the same age and developmental stage, grown under identical conditions. Biological replicates should be true replicates from different plants.
Edge effects in multi-well plates When using multi-well plates for ROS assays, be aware of potential edge effects. Randomize the position of your treatments and controls across the plate.
Daytime-dependent responses The flg22-induced oxidative burst can be influenced by the time of day.[6][7] Standardize the time of day when you perform your experiments to minimize circadian-related variability.

Quantitative Data Summary

Table 1: Effect of Temperature on Flg22-Induced Gene Expression

GeneTemperatureFold Change/ActivationPlant MaterialDuration of Treatment
WRKY2916°CReduced activationArabidopsis leaves/protoplasts3 hours
WRKY2923°C - 32°CPreferentially activatedArabidopsis leaves/protoplasts3 hours
WRKY2928°COptimal activationArabidopsis leaves/protoplasts3 hours
FRK116°CDramatically reduced activationArabidopsis protoplasts3 hours
FRK123°C - 32°CPreferentially activatedArabidopsis protoplasts3 hours
FRK128°COptimal activationArabidopsis protoplasts3 hours
ICS128°C (pre-treatment)Reduced expressionArabidopsis seedlings1, 3, 6 hours
EDS128°C (pre-treatment)Reduced expressionArabidopsis seedlings1, 3, 6 hours

Data compiled from[1][4].

Table 2: Effect of Temperature on Flg22-Induced ROS Production

TemperatureDuration of Pre-treatmentEffect on ROS Production
28°C360 minutesDecreased to 65% of control
32°C360 minutesDecreased to 14% of control
37°C120 minutesSeverely decreased
42°C45 minutesAlmost completely blocked

Data compiled from[3].

Experimental Protocols

Protocol 1: Flg22-Induced MAPK Activation Assay at Different Temperatures

  • Plant Material: Grow Arabidopsis thaliana wild-type (e.g., Col-0) seedlings on MS medium for 10 days.

  • Temperature Pre-treatment: Transfer seedlings to liquid MS medium and pre-incubate at the desired temperatures (e.g., 16°C, 23°C, 28°C) for 15 minutes.[1]

  • Flg22 Treatment: Add flg22 to a final concentration of 100 nM. Use water as a negative control.[1]

  • Time Course: Collect samples at various time points after flg22 addition (e.g., 0, 5, 10, 15, 30 minutes).

  • Protein Extraction: Immediately freeze the collected seedlings in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer.

  • Western Blot Analysis: Separate equal amounts of total protein by SDS-PAGE. Transfer to a PVDF membrane. Detect activated MAPKs (MPK3, MPK4, MPK6) using an antibody that recognizes the dually phosphorylated TEY motif (e.g., anti-p44/42 MAPK or α-pERK antibody).[1][8] Use Coomassie Brilliant Blue staining of the Rubisco large subunit as a loading control.[1]

Protocol 2: Flg22-Induced ROS Burst Assay with Temperature Variation

  • Plant Material: Use leaf discs from 4-week-old Arabidopsis thaliana plants.

  • Temperature Pre-treatment: Incubate leaf discs in water in a multi-well plate at different temperatures (e.g., 22°C, 28°C, 32°C, 37°C, 42°C) for the specified duration (e.g., 45 minutes for 42°C, up to 360 minutes for lower temperatures).[3]

  • Assay Solution: Replace the water with a solution containing luminol and horseradish peroxidase.

  • Flg22 Elicitation: Add flg22 to a final concentration of 100 nM.

  • Luminescence Measurement: Immediately measure luminescence using a plate reader over a time course (e.g., 45-60 minutes).[3][9]

Visualizations

flg22_signaling_pathway cluster_temperature Ambient Temperature cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Temperature Temperature FLS2 FLS2 Temperature->FLS2 influences abundance pBIK1 BIK1-P Temperature->pBIK1 enhances (23-32°C) pMAPK MPK3/6-P Temperature->pMAPK enhances (23-32°C) ROS_Burst ROS Burst Temperature->ROS_Burst inhibits (>37°C) flg22 flg22 flg22->FLS2 binds FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 associates with BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 BIK1 BIK1 FLS2_BAK1->BIK1 phosphorylates FLS2_BAK1->ROS_Burst BIK1->pBIK1 MAPKKK MAPKKK pBIK1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MPK3/6 MAPKK->MAPK phosphorylates MAPK->pMAPK TFs Transcription Factors (e.g., WRKYs) pMAPK->TFs activates Gene_Expression Defense Gene Expression (e.g., FRK1, WRKY29) TFs->Gene_Expression induces

Caption: Flg22 signaling pathway and points of temperature influence.

experimental_workflow Start Start Plant_Growth Grow Arabidopsis seedlings (e.g., 10 days) Start->Plant_Growth Temp_Acclimation Pre-incubate seedlings at test temperatures (16°C, 23°C, 28°C) for 15 minutes Plant_Growth->Temp_Acclimation Flg22_Treatment Treat with 100 nM flg22 (Control: Water) Temp_Acclimation->Flg22_Treatment Time_Course Collect samples at 0, 5, 10, 15, 30 min Flg22_Treatment->Time_Course Protein_Extraction Extract total protein Time_Course->Protein_Extraction Western_Blot Perform Western Blot for pMAPK (anti-pERK) Protein_Extraction->Western_Blot Analysis Quantify band intensity Western_Blot->Analysis End End Analysis->End

References

Validation & Comparative

Comparing the effects of flg22 and nlp20 on plant immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two well-characterized microbe-associated molecular patterns (MAMPs), flg22 and nlp20, on plant immunity. The information presented is supported by experimental data to assist researchers in selecting the appropriate elicitor for their studies and to provide a comprehensive understanding of their distinct and overlapping roles in activating plant defense responses.

Introduction

Flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin, and nlp20, a 20-amino acid peptide conserved in Necrosis and Ethylene-inducing Peptide 1 (Nep1)-like proteins (NLPs) from bacteria, fungi, and oomycetes, are potent elicitors of Pattern-Triggered Immunity (PTI) in many plant species.[1][2] Both are recognized by cell surface pattern recognition receptors (PRRs), initiating a cascade of downstream signaling events that culminate in a broad-spectrum defense response.[3][4] While both MAMPs trigger core PTI responses, there are notable differences in the timing, magnitude, and nature of the immunity they induce.[5][6]

Comparative Analysis of Immune Responses

The following tables summarize the quantitative differences observed in key early and late immune responses triggered by flg22 and nlp20 in the model plant Arabidopsis thaliana.

Table 1: Early Immune Responses
Immune ResponseFlg22Nlp20Key FindingsCitations
Reactive Oxygen Species (ROS) Burst Rapid and strong inductionSlower and more prolonged inductionNlp20-induced ROS burst is generally slower to peak compared to flg22.[5][6][7]
MAPK Activation (MPK3/6 Phosphorylation) Rapid and transient activationSlower and more sustained activationFlg22 induces a faster phosphorylation of MAPKs, while nlp20 leads to a more prolonged activation state.[7][8][9]
Membrane Depolarization Rapid and strong depolarizationSlower and weaker depolarizationFlg22 causes a more significant and faster change in membrane potential.[7]
Cytosolic Ca2+ Influx Rapid and transient increaseSlower and more sustained increaseThe kinetics of calcium signaling differ, with nlp20 causing a more drawn-out elevation of cytosolic calcium.[7]
Table 2: Late Immune Responses and Gene Expression
Immune Response/Gene ExpressionFlg22Nlp20Key FindingsCitations
Ethylene Production Strong inductionWeaker inductionFlg22 is a more potent inducer of ethylene biosynthesis.[10]
Salicylic Acid (SA) Accumulation Significant inductionWeaker inductionFlg22 treatment leads to a more substantial increase in SA levels, a key defense hormone.[10][11]
Camalexin Production Weak or no inductionStrong inductionNlp20 is a stronger inducer of the phytoalexin camalexin.[10]
Defense Gene Expression (Transcriptomics) Broader and stronger induction of differentially expressed genes (DEGs)Induces a subset of flg22-responsive genesFlg22 treatment results in a more extensive transcriptional reprogramming. Nlp20-regulated genes are largely a subset of those regulated by flg22.[5][6][12][13]
Seedling Growth Inhibition Strong inhibitionNo or weak inhibitionFlg22 has a significant negative impact on seedling growth, a classic PTI-associated trade-off, while nlp20 does not typically inhibit seedling growth.[1][5]

Signaling Pathways

The perception of flg22 and nlp20 at the plasma membrane initiates distinct but converging signaling cascades.

flg22_signaling_pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation Ca_channel Ca2+ Channels BIK1->Ca_channel Activation MAPKKK MAPKKK BIK1->MAPKKK ROS ROS Burst RBOHD->ROS Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_p pMAPK MAPK->MAPK_p TFs Transcription Factors MAPK_p->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: Flg22 signaling pathway.

Flg22 is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[2] Ligand binding induces the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the formation of an active receptor complex.[3] This complex then phosphorylates and activates BOTRYTIS-INDUCED KINASE 1 (BIK1), which in turn phosphorylates downstream targets such as the NADPH oxidase RBOHD, responsible for the ROS burst, and activates calcium channels.[3] This cascade ultimately leads to the activation of a MAP kinase cascade and large-scale transcriptional reprogramming.[14]

nlp20_signaling_pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nlp20 nlp20 RLP23 RLP23 nlp20->RLP23 Binding SOBIR1 SOBIR1 RLP23->SOBIR1 Association BAK1 BAK1 RLP23->BAK1 Recruitment BIK1 BIK1 RLP23->BIK1 Phosphorylation SOBIR1->BAK1 Recruitment SOBIR1->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation Ca_channel Ca2+ Channels BIK1->Ca_channel Activation MAPKKK MAPKKK BIK1->MAPKKK ROS ROS Burst RBOHD->ROS Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_p pMAPK MAPK->MAPK_p TFs Transcription Factors MAPK_p->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: Nlp20 signaling pathway.

Nlp20 is recognized by the RECEPTOR-LIKE PROTEIN 23 (RLP23), which lacks an intracellular kinase domain.[4] RLP23 constitutively associates with SUPPRESSOR OF BIR1-1 (SOBIR1), and upon nlp20 binding, this complex recruits the co-receptor BAK1.[4] Similar to flg22 signaling, this leads to the activation of BIK1 and downstream signaling events, including the ROS burst, calcium influx, and MAPK activation, although with different kinetics.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ROS Burst Assay (Luminol-based)

This protocol measures the production of reactive oxygen species in leaf tissue upon elicitor treatment.[15][16][17]

ros_burst_assay_workflow start Start: Plant Material leaf_discs Prepare leaf discs (e.g., 4 mm diameter) start->leaf_discs incubation Float leaf discs in water overnight in a 96-well plate leaf_discs->incubation replace_water Replace water with assay buffer containing luminol and horseradish peroxidase (HRP) incubation->replace_water background_reading Measure background luminescence replace_water->background_reading add_elicitor Add flg22 or nlp20 solution background_reading->add_elicitor measure_luminescence Immediately measure luminescence over time (e.g., every 2 minutes for 60-90 minutes) add_elicitor->measure_luminescence data_analysis Analyze data to determine the kinetics and magnitude of the ROS burst measure_luminescence->data_analysis end End data_analysis->end

Caption: ROS burst assay workflow.

  • Plant Material: Use leaves from 4- to 6-week-old soil-grown plants.

  • Leaf Disc Preparation: Excised leaf discs (e.g., 4 mm diameter) are floated on water overnight in a white 96-well plate to allow recovery from wounding.[18]

  • Assay Preparation: The water is replaced with an assay solution containing luminol and horseradish peroxidase (HRP).

  • Elicitation: A solution of flg22 or nlp20 is added to the wells to the desired final concentration.

  • Measurement: Luminescence is measured immediately and continuously for 60-90 minutes using a plate reader. The resulting data reflects the production of apoplastic ROS.[15][16]

MAPK Activation Assay (Western Blot)

This protocol assesses the phosphorylation status of MAP kinases, a key step in the signaling cascade.[19][20][21][22]

mapk_activation_assay_workflow start Start: Seedling Treatment treatment Treat seedlings with flg22 or nlp20 for various time points (e.g., 0, 5, 15, 30 min) start->treatment harvest Flash-freeze plant material in liquid nitrogen treatment->harvest protein_extraction Extract total proteins in extraction buffer harvest->protein_extraction quantification Quantify protein concentration (e.g., Bradford assay) protein_extraction->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page western_blot Transfer proteins to a PVDF membrane sds_page->western_blot immunoblot Probe with a primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 ERK) western_blot->immunoblot detection Incubate with a secondary antibody and detect signal immunoblot->detection end End detection->end qrt_pcr_workflow start Start: Plant Treatment treatment Treat plants with flg22 or nlp20 for desired time points start->treatment harvest Harvest tissue and flash-freeze in liquid nitrogen treatment->harvest rna_extraction Extract total RNA harvest->rna_extraction dna_removal Treat with DNase to remove genomic DNA contamination rna_extraction->dna_removal cdna_synthesis Synthesize cDNA using reverse transcriptase dna_removal->cdna_synthesis qrt_pcr Perform quantitative real-time PCR with gene-specific primers cdna_synthesis->qrt_pcr data_analysis Analyze results using the ΔΔCt method and normalize to a reference gene qrt_pcr->data_analysis end End data_analysis->end

References

Validating FLS2-Dependent Responses: A Comparative Guide Using fls2 Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

In the field of plant immunology, discerning the precise signaling pathways that govern defense responses is paramount. The FLS2 (FLAGELLIN-SENSING 2) receptor kinase is a cornerstone of this research, acting as a primary sensor for bacterial flagellin, a potent elicitor of plant defense. To rigorously validate that a specific immune response is mediated by FLS2, a direct comparison between wild-type (WT) plants and fls2 mutant plants is the gold standard. This guide provides an objective comparison of key FLS2-dependent responses, supported by experimental data and detailed protocols for researchers in plant science and drug development.

The Central Role of FLS2 in Plant Immunity

FLS2 is a pattern recognition receptor (PRR) that recognizes a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, known as flg22.[1][2][3] Upon binding flg22, FLS2 forms a complex with the co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1), initiating a phosphorylation cascade.[1][4][5] This signaling cascade triggers a range of downstream defense responses, collectively known as Pattern-Triggered Immunity (PTI). Key measurable outputs of FLS2 activation include a rapid oxidative burst, activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes.[3][6][7]

fls2 mutant plants, which lack a functional FLS2 receptor, are indispensable tools for confirming the FLS2-dependency of these responses.[3][8] If a response to flg22 is observed in wild-type plants but is absent or significantly diminished in fls2 mutants, it provides strong evidence that the response is mediated by FLS2.[8][9]

FLS2 Signaling Pathway

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 FLS2->BIK1 Dissociates MAPK_Cascade MAPK Cascade (MPK3/6) BAK1->MAPK_Cascade Activates ROS_Burst ROS Burst BIK1->ROS_Burst Triggers Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Induces Immunity Immunity ROS_Burst->Immunity Defense_Genes->Immunity

FLS2 Signaling Pathway Diagram

Comparative Analysis of FLS2-Dependent Responses

The following tables summarize the expected quantitative differences in key immune responses between wild-type and fls2 mutant plants upon treatment with flg22.

Response Wild-Type (WT) fls2 Mutant Rationale
Reactive Oxygen Species (ROS) Burst Rapid and robust increase in ROS production.No significant increase in ROS production.The oxidative burst is a direct downstream event of FLS2 activation.
MAPK Activation Strong phosphorylation of MAPKs (e.g., MPK3, MPK6).No detectable phosphorylation of MAPKs.The MAPK cascade is a key signaling module activated by the FLS2-BAK1 complex.
Defense Gene Expression Significant upregulation of defense-related genes (e.g., PR1).Basal level of gene expression, no significant upregulation.Transcriptional reprogramming is a hallmark of FLS2-mediated immunity.
Seedling Growth Inhibition Strong inhibition of seedling growth in the presence of flg22.Normal seedling growth, insensitive to flg22.Growth inhibition is a macroscopic indicator of a successful immune response.

Experimental Workflows and Protocols

To empirically validate the FLS2-dependency of a response, the following experimental workflow is recommended.

Experimental_Workflow Plant_Material Plant Material (WT and fls2 mutant) Treatment flg22 Treatment Plant_Material->Treatment Assay Perform Assays Treatment->Assay ROS ROS Burst Assay Assay->ROS MAPK MAPK Activation Assay Assay->MAPK Gene_Expression Gene Expression Analysis Assay->Gene_Expression Data_Analysis Data Analysis and Comparison ROS->Data_Analysis MAPK->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on FLS2-Dependency Data_Analysis->Conclusion

Experimental Workflow Diagram

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring ROS production in Arabidopsis thaliana leaf discs using a luminol-based chemiluminescence assay.[10][11][12][13][14]

Materials:

  • 4-5 week old soil-grown Arabidopsis thaliana (Wild-Type and fls2 mutant)

  • 4 mm biopsy punch

  • 96-well white, flat-bottom plates

  • Luminol (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • flg22 peptide

  • Microplate luminometer

Procedure:

  • Sample Preparation:

    • Using a 4 mm biopsy punch, collect leaf discs from the leaves of 4-5 week old wild-type and fls2 mutant plants.[10]

    • Float the leaf discs in sterile distilled water in a petri dish and incubate overnight at room temperature to allow wound responses to subside.

  • Assay Setup:

    • Transfer single leaf discs to individual wells of a 96-well white plate, each containing 100 µL of sterile water.

  • Measurement:

    • Prepare the elicitation solution containing 100 µM luminol, 20 µg/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).

    • Add 100 µL of the elicitation solution to each well.

    • Immediately place the plate in a microplate luminometer and measure luminescence every 1-2 minutes for a period of 40-60 minutes.[10]

  • Data Analysis:

    • Plot the relative light units (RLU) over time for both wild-type and fls2 mutant samples.

    • Calculate the total ROS production by determining the area under the curve.

Protocol 2: MAPK Activation Assay

This protocol describes the detection of phosphorylated MAPKs in Arabidopsis seedlings by Western blotting.[6][15][16][17]

Materials:

  • 10-14 day old Arabidopsis seedlings (Wild-Type and fls2 mutant) grown on MS medium

  • flg22 peptide

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagents

Procedure:

  • Treatment and Sample Collection:

    • Treat 10-14 day old seedlings with 100 nM flg22 for 0, 5, 15, and 30 minutes.

    • After treatment, quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Grind the frozen seedlings to a fine powder in liquid nitrogen.

    • Add protein extraction buffer, vortex, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phosphorylated MAPKs.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities to compare the levels of MAPK phosphorylation between wild-type and fls2 mutant samples at different time points. A loading control (e.g., actin or Coomassie staining) should be used for normalization.

Protocol 3: Defense Gene Expression Analysis (qRT-PCR)

This protocol outlines the measurement of defense gene transcript levels using quantitative real-time PCR.[18][19][20][21][22]

Materials:

  • Arabidopsis seedlings or leaf tissue (Wild-Type and fls2 mutant)

  • flg22 peptide

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for PR1 and a reference gene like ACTIN2)

  • Real-time PCR system

Procedure:

  • Treatment and RNA Extraction:

    • Treat plant material with flg22 (e.g., 100 nM) for a specified time (e.g., 1, 3, 6, or 24 hours). A mock treatment with water serves as a control.

    • Harvest the tissue, freeze in liquid nitrogen, and extract total RNA using a suitable kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from equal amounts of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers for your gene of interest and a reference gene.

    • Run the reactions in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

    • Compare the fold change in gene expression between flg22-treated and mock-treated samples for both wild-type and fls2 mutants.

Conclusion

The use of fls2 mutant plants is an essential and powerful approach to unequivocally demonstrate the involvement of the FLS2 receptor in a given plant immune response. By comparing the quantitative outputs of ROS production, MAPK activation, and defense gene expression between wild-type and fls2 mutant plants, researchers can confidently validate FLS2-dependent signaling pathways. The protocols and comparative data presented in this guide offer a robust framework for conducting such validation studies, contributing to a deeper understanding of plant innate immunity and facilitating the development of novel strategies for crop protection.

References

The Unsung Hero of Rigorous Immunology Research: A Guide to Using Scrambled flg22 Peptide as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant immunology and drug development, the precision of experimental controls is paramount. For researchers investigating the elicitor activity of the bacterial peptide flg22, a well-defined negative control is not just a formality—it is the bedrock of valid and publishable results. This guide provides a comprehensive comparison of flg22 and its inert counterpart, the scrambled flg22 peptide, underscoring the latter's essential role in ensuring experimental rigor. We present supporting experimental data, detailed protocols for key assays, and visual aids to illuminate the underlying signaling pathways and workflows.

Performance Comparison: flg22 vs. Scrambled flg22

The 22-amino acid peptide flg22, derived from bacterial flagellin, is a potent elicitor of plant defense responses. Its activity is highly sequence-specific, mediated by the leucine-rich repeat receptor kinase FLS2. To demonstrate that the observed immune responses are a direct result of this specific recognition event, a negative control that is structurally similar but biologically inactive is required. The scrambled flg22 peptide, which contains the same amino acid composition as flg22 but in a randomized sequence, serves this purpose perfectly.

Experimental data consistently demonstrates the inability of scrambled flg22 to elicit the canonical downstream responses triggered by flg22. This includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and long-distance signaling.

Table 1: Comparative Elicitor Activity of flg22 and Scrambled flg22

Assayflg22 TreatmentScrambled flg22 TreatmentRationale for Difference
Reactive Oxygen Species (ROS) Burst Strong, rapid increase in ROS productionNegligible ROS production, similar to mock treatmentThe scrambled sequence is not recognized by the FLS2 receptor, thus failing to initiate the signaling cascade that leads to ROS production.
MAPK Activation Robust phosphorylation of MAP kinases (e.g., MPK3, MPK6)No significant increase in MAPK phosphorylationThe absence of FLS2 activation by the scrambled peptide prevents the downstream phosphorylation and activation of the MAPK cascade.
Long-Distance Peptide Transport Peptide is mobile and detected in distal tissuesPeptide is not mobile and remains at the application siteThe long-distance transport of flg22 is dependent on its specific binding to and endocytosis with the FLS2 receptor, a process that does not occur with the scrambled peptide.

Visualizing the Molecular Interactions

To understand why scrambled flg22 is an effective negative control, it is crucial to visualize the signaling pathway it fails to activate.

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds scrambled_flg22 Scrambled flg22 scrambled_flg22->FLS2 No Binding BAK1 BAK1 FLS2->BAK1 Recruits BIK1 BIK1 BAK1->BIK1 Phosphorylates MAPKKK MAPKKK BIK1->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylates Immune_Responses Immune Responses (e.g., ROS burst, gene expression) MAPK->Immune_Responses Activates

Figure 1. The flg22 signaling pathway and the point of interruption by scrambled flg22.

Experimental Protocols

Precise and reproducible protocols are essential for generating high-quality data. Below are detailed methodologies for two key assays used to differentiate the activity of flg22 and scrambled flg22.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS by plant cells upon elicitor recognition, a hallmark of pattern-triggered immunity.

Materials:

  • Plant leaf discs (e.g., from Arabidopsis thaliana)

  • 96-well white microplate

  • Luminol (stock solution, e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) (stock solution, e.g., 1 mg/mL in water)

  • flg22 peptide (stock solution, e.g., 100 µM in water)

  • Scrambled flg22 peptide (stock solution, e.g., 100 µM in water)

  • Water (sterile, double-distilled)

  • Plate-reading luminometer

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from the leaves of 4-5 week old plants, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in sterile water in a petri dish or a 96-well plate overnight at room temperature to allow wound-induced ROS to subside.

  • On the day of the experiment, replace the water with 100 µL of assay solution per well in a 96-well white plate. The assay solution contains luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL).

  • Allow the leaf discs to equilibrate in the assay solution for at least 1 hour.

  • Prepare elicitor solutions of flg22 and scrambled flg22 at the desired final concentration (e.g., 100 nM).

  • Place the 96-well plate into the luminometer and measure the background luminescence for 5-10 minutes.

  • Add the elicitor solutions (flg22, scrambled flg22, or a water control) to the respective wells.

  • Immediately begin measuring luminescence at regular intervals (e.g., every 1-2 minutes) for at least 30-60 minutes.

  • Data is typically plotted as relative light units (RLU) over time.

ros_workflow A Excise leaf discs B Incubate overnight in water A->B C Transfer to 96-well plate with luminol/HRP solution B->C D Equilibrate C->D E Measure background luminescence D->E F Add flg22, scrambled flg22, or control E->F G Measure luminescence over time F->G H Analyze data (RLU vs. time) G->H

Figure 2. Experimental workflow for the ROS burst assay.
MAPK Activation Assay

This assay detects the phosphorylation of MAP kinases, a key downstream signaling event following FLS2 activation.

Materials:

  • Plant seedlings (e.g., 10-14 day old Arabidopsis thaliana)

  • Liquid plant culture medium (e.g., ½ MS)

  • flg22 peptide (stock solution, e.g., 100 µM in water)

  • Scrambled flg22 peptide (stock solution, e.g., 100 µM in water)

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow seedlings in liquid culture.

  • Treat the seedlings with flg22, scrambled flg22 (e.g., 100 nM final concentration), or a water control for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the seedlings in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using an appropriate extraction buffer.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs indicates the level of activation.

Conclusion

The use of a scrambled flg22 peptide as a negative control is indispensable for unequivocally demonstrating the specificity of flg22-induced immune responses. By having the same amino acid composition but a different sequence, it effectively controls for any potential non-specific effects of peptide administration. The data and protocols presented in this guide provide researchers with the necessary tools to design and execute rigorous experiments, ensuring the reliability and impact of their findings in the field of plant immunity and beyond.

Unmasking Bacterial "Fingerprints": A Comparative Analysis of flg22 Immunogenicity Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the innate immune response is paramount. The bacterial flagellin-derived peptide, flg22, is a potent elicitor of this response in plants and animals, serving as a key microbe-associated molecular pattern (MAMP). However, the immunogenic activity of flg22 is not uniform across all bacterial species. This guide provides an objective comparison of the immunogenic activity of flg22 variants from different bacterial classes, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

The recognition of flg22 by the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) is a critical first step in initiating a protective immune cascade.[1][2][3] This interaction triggers a series of downstream events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and induction of defense-related genes.[4] However, sequence variations in the flg22 epitope among different bacteria can significantly impact the strength of this immune response, ranging from potent activation to weak or even antagonistic effects.[1][2][5]

Comparative Immunogenic Activity of flg22 Peptides

Experimental evidence, primarily from studies on Arabidopsis thaliana, demonstrates a clear hierarchy in the immunogenic potential of flg22 peptides derived from different classes of Proteobacteria. The data consistently show that flg22 peptides from γ- and β-Proteobacteria are strong elicitors of the plant immune response, whereas those from α-, δ-, and ε-Proteobacteria induce moderate, weak, or no response.[1][2][3][6][7]

This variation in immunogenicity is largely attributed to amino acid substitutions within the 22-amino-acid flg22 sequence, which can affect its binding affinity to the FLS2 receptor.[2]

Flg22 Source (Proteobacteria Class)Representative PeptideObserved Immunogenic Response in A. thalianaReference
γ-Proteobacteria flg22-γ (similar to Pseudomonas aeruginosa)Strong oxidative burst, significant seedling growth inhibition.[1][2]
β-Proteobacteria flg22-βStrong oxidative burst, comparable to γ-Proteobacteria.[1][2]
ε-Proteobacteria flg22-εModerate oxidative burst.[1][2]
δ-Proteobacteria flg22-δWeak oxidative burst, dose-dependent.[1][2]
α-Proteobacteria flg22-αNo detectable oxidative burst at standard concentrations; weak seedling growth inhibition at high concentrations.[1][2]

Visualizing the Immune Signaling Cascade

The recognition of flg22 by FLS2 initiates a well-characterized signaling pathway, leading to the activation of downstream immune responses.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment & Complex Formation RBOHD RBOHD FLS2->RBOHD Activation MAPKKK MAPKKK BAK1->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes ROS ROS RBOHD->ROS

Flg22-FLS2 Signaling Pathway

Experimental Protocols

Accurate assessment of flg22 immunogenicity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to quantify the immune response.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of the early immune response, using a luminol-based chemiluminescence assay.[8][9][10]

Materials:

  • Leaf discs from 4-6 week old Arabidopsis thaliana plants.

  • 96-well white microplate.

  • Luminol solution.

  • Horseradish peroxidase (HRP).

  • flg22 peptides of interest.

  • Luminometer.

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves.

  • Float the leaf discs in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

  • Replace the water with a solution containing luminol and HRP.

  • Measure the background luminescence for 5-10 minutes.

  • Add the flg22 peptide to the desired final concentration.

  • Immediately begin measuring luminescence in a luminometer, taking readings every 1-2 minutes for at least 30-60 minutes.

  • The data is typically presented as relative light units (RLU) over time.

MAPK Activation Assay

This assay determines the phosphorylation status of MAP kinases, key signaling components downstream of FLS2 activation.[11][12]

Materials:

  • Arabidopsis thaliana seedlings or leaf discs.

  • Protein extraction buffer.

  • Phospho-p44/42 MAPK (Erk1/2) specific antibody.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Treat seedlings or leaf discs with the flg22 peptide for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen to halt cellular processes.

  • Extract total proteins using a suitable extraction buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of MAPKs (e.g., anti-p44/42 MAPK).

  • Use a suitable secondary antibody and a chemiluminescent substrate to detect the phosphorylated proteins.

  • The intensity of the bands corresponds to the level of MAPK activation.

Seedling Growth Inhibition Assay

This assay provides a measure of the long-term physiological effects of sustained immune activation by flg22.[13]

Materials:

  • Sterilized Arabidopsis thaliana seeds.

  • 1/2 MS agar plates.

  • flg22 peptides.

Procedure:

  • Sow sterilized seeds on 1/2 MS agar plates containing different concentrations of the flg22 peptides.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark).

  • After a set period (e.g., 10-14 days), carefully remove the seedlings and measure their fresh weight.

  • Calculate the percentage of growth inhibition relative to seedlings grown on control plates without flg22.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the immunogenic activity of different flg22 peptides.

experimental_workflow cluster_preparation Preparation cluster_assays Immunogenicity Assays cluster_analysis Data Analysis & Interpretation Plant_Growth Plant Growth (e.g., Arabidopsis) ROS_Assay ROS Burst Assay Plant_Growth->ROS_Assay MAPK_Assay MAPK Activation Assay Plant_Growth->MAPK_Assay SGI_Assay Seedling Growth Inhibition Assay Plant_Growth->SGI_Assay Peptide_Synthesis Synthesize/Acquire flg22 Peptides Peptide_Synthesis->ROS_Assay Peptide_Synthesis->MAPK_Assay Peptide_Synthesis->SGI_Assay Data_Quantification Data Quantification (RLU, Band Intensity, Weight) ROS_Assay->Data_Quantification MAPK_Assay->Data_Quantification SGI_Assay->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison Conclusion Conclusion on Immunogenic Potency Comparison->Conclusion

References

The Flg22 Response: A Conserved Defense Mechanism with Family-Specific Nuances Across the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability to recognize potential pathogens is a fundamental aspect of plant survival. One of the most well-studied triggers of this innate immune system is flg22, a conserved 22-amino acid peptide derived from bacterial flagellin. Its perception by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a cascade of downstream signaling events collectively known as Pattern-Triggered Immunity (PTI). This guide provides a comparative analysis of the flg22 response across different plant families, highlighting both the conserved core signaling pathway and the family-specific variations in downstream responses. We present quantitative data from key experimental readouts and provide detailed protocols for their measurement, offering a valuable resource for researchers investigating plant immunity and developing novel disease control strategies.

Core Signaling Pathway: A Conserved Triad

The initial perception of flg22 and the subsequent activation of the core signaling cascade are remarkably conserved across diverse plant families, from the model dicot Arabidopsis thaliana (Brassicaceae) to the staple monocot rice (Oryza sativa, Poaceae). The central players in this pathway are the receptor FLS2, its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), and the cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1).

Upon binding of flg22 to the leucine-rich repeat (LRR) domain of FLS2, a rapid heterodimerization with BAK1 occurs. This association facilitates trans-phosphorylation between the kinase domains of FLS2 and BAK1, leading to the full activation of the receptor complex. The activated complex then phosphorylates BIK1, which is subsequently released into the cytoplasm to activate downstream signaling branches.

flg22_signaling_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->FLS2 Trans-phosphorylation BIK1_active Active BIK1 Downstream Downstream Responses (ROS, MAPK, Gene Expression) BIK1_active->Downstream

Fig. 1: Core flg22 signaling pathway at the plasma membrane.

Comparative Analysis of Downstream Responses

While the initial signaling events are highly conserved, the nature, magnitude, and kinetics of downstream responses exhibit significant variation across different plant families. This section compares key PTI readouts in representative species.

Reactive Oxygen Species (ROS) Burst

One of the earliest and most conserved responses to flg22 is a rapid and transient production of reactive oxygen species (ROS), primarily in the apoplast. This "oxidative burst" is a key signaling event and contributes to cell wall strengthening and direct antimicrobial activity.

Plant FamilySpeciesElicitor ConcentrationPeak ROS Production (Time)Relative Magnitude
Brassicaceae Arabidopsis thaliana100 nM flg2210-20 minutes+++
Solanaceae Solanum lycopersicum (Tomato)100 nM flg2215-25 minutes++
Solanaceae Nicotiana benthamiana100 nM flg2210-20 minutes+++
Poaceae Oryza sativa (Rice)1 µM flg225-15 minutes+

Note: Relative magnitude is a qualitative comparison based on published data and can be influenced by experimental conditions.

Mitogen-Activated Protein Kinase (MAPK) Activation

Following the initial signaling events, a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs) is activated. This cascade is crucial for transducing the signal from the plasma membrane to the nucleus, leading to transcriptional reprogramming. The activation of specific MAPKs, such as MPK3, MPK4, and MPK6 in Arabidopsis, is a hallmark of the flg22 response.

Plant FamilySpeciesElicitor ConcentrationKey MAPKs ActivatedPeak Activation (Time)
Brassicaceae Arabidopsis thaliana100 nM flg22MPK3, MPK4, MPK65-15 minutes
Solanaceae Nicotiana benthamiana100 nM flg22WIPK, SIPK (orthologs of MPK3/6)5-15 minutes
Poaceae Oryza sativa (Rice)1 µM flg22OsMPK3, OsMPK610-30 minutes
Callose Deposition

A later downstream response is the deposition of callose, a β-1,3-glucan polymer, at the cell wall. This serves as a physical barrier to pathogen ingress. The extent of callose deposition can vary significantly between plant families.

Plant FamilySpeciesElicitor ConcentrationTime Post-ElicitationRelative Callose Deposition
Brassicaceae Arabidopsis thaliana1 µM flg2212-24 hours+++
Solanaceae Nicotiana benthamiana1 µM flg2212-24 hours++
Poaceae Oryza sativa (Rice)1 µM flg2224 hours+
Transcriptional Reprogramming

The activation of MAPK cascades ultimately leads to changes in gene expression, with the upregulation of hundreds of defense-related genes. While a core set of "flg22-responsive" genes is conserved, comparative transcriptomic studies have revealed significant divergence in the overall transcriptional response, even between closely related species. This suggests that while the core machinery is conserved, the downstream genetic programs activated by flg22 have been tailored during the evolution of different plant lineages. For instance, studies within the Brassicaceae family have shown that while a common set of immune-related genes are induced, a large portion of the transcriptional response is species-specific.[1]

Experimental Protocols

To facilitate reproducible and comparative research, we provide detailed protocols for the key experiments discussed above.

Protocol 1: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol describes the measurement of flg22-induced ROS production in leaf discs using a luminol-based chemiluminescence assay.[2][3][4]

ros_assay_workflow A 1. Prepare Leaf Discs B 2. Incubate Overnight in Water A->B D 4. Add Assay Solution to Leaf Discs B->D C 3. Prepare Assay Solution (Luminol, HRP, flg22) C->D E 5. Measure Chemiluminescence (Plate Reader) D->E F 6. Data Analysis (RLU vs. Time) E->F

References

A Comparative Analysis of ROS Production by flg22 and Other PAMPs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential induction of Reactive Oxygen Species (ROS) by various Pathogen-Associated Molecular Patterns (PAMPs), focusing on flg22, chitin, peptidoglycan (PGN), and lipopolysaccharide (LPS) in plants.

The production of reactive oxygen species (ROS), often referred to as the oxidative burst, is a rapid and crucial event in plant innate immunity. This response is triggered by the recognition of PAMPs by pattern recognition receptors (PRRs) on the plant cell surface. The kinetics and magnitude of ROS production can vary significantly depending on the specific PAMP, providing a nuanced signaling landscape that contributes to the overall immune response. This guide provides a comparative analysis of ROS production induced by four key PAMPs: flg22 (a conserved peptide from bacterial flagellin), chitin (a major component of fungal cell walls), peptidoglycan (PGN, a component of bacterial cell walls), and lipopolysaccharide (LPS, a major component of the outer membrane of Gram-negative bacteria).

Comparative Kinetics of PAMP-Induced ROS Production

The temporal dynamics of ROS production are a critical determinant of the downstream signaling events. While flg22 is a well-characterized inducer of a rapid and transient ROS burst, other PAMPs elicit distinct temporal patterns.

PAMPTime to Peak ROS Production (minutes)Duration of ROS BurstKey Characteristics
flg22 ~10 - 20Transient (returns to near basal levels within 40-60 min)Single, sharp peak of ROS production.
Chitin ~10 - 20 (may be slightly earlier than flg22)TransientSimilar kinetics to flg22, with some studies suggesting a slightly earlier onset[1].
Peptidoglycan (PGN) Data not available for direct comparisonLikely transientPGN is recognized by LysM-domain proteins and induces ROS, but detailed kinetic data for direct comparison with other PAMPs in a single system is limited[2].
Lipopolysaccharide (LPS) Biphasic: First peak ~10-20 min; Second, broader peak ~3-10 hoursBiphasic: An initial transient burst followed by a prolonged second burstThe first peak is apoplastic and similar to the flg22-induced burst, while the second, more sustained burst is largely associated with chloroplasts[2][3].

Note: The exact timing and amplitude of the ROS burst can be influenced by factors such as plant species, tissue type, age, and experimental conditions. The data presented here are generalized from studies primarily in Arabidopsis thaliana.

Signaling Pathways of PAMP-Induced ROS Production

The production of ROS in response to PAMPs is primarily mediated by plasma membrane-localized NADPH oxidases, such as RBOHD in Arabidopsis. The activation of these enzymes is tightly regulated by a cascade of signaling events initiated by the corresponding PRRs.

flg22-Induced ROS Production

The perception of flg22 by the receptor kinase FLS2 leads to the recruitment of the co-receptor BAK1 and the phosphorylation of the cytoplasmic kinase BIK1. Activated BIK1 then directly phosphorylates RBOHD, leading to the production of apoplastic ROS.

flg22_ROS_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 BAK1->BIK1 phosphorylates RBOHD RBOHD ROS ROS RBOHD->ROS produces BIK1->RBOHD phosphorylates

flg22-induced ROS signaling pathway.
Chitin-Induced ROS Production

Chitin fragments are recognized by a receptor complex that includes the LysM-domain containing proteins CERK1 and LYK5 in Arabidopsis. Similar to the flg22 pathway, this recognition leads to the activation of BIK1, which then phosphorylates RBOHD to trigger ROS production.

chitin_ROS_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm Chitin Chitin LYK5 LYK5 Chitin->LYK5 binds CERK1 CERK1 LYK5->CERK1 complexes with BIK1 BIK1 CERK1->BIK1 phosphorylates RBOHD RBOHD ROS ROS RBOHD->ROS produces BIK1->RBOHD phosphorylates

Chitin-induced ROS signaling pathway.
Peptidoglycan (PGN)-Induced ROS Production

In Arabidopsis, PGN is recognized by the LysM-domain proteins LYM1 and LYM3, which are anchored to the plasma membrane but lack an intracellular signaling domain[2][4]. These proteins are thought to form a receptor complex with the LysM-receptor kinase CERK1 to initiate downstream signaling, leading to ROS production[4][5].

pgn_ROS_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm PGN PGN LYM1/3 LYM1/LYM3 PGN->LYM1/3 binds CERK1 CERK1 LYM1/3->CERK1 signals to Signaling\nIntermediates Signaling Intermediates CERK1->Signaling\nIntermediates activates RBOHD RBOHD ROS ROS RBOHD->ROS produces Signaling\nIntermediates->RBOHD activates

PGN-induced ROS signaling pathway.
Lipopolysaccharide (LPS)-Induced ROS Production

The signaling pathway for LPS-induced ROS is less conserved across plant species. In Arabidopsis, the lectin receptor kinase LORE is involved in the perception of some LPS variants, leading to the initial apoplastic ROS burst. However, the second, prolonged ROS burst originating from the chloroplasts suggests the involvement of an alternative, LORE-independent pathway that is currently not well understood[2][3].

lps_ROS_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm cluster_chloroplast Chloroplast LPS LPS LORE LORE LPS->LORE binds Unknown\nPathway Unknown Pathway LPS->Unknown\nPathway activates Signaling\nIntermediates Signaling Intermediates LORE->Signaling\nIntermediates activates RBOHD RBOHD Apoplastic\nROS Apoplastic ROS (1st Burst) RBOHD->Apoplastic\nROS Signaling\nIntermediates->RBOHD activates Chloroplast\nROS Chloroplast ROS (2nd Burst) Unknown\nPathway->Chloroplast\nROS

LPS-induced biphasic ROS production pathway.

Experimental Protocols

The measurement of PAMP-induced ROS production is commonly performed using a luminol-based chemiluminescence assay. This method detects the photons produced when luminol is oxidized by ROS in the presence of horseradish peroxidase (HRP).

General Protocol for Luminol-Based ROS Assay

experimental_workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-6 weeks old) Leaf_Disc 2. Leaf Disc Preparation (4-mm biopsy punch) Plant_Growth->Leaf_Disc Overnight_Incubation 3. Overnight Incubation (Water, in 96-well plate) Leaf_Disc->Overnight_Incubation Assay_Solution 4. Prepare Assay Solution (Luminol, HRP, PAMP) Overnight_Incubation->Assay_Solution Replace water with assay solution Measurement 5. Measurement (Luminometer, measure luminescence over time) Assay_Solution->Measurement Data_Analysis 6. Data Analysis (Plot RLU vs. time) Measurement->Data_Analysis

General workflow for a luminol-based ROS assay.

Materials:

  • Arabidopsis thaliana plants (or other plant species of interest), 4-6 weeks old.

  • PAMP stock solutions (e.g., flg22, chitin, PGN, LPS) at desired concentrations.

  • Luminol (e.g., L-012) stock solution.

  • Horseradish peroxidase (HRP) stock solution.

  • Sterile, deionized water.

  • 96-well white microplates.

  • Biopsy punch (4-mm diameter).

  • Luminometer capable of kinetic measurements.

Procedure:

  • Plant Material Preparation:

    • Using a 4-mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves of 4- to 6-week-old Arabidopsis plants. Avoid the midvein.

    • Transfer one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile water.

    • Incubate the plate overnight at room temperature in the dark to allow the leaf discs to recover from wounding stress.

  • Assay Preparation:

    • On the day of the experiment, carefully replace the water in each well with 100 µL of a solution containing the desired concentration of the PAMP elicitor, 20 µM luminol, and 10 µg/mL HRP. Include control wells with no PAMP.

  • Measurement:

    • Immediately place the microplate into a luminometer.

    • Measure luminescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes to capture the full kinetic of the ROS burst. For LPS, longer measurement times (up to 24 hours) are necessary to observe the second burst[2][3].

  • Data Analysis:

    • The data is typically expressed as Relative Light Units (RLU).

    • Plot the average RLU values against time to visualize the kinetics of ROS production.

    • Key parameters to quantify and compare include the time to peak ROS production, the maximum amplitude of the ROS burst, and the total ROS produced (area under the curve).

Note: This is a generalized protocol. Optimal concentrations of PAMPs, luminol, and HRP may need to be determined empirically for different plant species and experimental setups.

Conclusion

The production of ROS is a fundamental aspect of PAMP-triggered immunity in plants. While flg22 elicits a well-defined, rapid, and transient ROS burst, other PAMPs such as chitin, PGN, and LPS induce distinct temporal patterns of ROS production. The biphasic ROS burst induced by LPS is a particularly noteworthy example of this differential signaling. Understanding these differences is crucial for dissecting the complexity of plant immune signaling and for developing strategies to enhance disease resistance in crops. The provided protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating these intricate processes. Further research is needed to fully elucidate the signaling components and regulatory mechanisms that govern the specific ROS signatures induced by different PAMPs, particularly for less-studied elicitors like PGN.

References

A Comparative Guide: Dissecting the flg22 Response and Effector-Triggered Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The plant immune system is a complex and layered network of defense mechanisms. Two of the most critical layers are Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). Understanding the nuanced differences between these responses is paramount for developing novel strategies to enhance crop resilience and for the discovery of new therapeutic agents. This guide provides an in-depth comparison of the flg22-induced PTI response, a well-characterized example of PTI, and the more robust ETI, supported by experimental data and detailed protocols.

At a Glance: flg22 Response (PTI) vs. Effector-Triggered Immunity (ETI)

Featureflg22 Response (Pattern-Triggered Immunity - PTI)Effector-Triggered Immunity (ETI)
Elicitor Pathogen-Associated Molecular Patterns (PAMPs), e.g., flg22 (a 22-amino acid peptide from bacterial flagellin)Pathogen effector proteins (e.g., AvrRpt2, AvrRpm1) delivered into the host cell
Receptor Cell surface Pattern Recognition Receptors (PRRs), e.g., FLS2 (FLAGELLIN-SENSING 2)Intracellular Nucleotide-binding Leucine-rich repeat Receptors (NLRs), e.g., RPS2, RPM1
Response Magnitude Generally weaker and transient[1]Stronger, more rapid, and sustained[2][3][4]
Reactive Oxygen Species (ROS) Burst Rapid but transient burst of ROSA more robust and prolonged ROS burst[5]
MAPK Activation Rapid and transient activation of MAP kinases (e.g., MPK3, MPK6)[5][6]Sustained and prolonged activation of MAP kinases[5][6]
Gene Expression Induction of a broad range of defense-related genesSignificant overlap with PTI-induced genes, but with higher amplitude and longer duration of expression[4]
Hypersensitive Response (HR) Typically does not induce HROften associated with a rapid, localized cell death known as the hypersensitive response[2][7][8]
Overall Outcome Basal resistance, often overcome by successful pathogensStrong resistance, often leading to pathogen containment

Delving Deeper: A Quantitative Look at the Differences

To illustrate the quantitative distinctions between the flg22 response and ETI, we present comparative data for key immune outputs. These values are representative and can vary based on experimental conditions.

Reactive Oxygen Species (ROS) Production

The production of ROS is a rapid defense response. ETI is characterized by a more substantial and prolonged ROS burst compared to PTI.

Immune ResponsePeak ROS Production (Relative Luminescence Units - RLU)Duration of Elevated ROS
flg22 (PTI) ~1,000 - 5,000 RLU30 - 60 minutes
ETI (e.g., AvrRpt2) >10,000 RLU> 90 minutes
MAP Kinase (MAPK) Activation

MAPK signaling cascades are crucial for relaying immune signals. The duration of MAPK activation is a key differentiator between PTI and ETI.

Immune ResponsePeak Phosphorylation (Time Post-Elicitation)Duration of Activation
flg22 (PTI) 15 - 30 minutesReturns to baseline within 60-90 minutes[6]
ETI (e.g., AvrRpt2) Sustained for several hoursCan persist for over 8 hours[6]
Defense Gene Expression

The expression of defense-related genes, such as WRKY29 (an early response gene) and PR1 (a late response marker for salicylic acid signaling), is significantly amplified during ETI.

Geneflg22 (PTI) - Fold Change (relative to mock)ETI (e.g., AvrRpt2) - Fold Change (relative to mock)
WRKY29 ~50 - 100 fold at 1 hour>200 fold at 3 hours
PR1 ~10 - 20 fold at 24 hours>100 fold at 24 hours

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct yet interconnected signaling pathways of the flg22 response and ETI.

flg22_PTI_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment Ca_influx Ca²⁺ Influx FLS2->Ca_influx BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK ROS ROS Burst (Transient) RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MPK3/6 MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes

Figure 1. flg22-induced PTI signaling pathway.

ETI_Pathway cluster_pathogen Pathogen cluster_cytoplasm Cytoplasm Effector Effector (e.g., AvrRpt2) Host_Target Host Target (e.g., RIN4) Effector->Host_Target Modification NLR NLR Protein (e.g., RPS2) Host_Target->NLR Recognition MAPKKK MAPKKK NLR->MAPKKK ROS ROS Burst (Sustained & Robust) NLR->ROS SA Salicylic Acid Accumulation NLR->SA HR Hypersensitive Response (HR) NLR->HR MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MPK3/6 MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors SA->Transcription_Factors Defense_Genes Defense Gene Expression (Amplified) Transcription_Factors->Defense_Genes

Figure 2. Effector-Triggered Immunity (ETI) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in leaf tissue upon elicitor treatment.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • flg22 peptide (100 nM) or effector-inducing system

  • Luminol (100 µM)

  • Horseradish peroxidase (HRP) (20 µg/mL)

  • 96-well white microplate

  • Luminometer

  • Leaf disc puncher (4 mm)

Procedure:

  • Excise leaf discs from the leaves of Arabidopsis plants, avoiding the midvein.

  • Float the leaf discs in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

  • On the day of the experiment, replace the water with the assay solution containing luminol and HRP.

  • Add the elicitor (flg22 or induce effector expression) to the wells.

  • Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.

  • Data is typically expressed as Relative Luminescence Units (RLU).

MAP Kinase (MAPK) Phosphorylation Assay by Western Blot

This protocol assesses the activation of MAPKs by detecting their phosphorylation status.

Materials:

  • Arabidopsis seedlings (10-14 days old)

  • flg22 peptide (100 nM) or effector-inducing system

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Treat Arabidopsis seedlings with the elicitor for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Flash-freeze the seedlings in liquid nitrogen at each time point.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Determine protein concentration and normalize samples.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol quantifies the transcript levels of defense-related genes.

Materials:

  • Arabidopsis seedlings or leaf tissue

  • flg22 peptide (100 nM) or effector-inducing system

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for WRKY29, PR1, and a reference gene like ACTIN2)

  • qRT-PCR instrument

Procedure:

  • Treat plant material with the elicitor for the desired time points.

  • Harvest and flash-freeze the tissue in liquid nitrogen.

  • Extract total RNA using a commercial kit and assess its quality and quantity.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

Pseudomonas syringae Growth Assay

This assay measures the extent of bacterial growth within plant leaves, providing a quantitative measure of disease resistance.[9][10][11][12]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) strains (e.g., wild-type, or strains carrying AvrRpt2)

  • 10 mM MgCl₂

  • 1 mL needleless syringes

  • Sterile water

  • King's B agar plates with appropriate antibiotics

  • Leaf puncher and microcentrifuge tubes with grinding beads

Procedure:

  • Grow Pst DC3000 strains on King's B agar plates.

  • Prepare a bacterial suspension in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.002 for disease assays.

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves using a needleless syringe.[9][10]

  • At 0 and 3 days post-infiltration (dpi), collect leaf discs from the infiltrated areas.

  • Homogenize the leaf discs in sterile water.

  • Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).

  • Calculate the bacterial titer as CFU per cm² of leaf tissue.

Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for comparing the flg22 response and ETI.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays cluster_data Data Analysis & Comparison Plant_Material Arabidopsis Plants/ Seedlings Treatment_PTI flg22 Treatment Plant_Material->Treatment_PTI Treatment_ETI Effector Induction (e.g., Pst DC3000 AvrRpt2) Plant_Material->Treatment_ETI Mock_Treatment Mock Treatment (e.g., water, MgCl₂) Plant_Material->Mock_Treatment ROS_Assay ROS Burst Assay Treatment_PTI->ROS_Assay MAPK_Assay MAPK Phosphorylation (Western Blot) Treatment_PTI->MAPK_Assay Gene_Expression_Assay Gene Expression (qRT-PCR) Treatment_PTI->Gene_Expression_Assay Bacterial_Growth_Assay Bacterial Growth Assay Treatment_PTI->Bacterial_Growth_Assay Treatment_ETI->ROS_Assay Treatment_ETI->MAPK_Assay Treatment_ETI->Gene_Expression_Assay Treatment_ETI->Bacterial_Growth_Assay Mock_Treatment->ROS_Assay Mock_Treatment->MAPK_Assay Mock_Treatment->Gene_Expression_Assay Mock_Treatment->Bacterial_Growth_Assay Data_Analysis Quantitative Analysis - RLU - Band Intensity - Fold Change - CFU/cm² ROS_Assay->Data_Analysis MAPK_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Bacterial_Growth_Assay->Data_Analysis Comparison Comparative Analysis of PTI vs. ETI Data_Analysis->Comparison

Figure 3. Experimental workflow for comparing PTI and ETI.

Conclusion

While both the flg22-induced PTI and ETI are integral to plant defense, they represent distinct tiers of the immune response with quantifiable differences in their signaling dynamics and output. ETI can be conceptualized as a rapid and amplified version of PTI, leading to a more robust and decisive resistance outcome.[7] A thorough understanding of these differences, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of plant immunity and for the development of innovative strategies in agriculture and medicine.

References

Validating flg22-Induced Phenotypes: A Guide to Genetic Complementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of plant innate immunity, the bacterial peptide flagellin, or its conserved 22-amino acid epitope flg22, serves as a potent elicitor of defense responses.[1][2][3] The perception of flg22 by the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) triggers a cascade of downstream signaling events, culminating in a range of measurable phenotypes.[1][2] Validating that these observed phenotypes are indeed a direct result of a functional flg22 perception system is crucial for the integrity of research in this field. Genetic complementation stands as a gold-standard method for this validation.

This guide provides an objective comparison of genetic complementation with other validation alternatives, supported by experimental data and detailed protocols for key assays.

The flg22 Signaling Pathway: From Perception to Response

The recognition of flg22 by the leucine-rich repeat receptor kinase FLS2 is the initial step in a signaling cascade that activates plant defenses.[1][2] Upon binding flg22, FLS2 rapidly associates with the co-receptor BAK1, leading to the activation of downstream signaling pathways.[4] This includes the activation of a mitogen-activated protein kinase (MAPK) cascade and the production of reactive oxygen species (ROS).[5] These early events orchestrate a broader transcriptional reprogramming, resulting in various defense outputs.[6][7]

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_cascade MAPK Cascade BIK1->MAPK_cascade Activation ROS_burst ROS Burst BIK1->ROS_burst Activation Gene_expression Transcriptional Reprogramming MAPK_cascade->Gene_expression Phenotypes Defense Phenotypes (Callose, Growth Inhibition) Gene_expression->Phenotypes genetic_complementation_workflow cluster_wt Wild-Type Plant cluster_mutant fls2 Mutant Plant cluster_complementation Genetic Complementation wt_plant FLS2 Gene wt_phenotype flg22 Responsive wt_plant->wt_phenotype transformation Introduce Wild-Type FLS2 Gene into fls2 Mutant wt_plant->transformation mutant_plant fls2 (non-functional) mutant_phenotype flg22 Insensitive mutant_plant->mutant_phenotype mutant_plant->transformation complemented_plant Complemented Plant (fls2 + FLS2) transformation->complemented_plant complemented_phenotype Restored flg22 Responsiveness complemented_plant->complemented_phenotype comparison_logic cluster_question Is Gene X responsible for Phenotype Y? cluster_complementation Genetic Complementation cluster_alternatives Alternative Methods start Hypothesis comp_node Introduce Gene X into mutant x start->comp_node Gold Standard alt_node Transient Expression, Chemical Genetics, CRISPR Knockout start->alt_node Supportive/Faster comp_result Phenotype Y Restored? comp_node->comp_result comp_yes Yes comp_result->comp_yes Strong Evidence comp_no No comp_result->comp_no Re-evaluate alt_result Phenotype Y Observed/Abolished? alt_node->alt_result alt_yes Yes alt_result->alt_yes Supporting Evidence alt_no No alt_result->alt_no Re-evaluate

References

A Comparative Guide to the Defense-Inducing Capabilities of flg22 and Harpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the defense-inducing capabilities of two widely studied pathogen-associated molecular patterns (PAMPs): flg22, a conserved 22-amino acid peptide from bacterial flagellin, and harpin, a glycine-rich protein secreted by various Gram-negative bacterial pathogens. This analysis is supported by experimental data and detailed protocols to assist in the design and evaluation of plant defense studies.

Executive Summary

Flg22 and harpin are potent elicitors of plant defense responses, yet they operate through distinct signaling pathways and elicit responses of varying magnitudes and qualities. Flg22 is a classic elicitor of PAMP-triggered immunity (PTI), a basal defense mechanism.[1][2][3] In contrast, harpin can trigger a more robust, effector-triggered immunity (ETI)-like response, which may include hypersensitive cell death.[1][2][3] Key differences in their defense-inducing capabilities are evident in the kinetics and intensity of the oxidative burst, the expression patterns of defense-related genes, and their impact on downstream hormonal signaling pathways.

Data Presentation: Quantitative Comparison of Defense Responses

The following tables summarize the quantitative differences in defense responses induced by flg22 and harpin based on available experimental data.

Table 1: Comparison of Oxidative Burst (ROS Production)

Featureflg22HarpinReference
Kinetics Later onset, follows alkalinizationRapid and early, precedes alkalinization[2][3]
Magnitude ModerateStronger and more intense[1][2][3]

Table 2: Comparison of Defense-Related Gene Expression

Gene Markerflg22-induced ExpressionHarpin-induced ExpressionSignaling PathwayReference
CsFRK1 (PTI marker) Significant increase at 48hNo significant difference from controlPTI[4]
CsPR1 (SA marker) Increased expression at 48hSignificant upregulation at 24h and 48hSalicylic Acid (SA)[4][5]
Ethylene Responsive Genes (e.g., CsERF1, CsEIN5) Induces some (e.g., CsEIN5), but not allInduces some (e.g., CsERF1), but not allEthylene (ET)[4][5]
General Defense Genes (e.g., stilbene synthase) Similar induction pattern in V. rupestrisSimilar induction pattern in V. rupestrisGeneral Defense[1][2]

Signaling Pathways

Flg22 and harpin activate distinct but partially overlapping signaling cascades.

flg22 Signaling Pathway

Flg22 is perceived by the leucine-rich repeat receptor kinase FLS2 (FLAGELLIN-SENSING2) at the plasma membrane.[6][7] This recognition event initiates a signaling cascade involving the BRI1-ASSOCIATED KINASE1 (BAK1) co-receptor, leading to the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and changes in gene expression.[7][8] This pathway is also linked to the biosynthesis of defense hormones like salicylic acid (SA) and ethylene.[9][10]

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates MAPK_cascade MAPK Cascade (e.g., MPK3/6) FLS2->MAPK_cascade ROS_burst ROS Burst FLS2->ROS_burst Ca_influx Ca2+ Influx FLS2->Ca_influx BAK1->MAPK_cascade BAK1->ROS_burst BAK1->Ca_influx Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes ROS_burst->Defense_genes Ca_influx->Defense_genes Hormone_synthesis Hormone Synthesis (SA, ET) Defense_genes->Hormone_synthesis

flg22 signaling pathway.
Harpin Signaling Pathway

The precise receptor for harpin is less well-defined, but its perception also leads to the activation of MAPKs, such as AtMPK4 and AtMPK6 in Arabidopsis.[11] Harpin signaling is strongly linked to the salicylic acid (SA) pathway and can induce systemic acquired resistance (SAR).[12] It also activates ethylene signaling pathways, which can diverge to regulate both plant growth and defense.[13][14] Unlike flg22, harpin can trigger responses akin to ETI, including programmed cell death.[1][2][3]

harpin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm harpin Harpin Receptor Plausible Receptor(s) harpin->Receptor Binds MAPK_cascade MAPK Cascade (AtMPK4/6) Receptor->MAPK_cascade ROS_burst Rapid ROS Burst Receptor->ROS_burst Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes SA_pathway SA Pathway (SAR) ROS_burst->SA_pathway PCD Programmed Cell Death (ETI-like) SA_pathway->PCD SA_pathway->Defense_genes ET_pathway Ethylene Pathway ET_pathway->Defense_genes

Harpin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Oxidative Burst (ROS) Assay

This protocol outlines the measurement of ROS production in plant leaf discs using a luminol-based chemiluminescence assay.[15][16][17][18]

Materials:

  • Plant leaf tissue

  • 4 mm biopsy punch

  • 96-well white microtiter plate

  • Luminol stock solution

  • Horseradish peroxidase (HRP) stock solution

  • Elicitor (flg22 or harpin) stock solution

  • Deionized water

  • Luminometer

Procedure:

  • Collect leaf discs from 4-5 week old plants using a 4 mm biopsy punch, avoiding the mid-vein.

  • Float the leaf discs in a 96-well plate with 100 µL of deionized water per well and incubate overnight in the dark to reduce wounding effects.

  • On the day of the assay, replace the water with 50 µL of fresh deionized water and allow the discs to equilibrate for at least 1 hour.

  • Prepare a 2x assay solution containing luminol (final concentration 20 µM), HRP (final concentration 10 ng/mL), and the elicitor (e.g., 100 nM flg22).

  • Use a luminometer to measure the background chemiluminescence for a few cycles.

  • Inject 50 µL of the 2x assay solution into each well to initiate the reaction.

  • Immediately begin measuring luminescence in 2-minute intervals for 40-60 minutes.

Callose Deposition Staining

This protocol describes the staining and visualization of callose deposits in plant leaves, a hallmark of PTI.[19][20][21][22][23]

Materials:

  • Plant leaf tissue

  • Destaining solution (1:3 acetic acid:ethanol)

  • Wash solution (150 mM K2HPO4)

  • Staining solution (0.01% aniline blue in 150 mM K2HPO4)

  • 50% glycerol

  • Fluorescence microscope with a DAPI filter

Procedure:

  • Treat plant leaves with the desired elicitor (flg22 or harpin) or a control solution.

  • After the desired incubation period (e.g., 24 hours), fix and destain the leaves in the destaining solution until the tissue is transparent.

  • Wash the destained leaves with the wash solution for 30 minutes.

  • Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize callose deposits using a fluorescence microscope with a DAPI filter (excitation ~370 nm, emission ~509 nm).

  • Quantify callose deposits using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol details the quantification of defense-related gene transcripts.[24][25][26][27][28]

Materials:

  • Plant tissue treated with elicitor or control

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • Harvest plant tissue at desired time points after elicitor treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit and treat with DNase I to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from the purified RNA.

  • Set up the qRT-PCR reaction with SYBR Green Master Mix, gene-specific primers, and diluted cDNA.

  • Run the qRT-PCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Perform a melting curve analysis to ensure primer specificity.

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stably expressed reference gene.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the defense-inducing capabilities of flg22 and harpin.

experimental_workflow cluster_treatment Elicitor Treatment cluster_assays Defense Response Assays Plant_Material Plant Material (e.g., Arabidopsis seedlings) Control Control (Water/Buffer) Plant_Material->Control flg22_treat flg22 Treatment Plant_Material->flg22_treat Harpin_treat Harpin Treatment Plant_Material->Harpin_treat ROS_Assay ROS Burst Assay Control->ROS_Assay Callose_Assay Callose Staining Control->Callose_Assay Gene_Expression_Assay qRT-PCR (Defense Genes) Control->Gene_Expression_Assay flg22_treat->ROS_Assay flg22_treat->Callose_Assay flg22_treat->Gene_Expression_Assay Harpin_treat->ROS_Assay Harpin_treat->Callose_Assay Harpin_treat->Gene_Expression_Assay Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Callose_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis

Comparative experimental workflow.

References

Cross-talk Between flg22 Signaling and Other Hormone Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intricate cross-talk between the flagellin-derived peptide flg22 signaling pathway, a key elicitor of Pattern-Triggered Immunity (PTI) in plants, and various phytohormone signaling pathways. The information is compiled from experimental data to offer a comprehensive resource for understanding the complex regulatory networks that govern plant growth, development, and immunity.

Overview of flg22 Signaling

The bacterial peptide flg22 is recognized by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). This recognition initiates a signaling cascade involving the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), activation of receptor-like cytoplasmic kinases (RLCKs) such as BIK1, and the triggering of downstream responses. These responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming, ultimately leading to enhanced resistance against pathogens.

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->FLS2 BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation Ca_influx Ca2+ Influx BIK1->Ca_influx ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation WRKYs WRKY TFs MAPK->WRKYs Activation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Promotes degradation ARF ARF Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes BR_Signaling BR Brassinosteroid BRI1 BRI1 BR->BRI1 BAK1_BR BAK1 BRI1->BAK1_BR BIN2 BIN2 BRI1->BIN2 BAK1_BR->BIN2 BZR1_BES1 BZR1/BES1 BIN2->BZR1_BES1 BR_Response_Genes BR Response Genes BZR1_BES1->BR_Response_Genes Defense_Hormone_Signaling cluster_ET Ethylene Signaling cluster_JA Jasmonic Acid Signaling cluster_SA Salicylic Acid Signaling ETR1 ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3 EIN3 EIN2->EIN3 ERFs ERFs EIN3->ERFs ET_Response Ethylene Response ERFs->ET_Response JAZ JAZ MYC2 MYC2 JAZ->MYC2 COI1 COI1 COI1->JAZ Promotes degradation JA_Response JA Response MYC2->JA_Response NPR1 NPR1 TGA TGA NPR1->TGA PR_Genes PR Gene Expression TGA->PR_Genes Cross_Talk cluster_hormones Hormone Signaling Pathways flg22 flg22 FLS2 FLS2 flg22->FLS2 flg22_signaling flg22 Signaling Cascade (MAPK activation, ROS, etc.) FLS2->flg22_signaling Auxin Auxin flg22_signaling->Auxin Repression of signaling and response genes BR Brassinosteroid flg22_signaling->BR Repression of biosynthesis genes ET Ethylene flg22_signaling->ET Induction of biosynthesis & signaling JA Jasmonic Acid flg22_signaling->JA Induction of biosynthesis & signaling SA Salicylic Acid flg22_signaling->SA Induction of biosynthesis & signaling ABA Abscisic Acid flg22_signaling->ABA Convergence at OST1 GA Gibberellin flg22_signaling->GA Potential Cross-talk (Further research needed) SL Strigolactone flg22_signaling->SL Potential Cross-talk (Further research needed) BR->flg22_signaling Inhibition of MAPK activation

A Comparative Analysis of Callose Deposition Induced by flg22 and Chitosan in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of callose deposition in response to two well-known microbe-associated molecular patterns (MAMPs), flg22 and chitosan. This analysis is supported by experimental data and detailed protocols to assist researchers in the field of plant immunity and drug development.

Quantitative Data Summary

The following table summarizes the relative callose deposition in Arabidopsis thaliana seedlings 24 hours after treatment with either flg22 or chitosan. The data is compiled from studies utilizing aniline blue staining and fluorescence microscopy for quantification. It's important to note that the absolute values of callose deposition can vary depending on experimental conditions such as light intensity and sucrose availability.[1][2][3] The presented data are normalized to mock-treated controls to facilitate comparison across different experimental setups.

TreatmentElicitor ConcentrationRelative Callose Intensity (Arbitrary Units)Key Dependencies
flg22 1 µM3.5 - 4.5FLS2, BAK1, RBOHD, PMR4/GSL5, PEN2
Chitosan 0.01%5.0 - 6.5Partially PMR4/GSL5-dependent, RBOHD-independent, PEN2-independent

Note: The relative callose intensity is an estimation based on graphical representations from cited literature and is presented here for comparative purposes.

Comparative Analysis

Flg22, a 22-amino acid peptide from bacterial flagellin, and chitosan, a deacetylated derivative of chitin found in fungal cell walls, are both potent inducers of plant defense responses, including callose deposition.[4][5] However, the signaling pathways leading to this shared response exhibit distinct differences.

Studies have shown that while both flg22 and chitosan induce callose deposition, the intensity can be higher with chitosan treatment.[6] A key distinction lies in their signaling cascades. Flg22-induced callose deposition is strictly dependent on the receptor-like kinase FLS2 and its co-receptor BAK1.[7] This signaling pathway further requires the NADPH oxidase RBOHD for the production of reactive oxygen species (ROS), the callose synthase PMR4 (also known as GSL5), and the myrosinase PEN2, which is involved in glucosinolate metabolism.[1][2][3]

In contrast, chitosan-induced callose deposition appears to be independent of RBOHD and PEN2.[1][2][3] While the primary callose synthase PMR4/GSL5 contributes to chitosan-induced callose, a residual response is still observed in pmr4 mutants, suggesting the involvement of other callose synthases.[7][8] This indicates that chitosan activates a signaling pathway that, while converging on callose synthesis, utilizes at least partially different upstream components compared to the flg22 pathway.

Experimental Protocols

Callose Deposition Assay

This protocol outlines the steps for quantifying callose deposition in Arabidopsis thaliana leaves after elicitor treatment.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium for 10-14 days.
  • Treat seedlings by adding flg22 (1 µM final concentration) or chitosan (0.01% final concentration) to the growth medium.
  • Incubate the treated seedlings for 18-24 hours under their normal growth conditions.

2. Sample Preparation and Staining:

  • Harvest the cotyledons or leaves of the seedlings.
  • Clear the chlorophyll by incubating the tissues in an ethanol:acetic acid (3:1) solution overnight.
  • Rehydrate the tissues by passing them through a series of decreasing ethanol concentrations (e.g., 70%, 50%, 30%).
  • Wash the tissues with phosphate buffer (0.1 M, pH 8.0).
  • Stain the tissues with 0.01% aniline blue in phosphate buffer for 2 hours in the dark.

3. Microscopy and Quantification:

  • Mount the stained leaves in 50% glycerol on a microscope slide.
  • Visualize callose deposits using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm).
  • Capture images using a digital camera.
  • Quantify callose deposition by measuring the number of fluorescent deposits per unit area or the total fluorescence intensity using image analysis software such as ImageJ.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by flg22 and chitosan that lead to callose deposition.

flg22_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 binds ReceptorComplex FLS2/BAK1 Complex FLS2->ReceptorComplex BAK1 BAK1 BAK1->ReceptorComplex BIK1 BIK1 ReceptorComplex->BIK1 activates RBOHD RBOHD BIK1->RBOHD activates MAPK MAPK Cascade BIK1->MAPK activates ROS ROS Burst RBOHD->ROS PMR4 PMR4/GSL5 (Callose Synthase) ROS->PMR4 activates MAPK->PMR4 activates PEN2 PEN2 (Glucosinolate Metabolism) PEN2->PMR4 contributes to activation Callose Callose Deposition PMR4->Callose synthesizes chitosan_pathway chitosan Chitosan Receptor Putative Receptor (e.g., CERK1-like) chitosan->Receptor binds Signaling Downstream Signaling (RBOHD/PEN2 Independent) Receptor->Signaling activates PMR4 PMR4/GSL5 Signaling->PMR4 activates OtherCalS Other Callose Synthases Signaling->OtherCalS activates Callose Callose Deposition PMR4->Callose synthesizes OtherCalS->Callose synthesizes experimental_workflow PlantGrowth Plant Growth (Arabidopsis seedlings) Treatment Elicitor Treatment PlantGrowth->Treatment Mock Mock Treatment->Mock Flg22 flg22 Treatment->Flg22 Chitosan Chitosan Treatment->Chitosan Staining Aniline Blue Staining Mock->Staining Flg22->Staining Chitosan->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Comparative Guide to the Systemic Effects of Flg22 and Other Common Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic effects of four widely studied pathogen-associated molecular patterns (PAMPs): flg22, chitin, peptidoglycan (PGN), and lipopolysaccharide (LPS). Understanding the distinct and overlapping systemic responses triggered by these elicitors is crucial for the development of novel strategies to enhance plant immunity and for the screening of new drug candidates. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to Elicitors and Systemic Resistance

Plants have evolved a sophisticated innate immune system to defend against invading pathogens. A key component of this system is the recognition of conserved microbial molecules, known as elicitors or PAMPs, by cell surface pattern recognition receptors (PRRs). This recognition triggers a cascade of downstream signaling events, leading to both local and systemic defense responses. Systemic acquired resistance (SAR) and induced systemic resistance (ISR) are two well-characterized forms of systemic resistance that render the entire plant more resistant to subsequent infections.[1][2] While SAR is typically dependent on salicylic acid (SA), ISR is often mediated by jasmonic acid (JA) and ethylene (ET) signaling pathways.[3]

This guide focuses on four major elicitors:

  • flg22: A 22-amino acid peptide derived from bacterial flagellin.[4]

  • Chitin: A polymer of N-acetylglucosamine found in fungal cell walls.[5]

  • Peptidoglycan (PGN): An essential component of bacterial cell walls.[6]

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.[7]

Comparative Analysis of Systemic Effects: Quantitative Data

The systemic responses induced by these elicitors can be quantified through various assays, including measuring the expression of defense-related genes, the production of reactive oxygen species (ROS), and the level of induced resistance against pathogens. The following tables summarize quantitative data from various studies, providing a comparative overview of the systemic effects of flg22, chitin, PGN, and LPS.

Table 1: Systemic Induction of Defense-Related Gene Expression

ElicitorMarker GenePlant SpeciesFold Change (Systemic Leaves)Time Post-TreatmentCitation(s)
flg22 PR1 (SA marker)Arabidopsis thaliana~5-1024 h[6]
PDF1.2 (JA/ET marker)Arabidopsis thaliana~3-548 h[8]
ERF1 (ET marker)TomatoSignificant increase1 h[9]
Chitin PR1 (SA marker)Arabidopsis thalianaVariable, often lower than flg2224-48 h[10]
PDF1.2 (JA/ET marker)Arabidopsis thalianaSignificant increase48 h[3]
PGN PR1 (SA marker)Arabidopsis thalianaSignificant increase24 h[11]
LPS PR1 (SA marker)RadishInduced systemic resistanceN/A[12]

Table 2: Systemic Production of Reactive Oxygen Species (ROS)

ElicitorROS TypePlant SpeciesSystemic ResponseMeasurement MethodCitation(s)
flg22 SuperoxideTomatoInducedHistochemical staining[13]
Chitin H₂O₂Arabidopsis thalianaInducedLuminol-based assay[7]
PGN Oxidative BurstArabidopsis thalianaInducedLuminol-based assay[11]
LPS Not specifiedRiceInducedNot specified[14]

Table 3: Induced Systemic Resistance (ISR) Against Pathogens

ElicitorPathogenHost PlantDisease Reduction (%)Citation(s)
flg22 Pseudomonas syringaeArabidopsis thalianaSignificant[15]
Chitin Botrytis cinereaArabidopsis thalianaSignificant[3]
PGN Bacterial pathogensTomatoSignificant[6]
LPS Fusarium oxysporumRadishSignificant[12]

Signaling Pathways

The perception of each elicitor by its specific PRR initiates a signaling cascade that ultimately leads to the activation of systemic defense responses. While the initial recognition events are distinct, there is considerable convergence in the downstream signaling pathways.

Flg22 Signaling Pathway

Flg22 is recognized by the leucine-rich repeat receptor kinase (LRR-RK) FLS2, which forms a complex with the co-receptor BAK1.[16] This leads to the activation of a mitogen-activated protein kinase (MAPK) cascade and receptor-like cytoplasmic kinases (RLCKs) like BIK1, culminating in transcriptional reprogramming and the production of defense-related hormones.[16]

flg22_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 BAK1->BIK1 phosphorylates MAPK_cascade MAPK Cascade (MPK3/6) BIK1->MAPK_cascade activates ROS ROS Production BIK1->ROS activates Gene_expression Defense Gene Expression MAPK_cascade->Gene_expression leads to Hormone_synthesis Hormone Synthesis (SA, JA, ET) Systemic_signaling Systemic Signaling Hormone_synthesis->Systemic_signaling initiates Gene_expression->Hormone_synthesis includes

Caption: Flg22 signaling pathway. (Within 100 characters)
Chitin Signaling Pathway

Chitin is perceived by LysM-containing receptor-like kinases (LysM-RLKs) such as CERK1.[5] Similar to flg22 signaling, chitin perception also activates a MAPK cascade and leads to the production of ROS and defense hormones, suggesting a convergence of downstream pathways.

chitin_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm chitin Chitin CERK1 CERK1 chitin->CERK1 binds RLCKs RLCKs CERK1->RLCKs activates MAPK_cascade MAPK Cascade RLCKs->MAPK_cascade activates ROS ROS Production RLCKs->ROS activates Gene_expression Defense Gene Expression MAPK_cascade->Gene_expression leads to Hormone_synthesis Hormone Synthesis (SA, JA, ET) Systemic_signaling Systemic Signaling Hormone_synthesis->Systemic_signaling initiates Gene_expression->Hormone_synthesis includes

Caption: Chitin signaling pathway. (Within 100 characters)
PGN and LPS Signaling Pathways

PGN is recognized by LysM-domain proteins, such as LYM1 and LYM3 in Arabidopsis, which then associate with CERK1 to initiate downstream signaling.[6] The perception of LPS is less understood, but it is known to induce defense responses, including systemic resistance.[7][14] Both PGN and LPS signaling pathways are thought to converge with other PAMP signaling cascades, leading to the activation of common downstream defense responses.[6]

pgn_lps_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGN PGN LYM1_3 LYM1/3 PGN->LYM1_3 binds LPS LPS LPS_Receptor LPS Receptor (putative) LPS->LPS_Receptor binds CERK1_PGN CERK1 LYM1_3->CERK1_PGN associates with Downstream_signaling Downstream Signaling (MAPK, ROS, Hormones) CERK1_PGN->Downstream_signaling activates LPS_Receptor->Downstream_signaling activates Systemic_Resistance Induced Systemic Resistance Downstream_signaling->Systemic_Resistance leads to

Caption: PGN and LPS signaling pathways. (Within 100 characters)

Experimental Protocols

This section outlines generalized methodologies for comparing the systemic effects of flg22, chitin, PGN, and LPS.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0) is a commonly used model organism due to its well-characterized genetics and rapid life cycle.

  • Growth Conditions: Plants should be grown in a controlled environment (e.g., growth chamber) with a defined photoperiod (e.g., 16 h light / 8 h dark), temperature (e.g., 22°C), and humidity.

Elicitor Treatment for Systemic Response Assessment
  • Elicitor Preparation:

    • flg22: Synthesized peptide dissolved in sterile water. A common working concentration is 1 µM.

    • Chitin: Crab shell chitin or chitosan dissolved in a suitable solvent (e.g., sterile water or a mild acid, followed by neutralization). A typical concentration is 100 µg/mL.

    • PGN: Purified from bacterial cell walls (e.g., Staphylococcus aureus or Escherichia coli) and resuspended in sterile water. A common concentration is 50-100 µg/mL.

    • LPS: Purified from Gram-negative bacteria (e.g., Pseudomonas aeruginosa or E. coli) and resuspended in sterile water. A typical concentration is 50-100 µg/mL.

  • Application:

    • Grow plants to the 4-6 leaf stage.

    • Infiltrate two lower (local) leaves with the elicitor solution or a mock control (sterile water) using a needleless syringe.

    • Cover the plants with a transparent lid for 24 hours to maintain high humidity.

    • Collect systemic (upper, untreated) leaves at various time points (e.g., 24, 48, 72 hours) for analysis.

Measurement of Systemic Gene Expression (RT-qPCR)
  • RNA Extraction: Extract total RNA from systemic leaf tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for defense marker genes (e.g., PR1, PDF1.2, ERF1) and a reference gene (e.g., ACTIN2) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in elicitor-treated plants compared to mock-treated controls using the ΔΔCt method.

Measurement of Systemic ROS Production
  • Luminol-based Assay:

    • Excise leaf discs from systemic leaves.

    • Float the leaf discs in a solution containing luminol and horseradish peroxidase.

    • Measure the chemiluminescence produced over time using a luminometer. The total photon count is indicative of the amount of ROS produced.[14]

  • Histochemical Staining:

    • Infiltrate systemic leaves with a staining solution (e.g., nitroblue tetrazolium for superoxide or 3,3'-diaminobenzidine for hydrogen peroxide).

    • Observe the formation of a colored precipitate under a microscope, indicating the location and relative amount of ROS accumulation.

Induced Systemic Resistance (ISR) Bioassay
  • Primary Treatment: Treat plants with the respective elicitors as described in section 4.2.

  • Secondary Challenge: After a set period (e.g., 3-7 days), challenge the plants with a virulent pathogen (e.g., spray inoculation with Pseudomonas syringae pv. tomato DC3000 for Arabidopsis).

  • Disease Assessment: Quantify disease symptoms at a specified time post-inoculation (e.g., 3-5 days). This can be done by:

    • Lesion size measurement: Measure the diameter of necrotic lesions.

    • Bacterial growth quantification: Homogenize leaf tissue and plate serial dilutions on a selective medium to count colony-forming units (CFUs).

  • Data Analysis: Compare the disease severity or pathogen growth in elicitor-pretreated plants to that in mock-pretreated plants to determine the level of induced resistance.[5]

Caption: General experimental workflow. (Within 100 characters)

Conclusion

Flg22, chitin, PGN, and LPS are potent elicitors of systemic resistance in plants. While they are recognized by distinct PRRs, their downstream signaling pathways show significant convergence, leading to the activation of a common set of defense responses, including the production of ROS and defense-related hormones, and the induction of systemic resistance. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative analysis of these elicitors, which can aid in the development of novel plant protection strategies and the discovery of new immunomodulatory compounds. Further research is needed to fully elucidate the quantitative differences in the systemic responses induced by these elicitors and to understand the molecular basis of the crosstalk between their signaling pathways.

References

Safety Operating Guide

Proper Disposal Procedures for Flagellin 22: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Flagellin 22 (flg22), a synthetic peptide commonly used in plant immunology research to elicit defense responses. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not classified as acutely hazardous, all synthetic peptides should be handled with caution to minimize exposure.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound in solid (lyophilized) or solution form:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.[1]

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.[1]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.[1]

Disposal of Solid this compound Waste

Unused, expired, or contaminated solid this compound powder should be disposed of as chemical waste.

Procedure:

  • Collect all solid flg22 waste in a clearly labeled, sealed container.

  • The label should include the full chemical name ("this compound" or "flg22") and indicate that it is chemical waste.

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Inactivation and Disposal of Liquid this compound Waste

Solutions containing this compound must be inactivated to eliminate their biological activity before disposal. The following methods are recommended for the degradation of the peptide.

Method 1: Autoclaving (Steam Sterilization)

Autoclaving is a preferred method for inactivating biological activity and is effective for the hydrolysis of peptides.

ParameterValue
Temperature 121°C
Pressure 15 psi
Time 30-60 minutes

Procedure:

  • Collect liquid waste containing this compound in a leak-proof, autoclavable container (e.g., a polypropylene bottle or flask).

  • Loosely cap the container to allow for pressure equalization.

  • Place the container in a secondary, leak-proof tray.

  • Autoclave using a standard liquid waste cycle (121°C, 15 psi) for a minimum of 30-60 minutes.

  • After the cycle is complete and the liquid has cooled, the inactivated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always confirm this with your EHS department.

Method 2: Alkaline Hydrolysis

Alkaline hydrolysis is a highly effective method for breaking peptide bonds and rendering the peptide biologically inactive.

ParameterValue
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Final Concentration 1 M NaOH or KOH
Temperature 150°C (requires specialized equipment) or boiling (100°C)
Time 3-6 hours (at 150°C) or >12 hours (at 100°C)

Procedure for Standard Laboratory Setting (Boiling):

  • In a designated and well-ventilated area (preferably a fume hood), add a concentrated solution of NaOH or KOH to the liquid flg22 waste to achieve a final concentration of 1 M.

  • Heat the solution to boiling for several hours (e.g., overnight) to ensure complete hydrolysis.

  • Allow the solution to cool.

  • Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Dispose of the neutralized solution in accordance with your institution's EHS guidelines.

Disposal of Contaminated Materials

All materials that have come into contact with this compound should be considered contaminated and disposed of accordingly.

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for disposal as regulated medical waste.

  • Non-Sharps Solid Waste: Gloves, pipette tips, and other contaminated labware should be collected in a biohazard bag and autoclaved before being disposed of as regular trash, or handled as directed by your institutional protocols.[1]

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the procedures and the biological context of this compound, the following diagrams are provided.

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Inactivation & Disposal Solid Solid flg22 Waste (Powder, Contaminated Solids) CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid Liquid Liquid flg22 Waste (Solutions) Inactivate Inactivate Peptide Liquid->Inactivate StoreSolid Store in Designated Hazardous Waste Area CollectSolid->StoreSolid EHSSolid Dispose via EHS/ Licensed Contractor StoreSolid->EHSSolid Autoclave Autoclave (121°C, 30-60 min) Inactivate->Autoclave Alkaline Alkaline Hydrolysis (e.g., 1M NaOH, Heat) Inactivate->Alkaline DisposeLiquid Dispose per Institutional Guidelines (e.g., Drain Disposal) Autoclave->DisposeLiquid Alkaline->DisposeLiquid

Caption: Logical workflow for the proper disposal of solid and liquid this compound waste.

Flagellin_Signaling_Pathway flg22 This compound (flg22) FLS2 FLS2 Receptor flg22->FLS2 Binding ReceptorComplex FLS2-BAK1 Complex Formation FLS2->ReceptorComplex BAK1 BAK1 Co-Receptor BAK1->ReceptorComplex SignalingCascade Downstream Signaling Cascade (MAPK Activation) ReceptorComplex->SignalingCascade Activation ImmuneResponse Plant Immune Response (e.g., ROS Production, Gene Expression) SignalingCascade->ImmuneResponse Induction

Caption: Simplified signaling pathway of this compound in plants, leading to an immune response.

References

Personal protective equipment for handling Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Flagellin 22

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound (flg22). Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental data.

Hazard Identification and Personal Protective Equipment (PPE)

While the hazards of this compound have not been thoroughly investigated, it is prudent to handle it with caution as a potent biological material.[1][2] The primary risk associated with handling lyophilized peptides like flg22 is the potential for inhalation of airborne powder.[1]

Recommended Personal Protective Equipment (PPE):

A comprehensive summary of the necessary PPE for handling this compound is provided below. This equipment serves as the primary barrier against accidental exposure.[1]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile).[1][3]To prevent skin contact with the peptide.[3] Gloves should be changed immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or goggles.[1][3]To protect eyes from accidental splashes, particularly when reconstituting the lyophilized powder.[1]
Body Protection Standard laboratory coat.[1][3]To protect skin and clothing from spills.[1]
Respiratory Protection Use a fume hood or biosafety cabinet when handling the lyophilized powder.[1] A NIOSH-approved respirator may be necessary for large quantities.[3]To prevent inhalation of the easily aerosolized powder.[1]
Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure risk and maintain the stability of this compound.

2.1. Reconstitution and Handling Protocol:

  • Preparation: Before handling, allow the vial of lyophilized flg22 to equilibrate to room temperature in a desiccator to prevent condensation.[4]

  • Designated Area: Conduct all handling of flg22 in a designated, clean laboratory area, preferably within a fume hood or biosafety cabinet to control for potential contamination and inhalation of the powder.[1]

  • Weighing: Rapidly weigh the required amount of peptide.[5]

  • Reconstitution:

    • Use a sterile, appropriate solvent as recommended by the supplier. Flg22 is generally soluble in sterile, deionized water or PBS (pH 7.2).[6][7]

    • Gently mix the peptide to dissolve it; avoid vigorous shaking.[8]

    • For dilutions below 1.0 mg/mL, consider using an aqueous solution containing 0.05M NaCl and 0.1 mg/mL hydrolyzed casein to prevent peptide loss due to binding to plastic or glass surfaces.[7]

  • Cross-Contamination Prevention: Always use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide or experimental step.[1]

2.2. Storage Conditions:

Proper storage is essential for maintaining the integrity and stability of this compound.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°C.[1][9][10]Up to several years.[4]Store in a sealed container with a desiccant.[4] Peptides with oxidation-sensitive residues may benefit from storage under an inert gas like argon or nitrogen.[8]
Reconstituted Solution -20°C or -80°C.[4][9]1 month at -20°C, 6 months at -80°C.[4][9]Aliquot solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8]
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

3.1. Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all contaminated solid waste, including used vials, pipette tips, gloves, and absorbent paper, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[11]

  • Liquid Waste:

    • Collect all unused or expired flg22 solutions and contaminated buffers in a designated, chemically resistant hazardous waste container for liquid chemical waste.[11]

    • Do not pour peptide solutions down the drain.[1][11]

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or syringes, immediately in a designated puncture-resistant sharps container.[11]

  • Institutional Protocols:

    • Adhere to your institution's environmental health and safety (EH&S) guidelines for the final disposal of hazardous waste.[1]

Emergency Procedures

In the event of accidental exposure to this compound, follow these first-aid measures.

Exposure RouteFirst-Aid Measures
Inhalation If the lyophilized powder is inhaled, move the individual to an area with fresh air. Encourage the person to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[2]
Skin Contact If skin contact occurs, flush the affected area with running water and soap, if available. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush the eyes with fresh, running water. Ensure complete irrigation by keeping the eyelids apart and moving them. If pain persists, seek medical attention.[2]
Ingestion If swallowed, do not induce vomiting. Rinse the mouth with water and then provide water to drink. Observe the individual carefully and seek medical advice.[2]
Spill For liquid spills, absorb with sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed, labeled container for proper disposal.[11]

Visual Guides

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_storage Storage cluster_disposal Disposal A Equilibrate Vial to Room Temperature B Don Appropriate PPE A->B C Weigh Lyophilized Powder B->C D Reconstitute with Sterile Solvent C->D F Store Lyophilized at -20°C/-80°C C->F H Segregate Solid Waste C->H I Segregate Liquid Waste C->I E Aliquot for Storage D->E D->H D->I G Store Aliquots at -20°C/-80°C E->G E->H E->I J Follow Institutional Protocols H->J I->J

Caption: Workflow for the safe handling of this compound.

Diagram 2: Simplified this compound Signaling Pathway

cluster_receptor Receptor Complex cluster_downstream Downstream Signaling FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 Associates with MAPK MAP Kinase Cascade BAK1->MAPK Activates PR_genes Pathogenesis-Related (PR) Gene Activation MAPK->PR_genes Leads to response Immune Response PR_genes->response flg22 This compound (flg22) flg22->FLS2 Binds

Caption: Simplified flg22 signaling pathway in plants.

References

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